Product packaging for Lecirelin(Cat. No.:CAS No. 61012-19-9)

Lecirelin

Cat. No.: B612356
CAS No.: 61012-19-9
M. Wt: 1209.4 g/mol
InChI Key: XJWIEWPGHRSZJM-MGZASHDBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lecirelin (6-(3-methyl-d-valine)-9-(N-ethyl-L-prolynamide)-10-deglycinamide) luteinizing hormone releasing factor, is a synthetic hypothalamic gonadotropin releasing hormone (GnRH) analogue. This compound is a nonapeptide, while the natural compound is a decapeptide. Moreover, the glycine aminoacid in the 6th position has been substituted by leucine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H84N16O12 B612356 Lecirelin CAS No. 61012-19-9

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64)/t39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWIEWPGHRSZJM-MGZASHDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735365
Record name Lecrelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1209.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61012-19-9
Record name Lecirelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061012199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lecrelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61012-19-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LECIRELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD8NZ8J5LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Lecirelin in Bovine Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lecirelin is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) utilized in veterinary medicine, particularly for the management of reproduction in cattle.[1][2] As a GnRH agonist, its primary mechanism of action is the stimulation of the anterior pituitary gland to release gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This action is leveraged in various reproductive protocols to synchronize estrous cycles, induce ovulation for timed artificial insemination (TAI), and treat ovarian disorders like follicular cysts.[4][5][6][7] Structural modifications in the this compound peptide chain enhance its resistance to degradation and affinity for the GnRH receptor compared to native GnRH, resulting in a more potent and prolonged physiological response.[8][9] This guide provides an in-depth analysis of the molecular signaling pathways, hormonal responses, and physiological outcomes associated with this compound administration in bovine species.

Core Mechanism of Action: From Receptor to Response

The physiological effects of this compound are initiated by its binding to Gonadotropin-Releasing Hormone Receptors (GnRH-R) on the surface of gonadotroph cells in the anterior pituitary.[3] This interaction triggers a cascade of intracellular signaling events, culminating in the synthesis and secretion of LH and FSH.

Receptor Binding and Intracellular Signaling

The GnRH-R is a G-protein coupled receptor (GPCR).[10] Upon binding of this compound, the receptor undergoes a conformational change, activating the Gαq/11 subunit of its associated G-protein. This initiates the following signaling cascade:

  • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: DAG and the increased intracellular Ca2+ synergistically activate Protein Kinase C (PKC).

  • Gonadotropin Release: The surge in intracellular calcium is the primary trigger for the immediate release of stored LH and FSH from secretory granules into the bloodstream.[3]

  • Gene Transcription: Activated PKC promotes the Mitogen-activated protein kinase (MAPK) signaling cascades, which in turn leads to the increased transcription of the common α-subunit and the specific β-subunits of LH and FSH, ensuring a sustained hormonal response.[3][10]

Mandatory Visualization: Signaling Pathway

Lecirelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GnRH-R GnRH Receptor (GPCR) This compound->GnRH-R Binds G_Protein Gq/11 Protein GnRH-R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Triggers Ca2->PKC Activates LH_FSH_Vesicles LH/FSH Vesicles Ca2->LH_FSH_Vesicles Stimulates Exocytosis MAPK MAPK Cascade PKC->MAPK Activates Release LH & FSH Release (Surge) LH_FSH_Vesicles->Release Transcription LH & FSH Gene Transcription MAPK->Transcription Promotes

Caption: this compound signal transduction pathway in bovine pituitary gonadotrophs.

Quantitative Pharmacodynamics

The administration of this compound results in a rapid and quantifiable increase in circulating gonadotropins. Its potency is often compared to other GnRH analogues used in veterinary practice, such as gonadorelin and buserelin.

Table 1: Comparative Hormonal Response to GnRH Analogues in Cattle

Parameter This compound (25 µg) This compound (50 µg) Buserelin (10 µg) Gonadorelin (100 µg) Source(s)
Peak LH Concentration (ng/mL) ~9.5 Not specified ~9.5 - 9.9 ~2.6 - 4.9 [5][8][11]
Time to Peak LH (hours) ~2 ~2 ~2 ~1-2 [5][8]
Ovulation Rate (%) 82% 100% 100% 73% [5]

| Disappearance of Dominant Follicle (%) | 82% | 100% | 100% | 73% |[5] |

Note: Values are compiled from different studies and experimental conditions (e.g., animal parity, day of estrous cycle) may vary. Data should be interpreted as representative rather than absolute.

Studies have consistently shown that this compound and Buserelin induce a significantly greater LH release compared to gonadorelin at their respective recommended doses.[5][8] A 25 µg dose of this compound was reported to induce LH concentrations comparable to 10 µg of Buserelin.[8] The peak LH concentration following gonadorelin treatment was approximately 2.5 times lower than that after this compound or Buserelin administration.[5]

Experimental Protocols for Evaluation

The evaluation of GnRH agonists like this compound in bovine species typically involves controlled studies to measure hormonal responses and physiological outcomes such as ovulation.

Example Protocol: Assessing LH Surge and Ovulation

This protocol is a synthesized example based on methodologies reported in the literature.[5][8][11]

  • Animal Selection: Healthy, cycling, non-lactating Holstein or Bos indicus cows/heifers are selected.

  • Estrous Cycle Synchronization (Pre-study): To ensure animals are in a comparable physiological state, their cycles are synchronized. A common method is:

    • Day -10: Insert a progesterone-releasing device (e.g., CIDR) and administer 2 mg of estradiol benzoate.

    • Day -2: Remove the progesterone device and administer a luteolytic agent, such as cloprostenol sodium (PGF2α).

    • Day 0: Administer a baseline GnRH (e.g., 25 µg this compound) to induce ovulation and start a new follicular wave.

  • Treatment Administration:

    • On Day 7 of the ensuing cycle (a time when a dominant follicle is typically present and progesterone is high), animals are randomly allocated to treatment groups (e.g., 25 µg this compound, 100 µg Gonadorelin, Saline control).

    • Treatments are administered via intramuscular injection.

  • Blood Sampling:

    • Blood samples are collected via jugular or coccygeal venipuncture.

    • Sampling is performed at time 0 (immediately before treatment) and at frequent intervals post-treatment (e.g., 0.5, 1, 2, 4, and 6 hours) to characterize the LH surge.

  • Hormone Analysis:

    • Plasma is separated by centrifugation and stored at -20°C.

    • Luteinizing hormone (LH) and progesterone (P4) concentrations are quantified using validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Ovarian Ultrasound:

    • Transrectal ultrasonography is performed to monitor ovarian structures.

    • Exams are conducted on Day 7 (to confirm presence of a dominant follicle and CL), Day 9, and Day 10 to determine if ovulation of the dominant follicle occurred. Ovulation is confirmed by the disappearance of a previously identified large follicle (≥ 8.5 mm).

  • Data Analysis: Statistical methods such as ANOVA with repeated measures are used to compare LH concentration profiles over time between treatment groups. Ovulation rates are compared using chi-square tests or logistic regression.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_sync Synchronization Phase cluster_treatment Treatment & Sampling Phase cluster_analysis Analysis Phase D_10 Day -10 Insert P4 Device Administer Estradiol D_2 Day -2 Remove P4 Device Administer PGF2α D_0 Day 0 Administer GnRH (Start new wave) D_7 Day 7 Confirm Dominant Follicle Randomize & Treat (this compound, Control, etc.) D_0->D_7 7 Days Sampling Blood Sampling (0, 2, 4, 6 hrs post-treatment) D_7->Sampling Initiates Ultrasound Day 7, 9, 10 Transrectal Ultrasound (Monitor Ovulation) D_7->Ultrasound Monitor Assay Hormone Assay (ELISA/RIA for LH & P4) Sampling->Assay Samples for Stats Statistical Analysis (ANOVA, Chi-Square) Ultrasound->Stats Assay->Stats

Caption: A typical experimental workflow for evaluating GnRH agonists in cattle.

Physiological Outcomes and Applications

The primary physiological outcome of the this compound-induced LH surge is its effect on the dominant ovarian follicle.

  • Ovulation: In the presence of a mature, dominant follicle, the LH surge triggers the final stages of follicular maturation and ovulation, typically within 24-32 hours. This is the foundational principle for its use in TAI protocols.[4][12]

  • Luteinization: The LH surge causes the cells of the ovulated follicle (and sometimes non-ovulated follicles) to differentiate into luteal cells, forming a corpus luteum (CL). This new CL produces progesterone, a key hormone for establishing and maintaining pregnancy.[13]

  • Follicular Wave Synchronization: When administered during a random stage of the estrous cycle, this compound can ovulate the dominant follicle, leading to the synchronous emergence of a new follicular wave across a group of treated animals.[8] This is a critical first step in Ovsynch-type protocols.

  • Treatment of Follicular Cysts: Ovarian follicular cysts are large, anovulatory follicular structures that disrupt normal cyclicity. By inducing a potent LH surge, this compound can cause the luteinization or ovulation of these cysts, resolving the pathological condition and allowing the cow to return to a normal cycle.[6]

Conclusion

This compound acts as a super-agonist at the bovine pituitary GnRH receptor. Its enhanced potency and stability lead to a robust and predictable release of LH. This predictable response allows for precise control over follicular dynamics and the timing of ovulation. A thorough understanding of its signaling cascade, quantitative effects on hormone release, and the resulting physiological outcomes is essential for its effective application in advanced reproductive management programs and for the development of next-generation therapeutic agents in animal health.

References

What is the chemical structure of Lecirelin acetate?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lecirelin acetate, a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH). It details its chemical structure, physicochemical properties, mechanism of action, and applications in veterinary medicine, supported by experimental data and protocols.

Core Chemical Identity

This compound acetate is a potent synthetic nonapeptide analogue of natural Gonadotropin-Releasing Hormone (GnRH).[1] Structurally, it differs from native GnRH by the substitution of glycine at position 6 with D-tertiary leucine and the replacement of the C-terminal glycine with an ethylamide group.[1][2] These modifications result in a higher biological activity and a more prolonged effect compared to the physiological hormone.[3][4] It is typically used as its acetate salt in veterinary formulations.[5]

Chemical Structure:

  • IUPAC Name: N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide[6]

  • Sequence: {Glp}-His-Trp-Ser-Tyr-Val-Leu-Arg-Pro[7]

  • Molecular Formula (this compound): C₅₉H₈₄N₁₆O₁₂[6][8]

  • Molecular Formula (this compound Acetate): C₆₁H₈₈N₁₆O₁₄[9]

Physicochemical and Pharmacokinetic Properties

This compound acetate is a white to almost white powder.[10] It is formulated as a clear, colorless solution for injection.[3] The pharmacokinetic profile of this compound indicates rapid absorption following intramuscular administration.

PropertyValueReference
Molecular Weight 1209.4 g/mol (this compound)[6]
1269.45 g/mol (this compound Acetate)[9]
Appearance White to almost white powder[10]
Purity >98% (Confirmed by HPLC)[11]
Solubility DMSO: 10 mM[12]
H₂O: 25 mg/mL (ultrasonication needed)[7]
pKa (Predicted) 9.82 ± 0.15[10]
Maximum Concentration (Cmax) 585.5 pg/ml in cows (50 µg dose)[1]
Time to Cmax (Tmax) 15 - 30 minutes in cows[1]
Plasma Half-life Approximately 40 minutes in cows[1]

Mechanism of Action

As a GnRH agonist, this compound acetate mimics the action of endogenous GnRH.[13][14] It binds to GnRH receptors on gonadotropic cells in the anterior pituitary gland.[1] This binding stimulates the synthesis and release of two crucial gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[13][15] These hormones, in turn, act on the gonads to regulate the final stages of follicular growth, induce ovulation, and support the formation of the corpus luteum, which is essential for establishing and maintaining pregnancy.[1][4][15]

Signaling Pathway

The binding of this compound to the GnRH receptor (a G-protein coupled receptor) on pituitary gonadotrophs initiates a downstream signaling cascade. This primarily involves the Gαq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events culminate in the synthesis and exocytosis of LH and FSH.

Lecirelin_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space This compound This compound Acetate GnRHR GnRH Receptor (GPCR) This compound->GnRHR Binds G_Protein Gαq/11 G-Protein GnRHR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Exocytosis LH & FSH Exocytosis (Release) Ca_Release->Exocytosis Stimulates Synthesis LH & FSH Synthesis PKC->Synthesis Stimulates Synthesis->Exocytosis

Caption: GnRH Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

Study on Reproductive Performance in Rabbits

This study evaluated the effect of varying doses of this compound on conception rates and litter sizes in nulliparous and lactating rabbit does.[16]

  • Animals: 295 crossbred Hyplus strain PS 19 female rabbits.[16]

  • Pre-treatment: Six days before insemination, a 16-hour light to 8-hour dark cycle was established. 48 hours before insemination, all does received a subcutaneous injection of 25 IU of eCG (equine chorionic gonadotropin).[16]

  • Experimental Groups: Does were divided into groups receiving intramuscular injections of this compound at doses of 0.05, 0.1, 0.2, 0.3, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, and 4.0 µ g/doe at the time of artificial insemination.[16]

  • Insemination: Artificial insemination was performed using a 0.5 ml dose of freshly diluted heterospermic semen.[17]

  • Data Collection: Conception rate, total number of rabbits per litter, number of stillborns, and abortion rate were recorded.[16]

Comparative Efficacy in a Fixed-Time AI Protocol in Buffalo

This experiment compared the efficiency of this compound and Buserelin (another GnRH agonist) in a fixed-time artificial insemination (FTAI) protocol for buffaloes.[18]

  • Animals: 270 buffaloes, 45 to 60 days postpartum.[18]

  • Group 1 (Buserelin, n=132):

    • Day 0: Intramuscular injection of 20 µg of Buserelin.

    • Day 7: Intramuscular injection of 15 mg of prostaglandin F2α.

    • Day 9: Intramuscular injection of 10 µg of Buserelin.[18]

  • Group 2 (this compound, n=138):

    • Day 0: Intramuscular injection of 50 µg of this compound.

    • Day 7: Intramuscular injection of 15 mg of prostaglandin F2α.

    • Day 9: Intramuscular injection of 25 µg of this compound.[18]

  • Insemination: All animals underwent FTAI 16 hours after the final GnRH agonist injection.[18]

  • Data Collection: Pregnancy diagnosis was performed via ultrasonography 30 days after AI to determine conception rates.[18]

Study on LH Surge and Progesterone Concentration in Cattle

This study assessed the hormonal response (LH and progesterone) in cattle following the administration of different GnRH analogues, including this compound.[2]

  • Animals: 12 heifers.[2]

  • Protocol: On day 6 or 7 of the estrous cycle, heifers received an intramuscular injection of either 100 µg gonadorelin, 25 µg this compound, 50 µg this compound, or 10 µg buserelin.[2]

  • Blood Sampling: Blood samples were collected from the coccygeal vessel before GnRH administration and at multiple time points post-injection (15 min, 30 min, 1, 2, 3, 4, 6, and 8 hours) for LH analysis. For progesterone analysis, samples were taken before administration and on days 1, 2, 3, and 4 post-injection.[2]

  • Hormone Analysis: Plasma was separated by centrifugation and stored at -20°C until analysis for LH and progesterone concentrations.[2]

Quantitative Data Summary

Table 1: Effect of this compound Dosage on Conception Rate in Rabbits[16]
This compound Dose (µ g/doe )Conception Rate - Nulliparous Does (%)Conception Rate - Lactating Does (%)
0.0510.010.0
0.3Data not specified, but significantly higher than 0.05 µgStatistically significant increase from 0.05 µg
1.589.5Data not specified

Note: The study reported a significant increase in conception rates for doses from 0.3 µg upwards compared to the 0.05 µg dose.

Table 2: Effect of this compound Dosage on Litter Size in Rabbits[16]
This compound Dose (µ g/doe )Average Litter Size - Nulliparous DoesAverage Litter Size - Lactating Does
0.05Data not specified8.28
0.16.64Data not specified
0.39.06Data not specified
4.010.2910.73

Note: For nulliparous does, litter size was statistically significantly higher for doses ≥ 0.3 µg compared to the 0.1 µg dose.

Table 3: Comparative Conception Rates in Buffalo FTAI Protocol[18]
Treatment GroupNConception Rate (%)
Buserelin13247.0
This compound13850.0

Note: The difference in conception rates between the two groups was not statistically significant.

Applications in Research and Veterinary Medicine

This compound acetate is primarily used in veterinary medicine to manage and improve reproductive efficiency in livestock.[10][13]

  • Treatment of Ovarian Disorders: It is effective in treating bovine ovarian follicular cysts.[12][19][20]

  • Induction of Ovulation: Used to induce and synchronize ovulation, facilitating fixed-time artificial insemination (FTAI) protocols in cattle, buffaloes, and rabbits.[1][13][18]

  • Enhancement of Fertility: By optimizing the timing of ovulation relative to insemination, it helps to improve conception rates.[3][10]

  • Research Tool: In a research context, this compound is a valuable tool for studying the hypothalamic-pituitary-gonadal (HPG) axis, pituitary function, and the broader field of reproductive endocrinology.[14][21]

Conclusion

This compound acetate is a well-characterized GnRH superanalogue with significant applications in veterinary reproductive management. Its enhanced potency and prolonged duration of action compared to native GnRH make it a reliable agent for the induction and synchronization of ovulation and the treatment of cystic ovarian conditions. The detailed experimental data and protocols provided herein offer a solid foundation for researchers and drug development professionals working in the fields of endocrinology, animal science, and veterinary medicine.

References

A Technical Guide to Gonadotropin-Releasing Hormone (GnRH) Receptor Binding and Signaling of Lecirelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding characteristics and associated signaling pathways of Lecirelin, a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH). While specific quantitative binding affinity data such as Kᵢ or IC₅₀ values for this compound are not prominently available in the reviewed literature, this document outlines the established methodologies for determining such parameters and details the well-understood mechanism of action for GnRH agonists at the molecular level.

This compound acts as a potent GnRH agonist, a class of compounds designed with structural modifications to improve stability, receptor-binding affinity, and potency compared to the native GnRH decapeptide.[1][2] These analogues are crucial in reproductive medicine for synchronizing estrus, inducing ovulation, and treating conditions like ovarian cysts.[3] The efficacy of this compound is rooted in its high affinity for the GnRH receptor (GnRH-R), a member of the G protein-coupled receptor (GPCR) family, which initiates a cascade of intracellular events crucial for gonadotropin release.[4][5]

Comparative Biological Potency of GnRH Agonists

GnRH Analogue Common Therapeutic Dose Relative Potency Observation Key Structural Modifications
This compound 25-50 µgInduces a robust LH surge comparable to Buserelin and superior to Gonadorelin at standard doses.[2][3]Synthetic nonapeptide designed for increased stability and receptor affinity.
Buserelin 10-20 µgExhibits 50-100 times greater potency than native GnRH.[1] Induces a strong LH surge.[2]D-Serine substitution at position 6 and ethylamide group at position 10 enhance stability and binding.[1]
Gonadorelin 100 µgConsidered the baseline for potency among therapeutic GnRH analogues.[2]Identical to native human GnRH, making it more susceptible to degradation.

Experimental Protocol: GnRH Receptor Competitive Binding Assay

To quantitatively determine the binding affinity (IC₅₀, Kᵢ) of an unlabeled ligand like this compound, a competitive radioligand binding assay is the standard methodology. This protocol outlines the essential steps for performing such an experiment using cell membranes expressing the GnRH receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from a stable cell line heterologously expressing the human GnRH receptor (e.g., HEK 293 or CHO cells).[7]

  • Radioligand: A high-affinity GnRH analogue labeled with a radioisotope, typically Iodine-125 (e.g., ¹²⁵I-labeled Buserelin, Triptorelin, or a GnRH antagonist like Cetrorelix).[7][8]

  • Competitor Ligand: Unlabeled this compound, prepared in a series of increasing concentrations.

  • Binding Buffer: A buffer optimized for receptor binding (e.g., Tris-HCl with BSA and protease inhibitors).

  • Wash Buffer: Cold buffer to separate bound from free radioligand.

  • Instrumentation: Gamma counter for measuring radioactivity, filtration manifold.

2. Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing GnRH-R in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes + Radioligand.

    • Non-Specific Binding (NSB): Cell membranes + Radioligand + a high concentration of an unlabeled GnRH agonist/antagonist (to saturate all specific binding sites).

    • Competitive Binding: Cell membranes + Radioligand + increasing concentrations of this compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester/filtration manifold. This step separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into tubes and measure the radioactivity (counts per minute, CPM) in a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined.[7]

    • The Kᵢ (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with GnRH-R setup_plate Set up Assay Plate (Total, NSB, Competition) prep_membranes->setup_plate prep_ligands Prepare Radioligand & This compound Dilutions prep_ligands->setup_plate incubate Incubate to Reach Binding Equilibrium setup_plate->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate wash Wash Filters separate->wash count Quantify Radioactivity (Gamma Counter) wash->count calculate Calculate Specific Binding count->calculate plot Plot Competition Curve calculate->plot determine Determine IC50 / Ki (Non-linear Regression) plot->determine

Workflow for a GnRH Receptor Competitive Binding Assay.

GnRH Receptor Signaling Pathway

The binding of this compound to the GnRH receptor on pituitary gonadotrope cells initiates a well-defined signaling cascade. The GnRH-R is primarily coupled to the Gq/11 class of G proteins.[9][10]

  • Receptor Activation: this compound binds to the GnRH-R, inducing a conformational change.

  • G-Protein Coupling: The activated receptor couples with and activates the heterotrimeric G protein Gαq/11.

  • PLC Activation: Gαq/11 activates the enzyme Phospholipase C (PLC).[11][12]

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:

    • Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytoplasm.[4][9]

    • Diacylglycerol (DAG): Remains embedded in the cell membrane.[4][9]

  • Downstream Effects:

    • IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4][12]

    • DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[11]

  • Cellular Response: The rise in intracellular Ca²⁺ is a primary trigger for the immediate exocytosis and secretion of gonadotropins (LH and FSH).[4] Activated PKC and other downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, are crucial for the long-term regulation of gonadotropin subunit gene expression and synthesis.[9][11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GnRHR GnRH Receptor This compound->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds Ca2 Ca²⁺ Release ER->Ca2 Stimulates Ca2->PKC Activates Response Gonadotropin (LH/FSH) Secretion & Synthesis Ca2->Response PKC->Response

GnRH Receptor Signaling Pathway Activated by this compound.

Conclusion

This compound is a highly potent GnRH agonist whose clinical and veterinary efficacy is a direct result of its strong binding affinity for the GnRH receptor and efficient activation of the Gq/11 signaling pathway. While specific binding constants for this compound were not identified in this review, the established experimental protocols, such as competitive radioligand binding assays, provide a clear framework for their determination. The well-documented downstream signaling cascade, involving PLC, IP₃, DAG, and subsequent calcium mobilization, provides a complete molecular picture of how this compound stimulates the synthesis and secretion of gonadotropins, forming the basis of its therapeutic applications in reproductive management.

References

Pharmacokinetics and pharmacodynamics of Lecirelin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecirelin, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), is a potent agonist at the GnRH receptor.[1] Utilized primarily in veterinary medicine, it plays a crucial role in the management of reproduction in species such as cattle and rabbits.[2][3] By stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), this compound is instrumental in synchronizing estrus, inducing ovulation, and treating ovarian follicular cysts.[2][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and visualizing its mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of this compound in cattle is characterized by rapid absorption and elimination following intramuscular administration.[5] Due to structural modifications, this compound exhibits a greater persistence at the GnRH receptor site compared to native GnRH, resulting in a prolonged hormonal action despite its relatively short plasma half-life.[5][6]

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of this compound in Cattle Following a Single 50 µg Intramuscular Injection [5]

ParameterValueUnit
Maximum Plasma Concentration (Cmax)585.5pg/mL
Time to Maximum Concentration (Tmax)15 - 30minutes
Plasma Half-life (t½)~40minutes

Table 2: Pharmacokinetic Parameters of Buserelin in Cows Following a Single 3 mg Intramuscular Injection [7]

ParameterValue (Mean ± SD)Unit
Area Under the Curve (AUC₀-t)5.63 ± 1.86h·ng/mL
Maximum Plasma Concentration (Cmax)2.68 ± 0.36ng/mL
Time to Maximum Concentration (Tmax)1.05 ± 0.27hours
Elimination Half-life (t½)1.13 ± 0.3hours
Clearance (CL)545.04 ± 166.40L/h
Apparent Volume of Distribution (Vz)839.88 ± 174.77L

Note: The data for buserelin is provided for reference and should not be directly extrapolated to this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the stimulation of gonadotropin release from the anterior pituitary gland. This surge in LH is the key trigger for ovulation. The magnitude and duration of the LH surge are dose-dependent.

Quantitative Pharmacodynamic Data

Studies in cattle have compared the efficacy of this compound with other GnRH analogues in inducing an LH surge and subsequent ovulation.

Table 3: Luteinizing Hormone (LH) Response to Different GnRH Analogues in Holstein Heifers [8][9]

Treatment GroupDoseMean Maximal LH Concentration (Cmax)Time to Maximal LH Concentration (Tmax)
Gonadorelin100 µgLower than this compound and Buserelin1 hour earlier than this compound and Buserelin
This compound 25 µg 2.5-fold higher than Gonadorelin-
This compound 50 µg 2.5-fold higher than Gonadorelin-
Buserelin10 µg2.5-fold higher than Gonadorelin-

Table 4: Ovulatory Response to Different GnRH Analogues in Holstein Heifers [8]

Treatment GroupDoseDisappearance of Dominant Follicle (%)
Gonadorelin100 µg73%
This compound 25 µg 82%
This compound 50 µg 100%
Buserelin10 µg100%

Table 5: Dose-Response of this compound on Conception Rate in Lactating Rabbit Does [10]

This compound Dose (µ g/animal )Conception Rate (%)
0.0535
0.140
≥ 0.3Favorable rates achieved

Experimental Protocols

Pharmacokinetic Study Protocol (General Approach)

A detailed, validated protocol for a pharmacokinetic study of this compound is not publicly available. However, a general methodology based on studies of similar peptide drugs in cattle can be outlined.

  • Animal Selection: Healthy, non-pregnant, cyclic cows are selected and allowed to acclimatize.

  • Administration: A single dose of this compound (e.g., 50 µg) is administered via intramuscular injection.[2]

  • Blood Sampling: Blood samples are collected from the jugular or coccygeal vein into heparinized tubes at predefined time points before and after administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 6h, 8h, 12h, 24h).[8][11]

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalytical Method: this compound concentrations in plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13] This involves protein precipitation or solid-phase extraction followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

G cluster_workflow Pharmacokinetic Study Workflow animal_selection Animal Selection (Healthy, non-pregnant cows) administration This compound Administration (Intramuscular) animal_selection->administration blood_sampling Blood Sampling (Jugular/Coccygeal Vein) administration->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

A generalized workflow for a pharmacokinetic study of this compound.
Pharmacodynamic Study Protocol: LH Response in Cattle

This protocol is based on a study comparing the effects of different GnRH analogues on LH surge in Holstein heifers.[8]

  • Animal Synchronization: The estrous cycles of healthy Holstein heifers are synchronized.

  • Treatment Administration: On day 6 or 7 of the estrous cycle, animals are randomly assigned to receive an intramuscular injection of either Gonadorelin (100 µg), this compound (25 µg or 50 µg), or Buserelin (10 µg).

  • Blood Sampling for LH: Blood samples are collected at frequent intervals for up to 6 hours post-administration to characterize the LH surge.

  • Blood Sampling for Progesterone and Ovarian Monitoring: Blood samples are collected for up to 4 days to measure progesterone concentrations. Ovarian follicular dynamics are monitored daily via transrectal ultrasonography to assess ovulation.

  • Hormone Analysis: Plasma LH and progesterone concentrations are determined by validated immunoassays.

G cluster_pd_workflow Pharmacodynamic (LH Response) Study Workflow sync Estrous Cycle Synchronization in Heifers random Randomization to Treatment Groups sync->random admin GnRH Analogue Administration (Day 6/7 of cycle) random->admin lh_sampling Blood Sampling for LH (0-6 hours) admin->lh_sampling prog_sampling Blood Sampling for Progesterone (0-4 days) admin->prog_sampling ultrasound Ovarian Ultrasonography (Daily for 4 days) admin->ultrasound analysis Hormone Analysis (Immunoassays) lh_sampling->analysis prog_sampling->analysis

Workflow for a pharmacodynamic study of this compound's effect on LH.

Mechanism of Action: GnRH Receptor Signaling

This compound, as a GnRH agonist, binds to the GnRH receptor on pituitary gonadotrophs. This initiates a cascade of intracellular signaling events, leading to the synthesis and release of LH and FSH.

G cluster_pathway This compound (GnRH Agonist) Signaling Pathway This compound This compound GnRHR GnRH Receptor This compound->GnRHR Binds to Gq_11 Gq/11 Protein GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Gonadotropin_release LH & FSH Release Ca_release->Gonadotropin_release Stimulates MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates Gene_transcription Gene Transcription (LHβ, FSHβ) MAPK_cascade->Gene_transcription Leads to Gene_transcription->Gonadotropin_release Promotes

Signaling cascade initiated by this compound binding to the GnRH receptor.

Conclusion

This compound is a potent GnRH agonist with a well-defined pharmacodynamic profile characterized by a robust stimulation of LH release, leading to predictable ovulation. While its pharmacokinetic profile in cattle indicates rapid absorption and elimination, a comprehensive dataset including AUC, clearance, and volume of distribution is not currently available. The provided experimental outlines and signaling pathway diagram offer a solid foundation for further research and development of this important reproductive management tool. Future studies focusing on a complete pharmacokinetic characterization and the development of validated bioanalytical methods will be crucial for refining dosing regimens and expanding the therapeutic applications of this compound.

References

An In-depth Technical Guide to Lecirelin: Molecular Profile, Properties, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecirelin is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1] Structurally distinct from native GnRH, these modifications confer a higher biological activity and a more prolonged effect.[2][3] Primarily utilized in veterinary medicine, this compound effectively modulates the hypothalamic-pituitary-gonadal axis, making it a valuable tool for the management of reproductive cycles and the treatment of ovarian follicular cysts.[4][5] This technical guide provides a comprehensive overview of this compound's molecular formula, properties, and the experimental protocols relevant to its synthesis, characterization, and mechanism of action.

Molecular Formula and Properties

This compound's molecular structure and physicochemical properties are summarized below. The data has been compiled from various chemical and pharmaceutical databases.

PropertyData
Molecular Formula C₅₉H₈₄N₁₆O₁₂
Molecular Weight 1209.40 g/mol
Amino Acid Sequence {Glp}-His-Trp-Ser-Tyr-D-Val-Leu-Arg-Pro-NHEt
CAS Number 61012-19-9
Appearance White to off-white solid
Solubility Soluble in DMSO (12.1 mg/mL) and water (25 mg/mL, with sonication).[6]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[7]

Mechanism of Action: The GnRH Receptor Signaling Pathway

As a GnRH agonist, this compound exerts its effects by binding to and activating the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[4][8] This interaction initiates a complex intracellular signaling cascade, leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8]

The binding of this compound to the GnRHR primarily activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[9][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[9][10] The elevation of intracellular Ca2+ and the activation of PKC are critical for the downstream signaling events that culminate in the transcription of gonadotropin subunit genes and the secretion of LH and FSH.[5][8] The activated PKC can also initiate the mitogen-activated protein kinase (MAPK) cascade, further influencing gene expression.[5][10]

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GnRHR GnRH Receptor This compound->GnRHR Binds to Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Hormone_Release LH & FSH Release Ca2->Hormone_Release Stimulates MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (LH & FSH subunits) MAPK_Cascade->Gene_Expression Regulates Gene_Expression->Hormone_Release Leads to

Caption: GnRH Receptor Signaling Pathway

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This compound, like other peptide-based pharmaceuticals, is synthesized using solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11]

Methodology:

  • Resin Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide, is swelled in a solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: The C-terminal amino acid (Proline in the case of this compound) with its amino group protected by Fmoc and its side chain protected (if necessary), is coupled to the resin.

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a mild base, typically a solution of piperidine in DMF.

  • Sequential Amino Acid Coupling: The subsequent amino acids are added one by one in the desired sequence. Each coupling step is followed by a deprotection step to expose the N-terminus for the next coupling reaction.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

  • Precipitation and Washing: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether and washed several times to remove residual cleavage reagents and scavengers.

SPPS_Workflow Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Couple_AA1 Couple First Fmoc-Amino Acid Swell_Resin->Couple_AA1 Wash1 Wash Couple_AA1->Wash1 Deprotect Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Couple_Next_AA Couple Next Fmoc-Amino Acid Wash2->Couple_Next_AA Repeat_Cycle All Amino Acids Added? Couple_Next_AA->Repeat_Cycle Repeat_Cycle->Wash1 No Cleave_Deprotect Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat_Cycle->Cleave_Deprotect Yes Precipitate Precipitate with Cold Ether Cleave_Deprotect->Precipitate Wash_Dry Wash and Dry Crude Peptide Precipitate->Wash_Dry End End Wash_Dry->End InVitro_Bioassay_Workflow Start Start Isolate_Pituitary Isolate Anterior Pituitary Glands Start->Isolate_Pituitary Disperse_Cells Disperse Cells Isolate_Pituitary->Disperse_Cells Culture_Cells Culture Pituitary Cells Disperse_Cells->Culture_Cells Add_this compound Incubate with Varying Concentrations of this compound Culture_Cells->Add_this compound Collect_Medium Collect Culture Medium Add_this compound->Collect_Medium Quantify_Hormones Quantify LH and FSH (ELISA/RIA) Collect_Medium->Quantify_Hormones Analyze_Data Generate Dose-Response Curve and Determine EC50 Quantify_Hormones->Analyze_Data End End Analyze_Data->End

References

Lecirelin's role in the hypothalamic-pituitary-gonadal axis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Lecirelin in the Hypothalamic-Pituitary-Gonadal Axis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1][2] Classified as a GnRH superagonist, it exhibits higher bioactivity and a more prolonged effect compared to the natural hormone.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action within the hypothalamic-pituitary-gonadal (HPG) axis, summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling and experimental pathways. This compound is primarily used in veterinary medicine to modulate the reproductive cycle, treat ovarian disorders like follicular cysts, and synchronize estrus to improve conception rates in species such as cattle, buffalo, and rabbits.[5][6][7][8]

Mechanism of Action

The Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis is the fundamental neuroendocrine system regulating reproduction.[9] It involves a coordinated cascade:

  • Hypothalamus: Secretes GnRH in a pulsatile manner.[10]

  • Anterior Pituitary Gland: GnRH stimulates gonadotroph cells to synthesize and release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[10]

  • Gonads (Ovaries/Testes): LH and FSH stimulate the gonads to produce sex steroids (estrogen, progesterone, testosterone) and support gametogenesis.[10]

These hormones create feedback loops, primarily negative, to self-regulate the axis.[9]

This compound's Interaction with the HPG Axis

As a GnRH agonist, this compound mimics the action of endogenous GnRH but with higher potency and resistance to degradation.[11] It binds to GnRH receptors on the anterior pituitary's gonadotroph cells, initiating a powerful and sustained release of LH and FSH.[4][5] This acute surge in gonadotropins, particularly LH, is the primary mechanism for inducing ovulation and luteinization of follicular structures.[12][13]

Continuous or prolonged administration of potent GnRH agonists like this compound can lead to the downregulation and desensitization of GnRH receptors, resulting in a temporary suppression of the pituitary-gonadal axis.[14] However, its clinical application in veterinary reproduction primarily leverages its initial stimulatory "flare-up" effect.[5]

Intracellular Signaling Pathway

The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), triggers a specific intracellular signaling cascade. This process activates Phospholipase Cβ (PLCβ), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[15] This cascade culminates in the synthesis and exocytosis of LH and FSH from the gonadotroph cells.

G cluster_membrane Cell Membrane GnRHR GnRH Receptor (GPCR) G_Protein Gq/11 Protein GnRHR->G_Protein Activates This compound This compound This compound->GnRHR Binds PLC Phospholipase Cβ (PLCβ) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_Release LH & FSH Release Ca_Release->Gonadotropin_Release Gonadotropin_Synthesis LH & FSH Synthesis PKC->Gonadotropin_Synthesis Gonadotropin_Synthesis->Gonadotropin_Release Exocytosis G cluster_protocol Experimental Workflow: GnRH Analogue Comparison in Cattle Start Start: Synchronized Heifers Day6_7 Day 6 or 7 of Estrous Cycle Start->Day6_7 Treatment IM Treatment: - this compound (25/50µg) - Gonadorelin (100µg) - Buserelin (10µg) Day6_7->Treatment Sampling_LH Blood Sampling (0-6h) for LH Analysis Treatment->Sampling_LH Sampling_P4 Blood Sampling (Days 1-4) for Progesterone Analysis Treatment->Sampling_P4 Ultrasound Daily Ultrasound (Days 1-4) for Follicular Dynamics Treatment->Ultrasound End End: Data Analysis Sampling_LH->End Sampling_P4->End Ultrasound->End

References

Initial Studies on Lecirelin for Reproductive Management: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecirelin is a synthetic superanalogue of gonadotropin-releasing hormone (GnRH) utilized in veterinary medicine to enhance reproductive efficiency.[1][2] Its primary function is to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland, thereby influencing the estrous cycle, follicular development, and ovulation.[3][4] This guide provides an in-depth overview of the initial studies on this compound, focusing on its mechanism of action, experimental protocols, and key quantitative outcomes in various animal models.

Mechanism of Action: A Potent GnRH Agonist

This compound, like other GnRH agonists, binds to GnRH receptors on pituitary gonadotrophs.[5] As a superanalogue, it exhibits higher bioactivity and a more prolonged effect compared to the natural GnRH.[1][2] This enhanced activity is attributed to its modified chemical structure, which confers greater resistance to degradation. The binding of this compound to its receptor initiates a signaling cascade that results in the synthesis and release of LH and FSH. These gonadotropins are crucial for follicular growth, maturation, and the induction of ovulation.[3]

G This compound This compound (GnRH Agonist) GnRHR GnRH Receptor (Pituitary Gonadotroph) This compound->GnRHR Binds to PLC Phospholipase C (PLC) GnRHR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Gonadotropin_release Gonadotropin (LH/FSH) Release Ca_release->Gonadotropin_release Stimulates MAPK MAPK Pathway Activation PKC->MAPK Gonadotropin_synthesis Gonadotropin (LH/FSH) Synthesis MAPK->Gonadotropin_synthesis Promotes

Caption: Simplified signaling pathway of this compound in pituitary gonadotrophs.

Key Experimental Studies and Protocols

Initial research on this compound has focused on its application in various species to improve reproductive outcomes. The following sections detail the methodologies and results from pivotal studies.

Study 1: Dose-Response of this compound in Rabbits

A study by Zapletal and Pavlik (2008) investigated the effect of different doses of this compound on the reproductive performance of nulliparous and lactating rabbit does.[6]

  • Animals: 295 crossbred female Hyplus strain PS 19 rabbits.[6]

  • Experimental Design: Does were divided into groups and administered different doses of this compound (0.05, 0.1, 0.2, 0.3, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, and 4.0 µ g/doe ) intramuscularly at the time of artificial insemination.[6][7]

  • Pre-treatment: 48 hours before insemination, all does received a subcutaneous injection of 25 IU of equine chorionic gonadotropin (eCG).[6][7]

  • Housing: A controlled light-dark cycle of 16 hours light (≥70 lx) and 8 hours dark was maintained for six days prior to insemination.[6][7]

  • Data Collection: Conception rate, total number of rabbits per litter, number of stillborns per litter, and abortion rate were recorded.[6]

G cluster_pretreatment Pre-Treatment Phase cluster_treatment Treatment & Insemination cluster_outcome Outcome Assessment Lighting 6-day Light Cycle (16L:8D) eCG_injection eCG Injection (25 IU, s.c.) 48h pre-AI AI Artificial Insemination eCG_injection->AI Lecirelin_injection This compound Injection (0.05-4.0 µg, i.m.) at time of AI Data_Collection Record Conception Rate, Litter Size, Stillbirths, Abortion Rate Lecirelin_injection->Data_Collection

Caption: Experimental workflow for the this compound dose-response study in rabbits.

Table 1: Effect of this compound Dosage on Reproductive Performance in Nulliparous Rabbit Does

This compound Dose (µg)Conception Rate (%)
0.0510.0
1.589.5

Source: Zapletal & Pavlik, 2008[6][7]

Table 2: Effect of this compound Dosage on Reproductive Performance in Lactating Rabbit Does

This compound Dose (µg)Conception Rate (%)Average Litter Size
0.0510.08.28
0.1-6.64
≥ 0.3Statistically significant improvementStatistically significant improvement
4.0-10.73

Source: Zapletal & Pavlik, 2008[6]

Note: Abortions were observed at doses ≥ 1.5 µg in lactating does and ≥ 2.0 µg in nulliparous does.[6][7]

Study 2: Comparative Efficacy of this compound and Buserelin in Buffaloes

A study was conducted to compare the effectiveness of two GnRH agonists, this compound and Buserelin, in a fixed-time artificial insemination (FTAI) protocol in buffaloes.[8]

  • Animals: 270 buffaloes, 45 to 60 days postpartum.[8]

  • Experimental Design: Animals were divided into two groups.[8]

    • Group 1 (Buserelin, n=132): Received 20 µg of Buserelin intramuscularly on a random day of the estrous cycle, followed by 15 mg of PGF2α seven days later. Two days after PGF2α, a second injection of 10 µg of Buserelin was administered.[8]

    • Group 2 (this compound, n=138): Received the same protocol, but with 50 µg of this compound for the first injection and 25 µg for the second.[8]

  • Insemination: Artificial insemination was performed 16 hours after the final GnRH agonist injection in both groups.[8]

  • Data Collection: Pregnancy diagnosis was performed via ultrasonography 30 days after AI.[8]

Table 3: Conception Rates in Buffaloes Treated with Buserelin or this compound in an FTAI Protocol

Treatment GroupnConception Rate (%)
Group 1 (Buserelin)13247.0
Group 2 (this compound)13850.0

Source: Baruselli et al., 2001[8] Note: The difference in conception rates between the two groups was not statistically significant (P > 0.05).[8]

Study 3: Hormonal and Ovarian Response to Different GnRH Analogues in Cattle

This study compared the plasma LH and progesterone profiles, as well as follicular dynamics, in response to gonadorelin, this compound, and buserelin in heifers.[9]

  • Animals: Heifers with synchronized estrous cycles.[9]

  • Experimental Design: On day 6 or 7 of the estrous cycle, heifers were administered one of the following treatments: 100 µg of gonadorelin, 25 µg of this compound, 50 µg of this compound, or 10 µg of buserelin.[9]

  • Data Collection:

    • Blood samples were collected regularly for up to 4 days post-treatment to measure LH and progesterone concentrations.[9]

    • Ovarian follicular dynamics were monitored via transrectal ultrasound for up to 4 days.[9][10]

Table 4: Peak LH Concentration and Follicular Response to Different GnRH Analogues in Heifers

GnRH AnalogueDose (µg)Mean Maximal LH ConcentrationDisappearance of Dominant Follicle (%)
Gonadorelin1002.5-fold lower than this compound/Buserelin73
This compound25-82
This compound50-100
Buserelin10-100

Source: Picard-Hagen et al., 2015[9] Note: The mean maximal LH concentration after gonadorelin treatment was reached 1 hour earlier than after this compound or buserelin treatment. The overall mean increase in plasma progesterone concentration four days after GnRH administration was 70% and did not differ between treatments.[9]

Applications in Reproductive Management

The initial studies demonstrate the versatility of this compound in various reproductive management protocols:

  • Estrus Synchronization and Fixed-Time Artificial Insemination (FTAI): this compound is a key component of protocols that synchronize ovulation, allowing for insemination at a predetermined time without the need for estrus detection.[3]

  • Induction of Ovulation: It is used to induce ovulation in various species, including cows, rabbits, and jennies.[11][12]

  • Treatment of Ovarian Cysts: this compound is indicated for the treatment of follicular cysts in cattle.[1][11] Studies have also explored different administration routes, such as epidural, for this purpose.[13]

Conclusion

Initial studies on this compound have established its efficacy as a potent GnRH agonist for reproductive management in several animal species. Its ability to induce a predictable LH surge makes it a valuable tool for estrus synchronization, ovulation induction, and the treatment of ovarian pathologies. The quantitative data from these early studies provide a solid foundation for its clinical application. Further research may focus on optimizing dosage and administration protocols for different species and production systems, as well as exploring its use in other reproductive technologies.

References

The Biological Activity of Lecirelin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lecirelin is a potent synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH).[1] As a GnRH superagonist, it exhibits higher biological activity and a more prolonged effect compared to the natural hormone.[2][3] This guide provides an in-depth overview of the biological activity of this compound, its mechanism of action, the associated signaling pathways, and its application in reproductive management. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

This compound is a key therapeutic agent in veterinary medicine, primarily utilized for the control and synchronization of the estrous cycle and the induction of ovulation in various species, including cattle and rabbits.[4][5] Its enhanced potency and prolonged duration of action, when compared to native GnRH, are attributed to structural modifications that increase its resistance to enzymatic degradation and potentially enhance its binding affinity to the GnRH receptor (GnRH-R). This document serves as a comprehensive technical resource on the biological underpinnings of this compound's therapeutic efficacy.

Mechanism of Action

This compound functions as an agonist at the GnRH receptors located on the anterior pituitary gonadotroph cells.[6][7][8] Binding of this compound to these receptors initiates a signaling cascade that culminates in the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

The initial response to this compound administration is a surge in both LH and FSH secretion. The LH surge is the primary trigger for the final maturation of ovarian follicles and the subsequent induction of ovulation. In therapeutic applications, this predictable induction of ovulation allows for timed artificial insemination, thereby improving reproductive efficiency in livestock.[4]

Signaling Pathway

The biological effects of this compound are mediated through the G-protein coupled GnRH receptor. The binding of this compound to the GnRH-R activates a well-characterized intracellular signaling cascade.

Upon agonist binding, the GnRH receptor undergoes a conformational change, leading to the activation of the Gαq/11 subunit of its associated G-protein. This, in turn, activates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, in concert with DAG, activates protein kinase C (PKC). The activation of PKC initiates a downstream phosphorylation cascade involving mitogen-activated protein kinases (MAPKs), which ultimately leads to the transcription of genes encoding the gonadotropin subunits and their subsequent synthesis and release.

Lecirelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound gnrh_r GnRH Receptor This compound->gnrh_r g_protein Gαq/11 gnrh_r->g_protein plcb PLCβ g_protein->plcb pip2 PIP2 plcb->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc PKC dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates mapk_cascade MAPK Cascade (ERK, JNK, p38) pkc->mapk_cascade transcription Gene Transcription (LHβ, FSHβ subunits) mapk_cascade->transcription synthesis_release Gonadotropin Synthesis & Release (LH & FSH) transcription->synthesis_release

Caption: this compound-induced GnRH receptor signaling pathway.

Quantitative Data

The biological activity of this compound has been quantified in several studies, focusing on its ability to induce LH release and ovulation. The following tables summarize key findings.

Table 1: Dose-Response of this compound on LH Release in Tuj Ewe-Lambs

This compound Dose (µg/kg BW)Time to Peak LH (minutes)Peak LH Concentration (ng/mL)Duration of LH Surge (minutes)Area Under the Curve for LH [(ng/mL)*min]
0.154.0 ± 13.37.6 ± 2.7204.0 ± 11.2935.0 ± 358.0
0.266.0 ± 13.310.4 ± 2.7258.0 ± 11.21488.0 ± 358.0
0.5Not Reported>10.5>270.0>1671.0
1.0Not Reported>10.5>270.0>1671.0

Data adapted from a study on Tuj ewe-lambs. The responses to 0.5 and 1.0 µg/kg were significantly greater than the lower doses.

Table 2: Comparative Efficacy of GnRH Analogues on LH Release and Ovulation in Holstein Heifers

Treatment GroupDosePeak LH Concentration (ng/mL)Ovulation Rate (%)
Gonadorelin100 µgLower than this compound & Buserelin73
This compound25 µgSignificantly higher than Gonadorelin82
This compound50 µgSignificantly higher than Gonadorelin100
Buserelin10 µgSignificantly higher than Gonadorelin100

Data from a comparative study in Holstein heifers. This compound and Buserelin induced a greater LH surge and higher ovulation rates compared to Gonadorelin.

Experimental Protocols

In Vivo Ovulation Synchronization in Cattle (Ovsynch Protocol)

This protocol is widely used for synchronized breeding in dairy and beef cattle.

Objective: To synchronize follicular development and ovulation to allow for fixed-time artificial insemination.

Materials:

  • This compound solution for injection

  • Prostaglandin F2α (PGF2α) solution for injection

  • Syringes and needles for intramuscular injection

  • Cattle handling facilities

  • Ultrasound equipment for ovarian examination (optional but recommended)

Methodology:

  • Day 0: Administer an intramuscular injection of this compound at the recommended dose (e.g., 50 µg). This will induce a surge of LH and FSH, leading to the ovulation or luteinization of a dominant follicle and the initiation of a new follicular wave.

  • Day 7: Administer an intramuscular injection of PGF2α. This will cause the regression of the corpus luteum that formed after the Day 0 injection, or any other functional corpus luteum present.

  • Day 9 (48-56 hours after PGF2α): Administer a second intramuscular injection of this compound. This will induce a synchronized LH surge, leading to the ovulation of the new dominant follicle.

  • Day 10 (16-20 hours after the second this compound injection): Perform fixed-time artificial insemination.

Ovsynch_Protocol_Workflow day0 Day 0 Administer this compound (IM) day7 Day 7 Administer PGF2α (IM) day0->day7 7 days day9 Day 9 Administer this compound (IM) day7->day9 48-56 hours day10 Day 10 Fixed-Time Artificial Insemination day9->day10 16-20 hours

Caption: Workflow for the Ovsynch protocol using this compound.
Radioligand Binding Assay for GnRH Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound to the GnRH receptor.

Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of this compound for the GnRH receptor.

Materials:

  • Cell line or tissue homogenate expressing the GnRH receptor (e.g., pituitary cells, transfected cell lines)

  • Radiolabeled GnRH analogue (e.g., [125I]-Buserelin)

  • Unlabeled this compound

  • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Methodology:

  • Membrane Preparation: Prepare a membrane fraction from the GnRH receptor-expressing cells or tissue through homogenization and centrifugation.

  • Competition Binding Assay:

    • In a series of tubes, add a constant concentration of the radiolabeled GnRH analogue.

    • Add increasing concentrations of unlabeled this compound to these tubes.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a defined temperature and for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound is a highly effective GnRH superagonist with a well-defined mechanism of action centered on the stimulation of pituitary gonadotropin release. Its superior biological activity and prolonged effect make it a valuable tool in animal reproductive management. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and utilize the biological properties of this compound. Future research could focus on elucidating the precise binding kinetics of this compound to the GnRH receptor and exploring its potential applications in other species and therapeutic areas.

References

Methodological & Application

Application Notes and Protocols for Lecirelin in Bovine Fixed-Time Artificial Insemination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fixed-time artificial insemination (FTAI) protocols are a cornerstone of modern bovine reproductive management, enabling insemination of large groups of cattle without the need for estrus detection. The success of these protocols hinges on the precise control of the estrous cycle, specifically follicular wave dynamics and the timing of ovulation. Gonadotropin-releasing hormone (GnRH) and its synthetic agonists are critical components of these protocols. Lecirelin is a potent synthetic nonapeptide analogue of GnRH used in veterinary medicine to induce the luteinizing hormone (LH) surge, leading to ovulation of the dominant follicle and synchronization of a new follicular wave.[1] These notes provide a detailed overview of this compound's mechanism of action, comparative efficacy data, and standardized protocols for its application in bovine FTAI.

Mechanism of Action: GnRH Receptor Signaling

This compound, as a GnRH agonist, mimics the action of endogenous GnRH produced by the hypothalamus. It binds to GnRH receptors on the surface of pituitary gonadotroph cells, initiating a signal transduction cascade that results in the synthesis and release of gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

The primary signaling pathway activated by the GnRH receptor (GnRHR) involves:

  • Receptor Binding: this compound binds to the GnRHR, a G protein-coupled receptor (GPCR).

  • G-Protein Activation: This binding activates the associated heterotrimeric Gq/11 protein.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

  • Gonadotropin Release: The combined effects of increased intracellular calcium and PKC activation lead to the synthesis and exocytosis of LH and FSH from storage granules into the bloodstream.

Continuous or prolonged exposure to a GnRH agonist like this compound can lead to receptor desensitization and downregulation, a principle used for long-term suppression of reproductive function. However, in FTAI protocols, this compound is used for its acute stimulatory effect to induce an LH surge and ovulation.

GnRH_Signaling_Pathway GnRH Agonist (this compound) Signaling Pathway in Pituitary Gonadotrophs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRHR GnRH Receptor (GPCR) G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLCβ) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Gonadotropins LH & FSH Synthesis and Release Ca->Gonadotropins Stimulates PKC->Gonadotropins Stimulates This compound This compound (GnRH Agonist) This compound->GnRHR Binds Ovsynch_Workflow Standard Ovsynch FTAI Protocol Day0 Day 0 This compound (GnRH-1) 50 µg, IM Day0->invis1 7 days Day7 Day 7 PGF2α IM Day7->invis2 ~2 days Day9 Day 9 (~56 hrs post-PGF) This compound (GnRH-2) 25 µg, IM Day9->invis3 ~16 hrs Day10 Day 10 (~16 hrs post-GnRH-2) Fixed-Time AI invis1->Day7 invis2->Day9 invis3->Day10 Double_Ovsynch_Workflow Double-Ovsynch Protocol D_24 Day -24 GnRH-1 D_17 Day -17 PGF2α D_24->D_17 7d D_14 Day -14 GnRH-2 D_17->D_14 3d D_7 Day -7 (Start Breeding Ovsynch) GnRH-3 (this compound) D_14->D_7 7d D_0 Day 0 PGF2α D_7->D_0 7d D_2 Day 2 (~56h) GnRH-4 (this compound) D_0->D_2 ~56h D_3 Day 3 (~16h) FTAI D_2->D_3 ~16h

References

Application Notes and Protocols: Intramuscular vs. Intravaginal Administration of Lecirelin in Rabbits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the comparative efficacy and protocols for two primary methods of administering Lecirelin, a synthetic gonadotropin-releasing hormone (GnRH) analogue, for ovulation induction in rabbits: intramuscular (IM) and intravaginal (IVag). The following sections detail the hormonal responses, reproductive outcomes, and step-by-step experimental protocols based on peer-reviewed studies.

Data Summary: Intramuscular vs. Intravaginal this compound Administration

The following tables summarize key quantitative data from studies comparing the two administration routes.

Table 1: Hormonal Response and Ovulation Rate

ParameterIntramuscular (IM) AdministrationIntravaginal (IVag) AdministrationSource
This compound Dose 5 µ g/dose (0.2 mL)5 µ g/dose (administered with seminal dose)[1]
Time to LH Peak 30 minutes post-AI120 minutes post-AI[1]
LH Peak Characteristic High peakSlight increase[1]
Ovulation Rate Similar to IVagSimilar to IM[1]

Table 2: Fertility and Conception Rates

ParameterIntramuscular (IM) AdministrationIntravaginal (IVag) AdministrationSource
This compound Dose 0.2 mL/doe0.3 mL/doe (in seminal dose)[2]
Fertility Rate Reported as lower in one study over increasing cycles, potentially due to stress or anti-GnRH formation.[2] Another study reported a higher fertility rate (80%) compared to IVag (20%).Showed equal or greater sexual receptivity and a higher fertility rate over increasing cycles in one study.[3][2] However, it is noted that intravaginal absorption is about 10 times lower than intramuscular.[2][3][2]
Conception Rate (Dose-Response) Ranged from 10.0% (0.05 µg) to 89.5% (1.5 µg) in nulliparous does.[4][5]Doses of 8, 12, and 16 µg of buserelin (another GnRH analogue) showed no significant changes in conception rate compared to 0.8 µg intramuscularly.[4][6][4][5][6]

Table 3: Reproductive Performance (Intramuscular Dose-Response)

This compound Dose (µ g/doe )Conception Rate (Nulliparous)Number of Rabbits per Litter (Nulliparous)Conception Rate (Lactating)Number of Rabbits per Litter (Lactating)Source
0.0510.0%-10.0%8.28[4][5]
0.1-6.6440.0%-[4][5]
0.3-9.06Statistically similar to higher doses-[4][5]
1.589.5%---[4][5]
2.0----[4][5]
4.0-10.29-10.73[4][5]

Note: Abortions were observed at doses ≥ 1.5 µg in lactating does and ≥ 2.0 µg in nulliparous does.[4][5]

Experimental Protocols

Protocol 1: Comparative Efficacy of Intramuscular vs. Intravaginal this compound for Ovulation Induction

This protocol is based on the methodology for comparing the effects of IM and IVag administration of this compound on LH surge and fertility.

1. Animal Model:

  • Multiparous female rabbits of a suitable breed (e.g., New Zealand White).

2. Experimental Groups:

  • Group 1 (IM Control): Receive an intramuscular injection of this compound.

  • Group 2 (IVag): Receive this compound mixed with the seminal dose for intravaginal administration.

3. Materials:

  • This compound solution (e.g., Dalmarelin®)

  • Semen extender

  • Pooled semen from fertile male rabbits

  • Syringes for injection and insemination

  • Equipment for blood collection (for LH assay)

  • Centrifuge and materials for plasma separation

  • LH assay kit (e.g., ELISA)

4. Procedure:

  • Animal Preparation: House does individually and monitor for sexual receptivity.

  • Semen Preparation: Collect semen from bucks and pool it. Evaluate sperm motility and morphology. Divide the pooled semen into two aliquots. For the IVag group, add this compound to the seminal dose to achieve the desired concentration (e.g., 5 µ g/dose ).[1]

  • Administration and Insemination:

    • Group 1 (IM): At the time of artificial insemination (AI), administer 0.2 mL of this compound (5 µ g/dose ) via intramuscular injection.[1] Proceed with AI using the untreated seminal dose.

    • Group 2 (IVag): Perform AI using the seminal dose containing this compound.

  • Blood Sampling for LH Analysis:

    • Collect blood samples at baseline (0 min) and at specific time points post-AI (e.g., 30, 60, 90, 120, 180 minutes) to determine the LH surge profile.[1]

    • Centrifuge blood samples to separate plasma and store at -20°C until analysis.

  • Ovulation and Fertility Assessment:

    • A subset of does from each group can be euthanized 7 days post-AI to examine the ovaries for the presence of corpora lutea to determine ovulation rate.[1]

    • Monitor the remaining does for pregnancy and record the kindling rate (fertility rate) and litter size.

Protocol 2: Dose-Response Study of Intramuscular this compound

This protocol is designed to determine the optimal intramuscular dose of this compound for reproductive performance.

1. Animal Model:

  • Nulliparous and lactating crossbred rabbit does.[4][5]

2. Experimental Groups:

  • Multiple groups of does, each receiving a different intramuscular dose of this compound (e.g., 0.05, 0.1, 0.2, 0.3, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, and 4.0 µ g/doe ).[4][5]

3. Materials:

  • This compound solution

  • Equine chorionic gonadotropin (eCG) for estrus synchronization

  • Semen for artificial insemination

  • Syringes for injection and insemination

4. Procedure:

  • Estrus Synchronization: Administer 25 IU of eCG subcutaneously 48 hours before insemination to synchronize estrus.[5]

  • This compound Administration and AI: At the time of AI, administer the designated dose of this compound via intramuscular injection.

  • Data Collection:

    • Monitor does for pregnancy to determine the conception rate.

    • Record the total number of kits born per litter and the number of stillborns.

    • Note any instances of abortion.[4][5]

Visualizations

Signaling Pathway

Lecirelin_Signaling_Pathway This compound This compound (GnRH Analogue) GnRHR GnRH Receptor This compound->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates LH_FSH_synthesis LH & FSH Synthesis and Secretion Ca2_release->LH_FSH_synthesis Stimulates MAPK_pathway MAP Kinase Pathway PKC->MAPK_pathway MAPK_pathway->LH_FSH_synthesis

Caption: this compound (GnRH analogue) signaling pathway in gonadotrope cells.

Experimental Workflow

Experimental_Workflow start Start: Select Multiparous Does group_division Divide into Two Groups start->group_division group_IM Group 1: Intramuscular (IM) group_division->group_IM Control group_IVag Group 2: Intravaginal (IVag) group_division->group_IVag Experimental semen_prep_IM Prepare Seminal Dose (No this compound) group_IM->semen_prep_IM semen_prep_IVag Prepare Seminal Dose with this compound group_IVag->semen_prep_IVag admin_IM IM Injection of this compound & Artificial Insemination semen_prep_IM->admin_IM admin_IVag Artificial Insemination with This compound-containing Semen semen_prep_IVag->admin_IVag blood_sampling Blood Sampling (0-180 min) admin_IM->blood_sampling fertility_assessment Assess Ovulation & Fertility admin_IM->fertility_assessment admin_IVag->blood_sampling admin_IVag->fertility_assessment lh_assay LH Assay blood_sampling->lh_assay end End: Compare Outcomes lh_assay->end fertility_assessment->end

Caption: Workflow for comparing IM vs. IVag this compound administration.

References

Application Notes and Protocols for Lecirelin Dosage in Equine Ovulation Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lecirelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, for the induction of ovulation in mares. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a potent GnRH analogue that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[1][2] This surge in gonadotropins, particularly LH, is the physiological trigger for the final maturation and ovulation of a dominant ovarian follicle. In equine reproductive management, precise control over the timing of ovulation is critical for the success of artificial insemination and other assisted reproductive technologies. This compound presents an alternative to the more traditionally used human chorionic gonadotropin (hCG), with the potential advantage of avoiding the development of antibodies that can occur with repeated hCG administration.

Mechanism of Action: The GnRH Signaling Pathway

This compound, as a GnRH agonist, binds to GnRH receptors on the surface of pituitary gonadotrope cells. This binding initiates a cascade of intracellular signaling events that culminate in the synthesis and release of LH and FSH. The primary signaling pathway involves the activation of a Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5]

IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][6] These signaling molecules then trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, which ultimately lead to the transcription of gonadotropin subunit genes and the exocytosis of LH and FSH.[4][7][8]

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound (GnRH Agonist) This compound (GnRH Agonist) GnRH Receptor GnRH Receptor This compound (GnRH Agonist)->GnRH Receptor Gq/11 Gq/11 GnRH Receptor->Gq/11 PLC Phospholipase C (PLC) Gq/11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+->PKC activates MAPK Cascade MAPK Cascade PKC->MAPK Cascade Gene Transcription Gene Transcription MAPK Cascade->Gene Transcription LH & FSH Synthesis\nand Release LH & FSH Synthesis and Release Gene Transcription->LH & FSH Synthesis\nand Release

Figure 1: Simplified GnRH signaling pathway in a pituitary gonadotrope.

Quantitative Data on this compound and Other Ovulation-Inducing Agents

The following tables summarize the efficacy of this compound and other commonly used ovulation-inducing agents in mares.

Agent Dosage Route of Administration Ovulation within 48h (%) Ovulation within 24-48h (%) Mean Time to Ovulation (hours) Reference(s)
This compound200 µgIntravenous (IV)64%60%Not Reported[9]
hCG1,500 IUIntravenous (IV)88%76%~36-48[9][10]
hCG3,000 IUIntramuscular (IM)Not ReportedNot ReportedNot Reported[11]
Buserelin20 µgIntramuscular (IM)71.4%Not ReportedNot Reported[12]
Buserelin40 µgIntramuscular (IM)93.5%Not Reported29 ± 9[12]
Deslorelin2.2 mgSubcutaneous (SC) Implant90%Not Reported46[13]
Histrelin0.25 mgIntramuscular (IM)85%Not ReportedNot Reported[1]
Histrelin0.5 mgIntramuscular (IM)91%Not ReportedNot Reported[1]
Histrelin1.0 mgIntramuscular (IM)>95%Not ReportedNot Reported[14]
Control (Saline)2 mLIntramuscular (IM)56%Not Reported59 ± 7[11][12]

Table 1: Comparative Efficacy of Ovulation-Inducing Agents in Mares

GnRH Agonist Dosage Route of Administration Ovulation Rate (%) Timeframe for Ovulation Reference(s)
This compound200 µgIntravenous (IV)64%within 48h[9]
Buserelin20 µgIntramuscular (IM)71.4%within 48h[12]
Buserelin40 µgIntramuscular (IM)93.5%within 48h[12]
Deslorelin1.2 mgSubcutaneous (SC) Implant75%within 48h[13]
Deslorelin1.7 mgSubcutaneous (SC) Implant85%within 48h[13]
Deslorelin2.2 mgSubcutaneous (SC) Implant90%within 48h[13]
Deslorelin2.7 mgSubcutaneous (SC) Implant90%within 48h[13]
Histrelin0.25 mgIntramuscular (IM)85%within 48h[1]
Histrelin0.5 mgIntramuscular (IM)91%within 48h[1]

Table 2: Dose-Response of Various GnRH Agonists for Ovulation Induction in Mares

Experimental Protocols

The following is a generalized protocol for a dose-response study of this compound for ovulation induction in mares, based on common methodologies cited in the literature.

Animal Selection and Acclimatization
  • Species: Equine (Specify breed, e.g., Thoroughbred, Quarter Horse)

  • Sex: Cycling mares

  • Age: 3-15 years

  • Health Status: Clinically healthy, with no signs of reproductive abnormalities. Mares should be cycling regularly.

  • Acclimatization: Mares should be acclimatized to the experimental conditions for at least two weeks prior to the start of the study.

Estrus Synchronization and Follicular Monitoring
  • Synchronize the estrous cycles of the mares using a standard prostaglandin F2α (PGF2α) protocol.

  • Beginning on the second day of estrus, monitor follicular development daily via transrectal ultrasonography.

  • Record the diameter of the largest follicle.

Treatment Administration
  • Inclusion Criteria: Mares with a dominant follicle of at least 35 mm in diameter and exhibiting uterine edema characteristic of estrus are eligible for treatment.

  • Randomization: Randomly assign eligible mares to different treatment groups (e.g., placebo control, and various doses of this compound).

  • Administration: Administer the assigned treatment (e.g., intravenous injection of this compound or saline).

Ovulation Monitoring
  • Following treatment, perform transrectal ultrasonography at regular intervals (e.g., every 12 or 24 hours) to monitor for ovulation.

  • The time of ovulation is defined as the last examination at which the preovulatory follicle was present.

Data Collection and Analysis
  • Record the time from treatment to ovulation for each mare.

  • Calculate the percentage of mares in each group that ovulate within specific timeframes (e.g., 24, 48, and 72 hours).

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, Chi-square test) to determine the effect of this compound dosage on the timing and rate of ovulation.

Experimental_Workflow Mare Selection Mare Selection Estrus Synchronization Estrus Synchronization Mare Selection->Estrus Synchronization Follicular Monitoring Follicular Monitoring Estrus Synchronization->Follicular Monitoring Dominant Follicle ≥35mm Dominant Follicle ≥35mm Follicular Monitoring->Dominant Follicle ≥35mm Dominant Follicle ≥35mm->Follicular Monitoring No Treatment Administration Treatment Administration Dominant Follicle ≥35mm->Treatment Administration Yes Ovulation Monitoring Ovulation Monitoring Treatment Administration->Ovulation Monitoring Data Analysis Data Analysis Ovulation Monitoring->Data Analysis

Figure 2: Experimental workflow for a this compound dose-response study in mares.

Logical Relationship of Ovulation Induction

The process of ovulation induction in mares using a GnRH agonist like this compound follows a clear logical progression from the physiological state of the mare to the desired outcome of timed ovulation.

Logical_Relationship Mare in Estrus Mare in Estrus Dominant Follicle Dominant Follicle Mare in Estrus->Dominant Follicle Uterine Edema Uterine Edema Mare in Estrus->Uterine Edema This compound Administration This compound Administration Dominant Follicle->this compound Administration Uterine Edema->this compound Administration LH Surge LH Surge This compound Administration->LH Surge Final Follicular Maturation Final Follicular Maturation LH Surge->Final Follicular Maturation Ovulation Ovulation Final Follicular Maturation->Ovulation

Figure 3: Logical progression of this compound-induced ovulation in mares.

Conclusion

This compound is an effective GnRH agonist for the induction of ovulation in mares. While a 200 µg intravenous dose has been studied, further research is warranted to determine the optimal dosage and administration route to achieve ovulation rates comparable to the current gold standard, hCG. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of equine reproduction and drug development.

References

Application Notes and Protocols for the Use of Lecirelin in Aquaculture for Induced Spawning of Fish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lecirelin, a synthetic superanalogue of gonadotropin-releasing hormone (GnRH), is a potent tool in aquaculture for inducing ovulation and spermiation in a variety of fish species. As a nonapeptide GnRH agonist, this compound offers higher bioactivity and a more prolonged effect compared to natural GnRH.[1][2] These characteristics make it a valuable agent for synchronizing spawning, enabling artificial fertilization, and overcoming reproductive dysfunctions in captive broodstock. This document provides detailed application notes, experimental protocols, and supporting data for the effective use of this compound in aquaculture research and development.

Mechanism of Action

This compound functions as a potent GnRH receptor agonist. In teleost fish, the reproductive cascade is primarily regulated by the hypothalamus-pituitary-gonad (HPG) axis. GnRH, produced in the hypothalamus, stimulates the pituitary gland to synthesize and release two key gonadotropins: follicle-stimulating hormone (FSH) and luteinizing hormone (LH). FSH is primarily involved in the early stages of gametogenesis (vitellogenesis and spermatogenesis), while LH is crucial for final oocyte maturation, ovulation, and spermiation.

This compound mimics the action of endogenous GnRH, binding to GnRH receptors on the pituitary gonadotrophs and triggering the release of LH and FSH.[2] However, in many cyprinid species, dopamine acts as a gonadotropin-release inhibitory factor (GRIF). Therefore, to enhance the efficacy of this compound, it is often co-administered with a dopamine antagonist, such as metoclopramide or domperidone.[3] The dopamine antagonist blocks the inhibitory effect of dopamine, leading to a more robust and predictable surge in gonadotropin release and subsequent spawning.

Signaling Pathway of this compound (GnRH Agonist) in Fish Pituitary

G cluster_0 Hypothalamus cluster_1 Pituitary Gonadotroph Cell cluster_2 Dopaminergic Inhibition (in some species) GnRH This compound (GnRH Agonist) GnRHR GnRH Receptor GnRH->GnRHR Binds to Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates LH_FSH_synthesis LH & FSH Synthesis and Release PKC->LH_FSH_synthesis Ca2->LH_FSH_synthesis Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Inhibition Inhibition of LH Release D2R->Inhibition Inhibition->LH_FSH_synthesis Dopamine_Antagonist Dopamine Antagonist (e.g., Metoclopramide) Dopamine_Antagonist->D2R Blocks

Caption: Signaling pathway of this compound and dopamine antagonist in fish pituitary.

Data Presentation: Efficacy of this compound in Induced Spawning

The following tables summarize the quantitative data from studies on the use of this compound for induced spawning in various fish species.

Table 1: Efficacy of this compound in African Catfish (Clarias gariepinus)

Treatment GroupDosageOvulation Rate (%)Latency Period (hours)Fertilization Rate (%)Hatching Rate (%)
This compound + Metoclopramide15 µg/kg this compound + 10 mg/kg Metoclopramide100%13Not specifiedNot specified
Control (Carp Pituitary)4 mg/kg87.5%12Not specifiedNot specified

Source: Brzuska et al. (2004)[3]

Table 2: Efficacy of this compound in Tench (Tinca tinca)

Treatment GroupDosage (this compound)Fertilization Rate (%)Hatching Rate (%)
This compound20 µg/kg62-65%61-64%
This compound40 µg/kg62-65%61-64%
Control (Saline)N/A~12%~12%

Source: Linhart et al. (2000)

Table 3: Overview of this compound Application in Various Cyprinid Species

SpeciesCommon NameTypical Dosage Range (this compound)Notes
Tinca tincaTench5 - 40 µg/kgOften used with a dopamine antagonist.
Cyprinus carpioCommon Carp10 - 20 µg/kgCo-administration with a dopamine antagonist is recommended.[4]
Scardinius erythrophthalmusRuddNot specified in detailSuccessful induction reported.
Leuciscus idusIdeNot specified in detailSuccessful induction reported.

Note: Detailed quantitative data for Rudd and Ide were not available in the reviewed literature.

Experimental Protocols

Experimental Workflow for Induced Spawning with this compound

G start Start: Select Mature Broodstock acclimatize Acclimatize Broodstock to Spawning Tanks start->acclimatize weigh_fish Weigh Individual Fish acclimatize->weigh_fish prepare_hormone Prepare this compound and Dopamine Antagonist Solution calculate_dose Calculate Individual Hormone Dosages prepare_hormone->calculate_dose weigh_fish->calculate_dose inject_fish Administer Hormones (Intramuscular or Intraperitoneal) calculate_dose->inject_fish monitor_ovulation Monitor for Ovulation (Check for free-flowing eggs) inject_fish->monitor_ovulation strip_gametes Strip Eggs and Milt monitor_ovulation->strip_gametes fertilize Artificial Fertilization strip_gametes->fertilize incubate Incubate Fertilized Eggs fertilize->incubate end End: Hatching incubate->end

Caption: A typical experimental workflow for induced spawning using this compound.

Protocol 1: Induced Spawning of African Catfish (Clarias gariepinus) using this compound and Metoclopramide

Materials:

  • This compound solution (e.g., 0.025 mg/mL)[1][5]

  • Metoclopramide solution

  • Sterile physiological saline (0.9% NaCl)

  • Syringes (1 mL) and needles

  • Anesthetic (e.g., tricaine methanesulfonate, MS-222)

  • Spawning tanks

  • Bowls for stripping and fertilization

  • Feather or soft brush for mixing gametes

  • Incubation jars or trays

Methodology:

  • Broodstock Selection and Acclimatization:

    • Select sexually mature female catfish with a soft, rounded abdomen and a swollen, reddish genital papilla.

    • Select mature males that release milt upon gentle abdominal pressure.

    • Acclimatize the selected broodstock to the spawning tanks for at least 24 hours. Maintain water temperature between 24-25°C.[3]

  • Hormone Preparation:

    • This compound Solution: If using a commercial solution of 0.025 mg/mL (25 µg/mL), this can often be used directly or diluted with sterile saline to achieve the desired concentration for accurate dosing.

    • Metoclopramide Solution: Dissolve metoclopramide in sterile physiological saline to a known concentration (e.g., 10 mg/mL).[3]

  • Dosage Calculation and Administration:

    • Anesthetize each fish to reduce stress and facilitate handling.

    • Weigh each fish accurately.

    • Calculate the required volume of each hormone solution based on the fish's body weight.

      • This compound: 15 µg/kg body weight.[3]

      • Metoclopramide: 10 mg/kg body weight.[3]

    • Draw the calculated volumes of this compound and metoclopramide into a single syringe.

    • Administer the hormone mixture as a single intraperitoneal (IP) injection into the abdominal cavity, being careful to avoid damaging internal organs.

  • Ovulation and Gamete Collection:

    • Place the injected fish back into their respective tanks.

    • Begin checking for ovulation approximately 10 hours post-injection.[3] Check hourly by gently pressing the abdomen.

    • Ovulation is confirmed when eggs flow freely from the genital pore. The expected latency period is around 13 hours.[3]

    • Once ovulation is confirmed, strip the eggs from the female into a dry, clean bowl.

    • Strip milt from the males and add it to the eggs.

  • Fertilization and Incubation:

    • Gently mix the eggs and milt with a feather.

    • Add a small amount of clean water to activate the sperm and initiate fertilization.

    • After 1-2 minutes, rinse the fertilized eggs with clean water.

    • Transfer the fertilized eggs to incubation jars or trays with adequate aeration and flow-through water.

Protocol 2: General Protocol for Induced Spawning of Cyprinids (e.g., Carp, Tench) using this compound

Materials:

  • This compound solution

  • Dopamine antagonist (e.g., domperidone or metoclopramide)

  • Sterile physiological saline (0.9% NaCl)

  • Syringes and needles

  • Anesthetic

  • Spawning tanks or hapas

  • Equipment for stripping, fertilization, and incubation

Methodology:

  • Broodstock Selection and Acclimatization:

    • Select fully ripe females and males based on species-specific secondary sexual characteristics.

    • Acclimatize fish to the spawning environment.

  • Hormone Preparation:

    • Prepare the this compound and dopamine antagonist solutions in sterile saline to concentrations that allow for an injection volume of 0.5-1.0 mL/kg of fish.[6]

  • Dosage Calculation and Administration:

    • Anesthetize and weigh each fish.

    • Calculate the required dosages:

      • This compound: 10-40 µg/kg body weight.

      • Dopamine Antagonist: Varies by type (e.g., 5-10 mg/kg for domperidone or metoclopramide).

    • Administer the hormones, often in a single injection, but a priming and resolving dose schedule can also be used. The injection is typically given intramuscularly (IM) near the dorsal fin.[6]

  • Ovulation and Spawning:

    • Monitor fish for signs of spawning readiness. The latency period is temperature-dependent and can range from 12 to 24 hours.

    • For natural spawning, ensure appropriate spawning substrates are available in the tank.

    • For artificial fertilization, check for ovulation by gently stripping a few eggs.

  • Gamete Collection, Fertilization, and Incubation:

    • Follow the procedures outlined in Protocol 1 for stripping, fertilization, and incubation, using species-specific best practices.

Logical Relationships: Dosage and Efficacy

G cluster_0 Dosage Factors cluster_1 Biological Response lecirelin_dose This compound Dosage gth_release Gonadotropin (LH/FSH) Release lecirelin_dose->gth_release Increases latency_period Latency Period lecirelin_dose->latency_period Higher dose may decrease gamete_quality Gamete Quality (Fertilization/Hatching Rate) lecirelin_dose->gamete_quality Optimal dose maximizes dopamine_antagonist Dopamine Antagonist (Presence/Dosage) dopamine_antagonist->gth_release Potentiates ovulation_rate Ovulation Rate gth_release->ovulation_rate Induces gth_release->latency_period Influences gth_release->gamete_quality Affects

Caption: Logical relationship between this compound dosage and spawning efficacy.

Conclusion

This compound is a highly effective GnRH agonist for inducing spawning in a range of aquaculture species. For optimal results, particularly in cyprinids, co-administration with a dopamine antagonist is recommended. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field. It is crucial to note that optimal dosages and latency periods can be species-specific and influenced by environmental factors such as water temperature. Therefore, small-scale trials are recommended to optimize protocols for specific species and hatchery conditions.

References

Application Notes and Protocols for Lecirelin-Based Estrus Synchronization in Dairy Cows

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lecirelin, a synthetic superanalogue of gonadotropin-releasing hormone (GnRH), offers enhanced bioactivity and a prolonged effect compared to the native hormone.[1] This characteristic makes it a valuable tool in reproductive management protocols for dairy cattle, aimed at improving the precision of ovulation, synchronizing estrus, and ultimately enhancing conception rates.[1] this compound functions by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern follicular development and ovulation.[2][3] These application notes provide detailed protocols and quantitative data on the use of this compound-based estrus synchronization in dairy cows.

Mechanism of Action and Signaling Pathway

This compound, as a GnRH agonist, binds to GnRH receptors (GnRHR) on pituitary gonadotrophs.[2] This binding initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein-mediated pathway.[2] Activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] These signaling events culminate in the synthesis and release of LH and FSH.[4]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GnRHR GnRH Receptor (Gq/11-coupled) This compound->GnRHR PLC Phospholipase C (PLC) GnRHR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates MAPK MAPK Cascade PKC->MAPK activates Gonadotropin_Synthesis LH & FSH Synthesis and Release MAPK->Gonadotropin_Synthesis leads to

Caption: Simplified GnRH Receptor Signaling Pathway.

Data Presentation

The efficacy of this compound in estrus synchronization protocols is often compared with other GnRH analogs like Buserelin and Gonadorelin. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of LH Surge and Ovulation Rates following Administration of different GnRH Analogs in Dairy Heifers

Treatment GroupDosePeak LH Concentration (ng/mL)Time to Peak LH (hours)Ovulation Rate (%)
Gonadorelin100 µg7.5 ± 1.22.073
This compound25 µg18.2 ± 2.53.082
This compound50 µg19.5 ± 2.83.0100
Buserelin10 µg18.8 ± 2.13.0100

Data adapted from a comparative study in Holstein heifers.

Table 2: Conception and Pregnancy Rates in this compound-Based Estrus Synchronization Protocols

ProtocolThis compound Dose (GnRH1/GnRH2)Conception Rate (%)Pregnancy Rate (%)Study Population
Ovsynch50 µg / 25 µg50.0-Buffaloes
Ovsynch (vs. Buserelin)50 µg / 25 µg50.0 (vs. 47.0 for Buserelin)-Buffaloes
Intramuscular (Follicular Cysts)50 µg-45.0Friesian Cows
Epidural (Follicular Cysts)50 µg-64.0Friesian Cows

Data compiled from multiple studies. Conception and pregnancy rates can vary based on herd management, cow health, and other factors.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further research.

Protocol 1: Standard Ovsynch Protocol using this compound for Timed Artificial Insemination (TAI)

This protocol is designed to synchronize ovulation, allowing for fixed-time artificial insemination without the need for estrus detection.

Ovsynch_Protocol Day0 Day 0 Administer 50 µg this compound (IM) Day7 Day 7 Administer PGF2α (IM) Day0->Day7 7 days Day9 Day 9 Administer 25 µg this compound (IM) Day7->Day9 48-56 hours TAI 16-20 hours post-Day 9 Timed Artificial Insemination Day9->TAI 16-20 hours

Caption: Standard Ovsynch Protocol Workflow.

Methodology:

  • Animal Selection: Select healthy, cycling dairy cows between 50 and 70 days in milk.

  • Day 0: Administer an intramuscular (IM) injection of 50 µg of this compound. This first GnRH injection is intended to cause ovulation of a dominant follicle and initiate a new follicular wave.

  • Day 7: Administer an IM injection of Prostaglandin F2α (PGF2α). This will cause luteolysis (regression of the corpus luteum).

  • Day 9: Administer a second IM injection of 25 µg of this compound. This second GnRH injection induces ovulation of the mature dominant follicle.

  • Timed Artificial Insemination (TAI): Perform TAI 16 to 20 hours after the second this compound injection, regardless of visible signs of estrus.

  • Data Collection:

    • Record all treatment dates and times.

    • Monitor for any adverse reactions.

    • Perform pregnancy diagnosis via ultrasonography 30-35 days post-AI to determine conception rates.

Protocol 2: Comparative Efficacy Study of GnRH Analogs

This protocol is designed to compare the effects of this compound with other GnRH analogs on hormonal profiles and ovulation.

Methodology:

  • Animal Selection and Synchronization:

    • Select healthy, cycling dairy heifers.

    • Synchronize the estrous cycle of all heifers using two injections of PGF2α administered 14 days apart.

  • Treatment Groups:

    • Randomly assign heifers to one of the following treatment groups (to be administered on Day 7 of the synchronized cycle):

      • Group A: 100 µg Gonadorelin (IM)

      • Group B: 25 µg this compound (IM)

      • Group C: 50 µg this compound (IM)

      • Group D: 10 µg Buserelin (IM)

  • Blood Sampling:

    • Collect blood samples via jugular venipuncture at -30, 0, 15, 30, 60, 90, 120, 180, 240, 300, and 360 minutes relative to the GnRH analog injection.

    • Centrifuge blood samples to separate plasma and store at -20°C until hormone analysis.

  • Hormone Analysis:

    • Analyze plasma samples for LH concentrations using a validated radioimmunoassay (RIA) or ELISA.

  • Ovarian Ultrasonography:

    • Perform transrectal ultrasonography of the ovaries daily from Day 6 to Day 10 of the synchronized cycle to monitor follicular dynamics and confirm ovulation (disappearance of a large follicle ≥10 mm).

  • Data Analysis:

    • Compare peak LH concentrations, time to peak LH, and ovulation rates between treatment groups using appropriate statistical methods (e.g., ANOVA, Chi-square test).

Comparative_Study_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_data Data Collection & Analysis Animal_Selection Select Cycling Dairy Heifers Synchronization Synchronize Estrus (2x PGF2α, 14d apart) Animal_Selection->Synchronization Randomization Randomly Assign to Treatment Groups (Day 7) Synchronization->Randomization Group_A Gonadorelin (100 µg) Randomization->Group_A Group_B This compound (25 µg) Randomization->Group_B Group_C This compound (50 µg) Randomization->Group_C Group_D Buserelin (10 µg) Randomization->Group_D Blood_Sampling Blood Sampling (for LH analysis) Group_A->Blood_Sampling Ultrasonography Ovarian Ultrasonography (Follicular dynamics & Ovulation) Group_A->Ultrasonography Group_B->Blood_Sampling Group_B->Ultrasonography Group_C->Blood_Sampling Group_C->Ultrasonography Group_D->Blood_Sampling Group_D->Ultrasonography Data_Analysis Statistical Analysis (Compare LH peak, Time to peak, Ovulation rate) Blood_Sampling->Data_Analysis Ultrasonography->Data_Analysis

Caption: Workflow for a Comparative GnRH Analog Study.

Conclusion

This compound is an effective GnRH agonist for use in estrus synchronization protocols in dairy cows. Its potent and prolonged action contributes to a robust LH surge and high ovulation rates, which are critical for the success of timed artificial insemination programs. The provided data and protocols offer a foundation for researchers and drug development professionals to design and implement studies evaluating and optimizing the use of this compound in dairy cattle reproductive management. Further research is warranted to explore the application of this compound in various modified Ovsynch protocols and in different production environments to maximize its benefits for the dairy industry.

References

Application Notes: Lecirelin in Embryo Transfer Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lecirelin is a potent synthetic analogue of gonadotropin-releasing hormone (GnRH) that functions as a GnRH agonist.[1][2] Due to its higher bioactivity and prolonged effect compared to the natural hormone, this compound is widely utilized in veterinary medicine, particularly in cattle and rabbits, for the management of reproductive cycles.[3][4] Its primary applications include the synchronization of estrus, induction of ovulation, and treatment of ovarian follicular cysts.[5][6] In the context of embryo transfer (ET), this compound is a critical component of protocols designed to synchronize the recipient's cycle with the developmental stage of the embryo, thereby optimizing uterine receptivity and improving pregnancy outcomes.[7] These notes provide detailed data, protocols, and mechanistic insights for researchers, scientists, and drug development professionals working with this compound.

Mechanism of Action

As a GnRH agonist, this compound binds to GnRH receptors on the gonadotropic cells of the anterior pituitary gland.[8] This binding event triggers a signaling cascade that initially stimulates the synthesis and secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[8][9] The subsequent surge in plasma LH is the key physiological event that induces the final maturation of dominant ovarian follicles and triggers ovulation.[7] Following ovulation, the remaining follicular cells luteinize to form a corpus luteum (CL), which produces progesterone—a hormone essential for preparing the endometrium for embryo implantation and maintaining pregnancy.

Lecirelin_Signaling_Pathway cluster_pituitary Pituitary Gonadotroph Cell GnRHR GnRH Receptor Gq11 Gq/11 Protein GnRHR->Gq11 activates PLC PLC Activation Gq11->PLC IP3 IP3 / DAG Pathway PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Release LH & FSH Release Ca->Release Ovary Ovary Release->Ovary Acts on This compound This compound (GnRH Agonist) This compound->GnRHR Binds to

Caption: GnRH agonist signaling pathway in a pituitary gonadotroph cell.

Quantitative Data Summary

The efficacy of this compound, often in comparison to other GnRH analogues, has been quantified in several studies. The data highlights its potent effect on LH release and subsequent physiological responses.

Table 1: Comparative Efficacy of GnRH Analogues on LH Release and Ovulation in Cattle This table summarizes data from a study comparing the effects of Gonadorelin, this compound, and Buserelin on plasma LH and progesterone in Holstein cows when administered on day 6 or 7 of the estrous cycle.[5]

GnRH AnalogueDose (µg)Mean Max LH Concentration (ng/mL)Time to Max LH (hours)Follicle Disappearance Rate (%)
Gonadorelin100~5.6273%
This compound 25 ~14.0 3 82%
This compound 50 ~14.0 3 100%
Buserelin10~14.03100%
Follicle disappearance includes both ovulation (84.8%) and luteinization (4.3%). Data adapted from Picard-Hagen et al., 2015.[5]

Table 2: Efficacy of this compound vs. Buserelin in a Fixed-Time Insemination Protocol in Buffalo This table shows the conception rates in buffalo synchronized using an Ovsynch protocol with either Buserelin or this compound.[10]

GnRH AgonistProtocol GroupNumber of Animals (n)Conception Rate (%)
BuserelinGroup 113247.0%
This compound Group 2 138 50.0%
*No significant difference was observed between the groups (P > 0.05). Data from Baruselli et al., 2001.[10]

Experimental Protocols

The following are detailed methodologies for common applications of this compound in embryo transfer synchronization protocols, primarily in cattle.

Protocol 1: Ovsynch Protocol for Fixed-Time Embryo Transfer (FTET) in Recipient Cattle

This protocol is designed to synchronize ovulation in recipient animals, allowing for embryo transfer at a precise time without the need for estrus detection.[7][10]

Objective: To synchronize follicular wave emergence and ovulation in ET recipients.

Materials:

  • This compound solution (e.g., 0.025 mg/mL)[6]

  • Prostaglandin F2α (PGF) solution (e.g., Cloprostenol, Dinoprost)

  • Syringes and needles for intramuscular (IM) injection

  • Cryopreserved or fresh embryos for transfer

Methodology:

  • Day 0: Administer the first dose of this compound (50 µg, IM) to all recipient animals.[6][10] This injection induces an LH surge, leading to either ovulation or luteinization of any existing dominant follicle and initiating a new follicular wave.

  • Day 7: Administer a luteolytic dose of PGF (e.g., 500 µg Cloprostenol, IM). This causes the regression of the corpus luteum (CL), reducing progesterone levels and allowing the new dominant follicle to mature.

  • Day 9 (56 hours after PGF): Administer the second dose of this compound (25 µg, IM).[10] This induces a synchronized LH surge, leading to ovulation of the mature dominant follicle approximately 24-32 hours later.

  • Day 16/17 (7-8 days after the second this compound injection): Perform the non-surgical transfer of a single embryo (at the morula or blastocyst stage) into the uterine horn ipsilateral to the newly formed CL. This timing corresponds to Day 7-8 of a natural estrous cycle, providing an optimal uterine environment.

FTET_Workflow Day0 Day 0 Administer this compound (50 µg) (Initiates new follicular wave) Day7 Day 7 Administer PGF2α (Luteolysis) Day0->Day7 Day9 Day 9 (56h post-PGF) Administer this compound (25 µg) (Synchronizes ovulation) Day7->Day9 Day16 Day 16-17 (7-8 days post-ovulation) Embryo Transfer Day9->Day16 Lecirelin_Effects_Logic Start This compound Administration in ET Protocol LH Potent LH Surge Start->LH Ovulation Synchronized Ovulation of Dominant Follicle LH->Ovulation CL Functional Corpus Luteum (CL) Formation Ovulation->CL P4 Increased Plasma Progesterone (P4) CL->P4 Uterus Optimal Uterine Receptivity P4->Uterus End Increased Probability of Embryo Implantation and Pregnancy Uterus->End

References

Application Notes: Lecirelin for the Treatment of Ovarian Follicular Cysts in Cattle

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ovarian follicular cysts are a significant cause of reproductive failure and economic loss in the dairy industry.[1] These anovulatory follicular structures, typically larger than 20-25 mm in diameter, persist on the ovary in the absence of a corpus luteum (CL) and lead to abnormal estrous behavior and infertility.[1][2] Lecirelin, a synthetic superanalogue of gonadotropin-releasing hormone (GnRH), offers an effective therapeutic intervention.[3] As a GnRH agonist, this compound has higher bioactivity and a more prolonged effect compared to the natural hormone, making it a valuable tool in reproductive management.[3][4]

Mechanism of Action

This compound's therapeutic effect is based on its function as a potent GnRH agonist.[4] The mechanism involves the following steps:

  • Pituitary Stimulation: Administered intramuscularly or epidurally, this compound travels to the anterior pituitary gland.[5]

  • Receptor Binding: It binds to GnRH receptors on the surface of pituitary gonadotroph cells. This binding is more stable and prolonged than that of endogenous GnRH.[6]

  • LH Surge: This sustained stimulation triggers a significant release of Luteinizing Hormone (LH) from the pituitary into the bloodstream.[5][7] Studies have shown that this compound induces a more substantial LH surge compared to other GnRH analogues like gonadorelin.[7]

  • Cyst Luteinization: The LH surge acts on the theca and granulosa cells of the follicular cyst wall, inducing luteinization. This process transforms the cystic structure into a luteal structure, which then produces progesterone.[2]

  • Resumption of Cyclicity: The newly formed luteal tissue and subsequent rise in progesterone restore the normal hormonal feedback mechanisms of the hypothalamus-pituitary-ovarian axis. This allows for the resumption of normal estrous cycles.[2] A subsequent administration of prostaglandin F2α (PGF2α) can be used to lyse the induced luteal structure and synchronize the return to estrus.[8]

One in-vitro study suggests that the mechanism of GnRH analogues like this compound might also involve calcium channels in modulating the contractility of the ovarian follicular wall.[9]

Data Presentation

Table 1: Summary of Clinical Efficacy of this compound for Ovarian Follicular Cysts
Study ReferenceTreatment GroupDose & RouteNo. of AnimalsEfficacy MetricResultControl Group Result
Fernandes et al. (2012)[1]This compound Acetate100 µg, IM12Cyst disappearance & CL presence at Day 7-875.0% (9/12)12.5% (1/8)
Rizzo et al. (2011)[5][10]This compound (Epidural)50 µg, Epidural55Estrus Induction RateSignificantly HigherN/A (Compared to IM)
Rizzo et al. (2011)[5][10]This compound (Intramuscular)50 µg, IM55Estrus Induction RateSignificantly LowerN/A (Compared to Epidural)
Rizzo et al. (2011)[5][10]This compound (Epidural)50 µg, Epidural55Pregnancy RateSignificantly HigherN/A (Compared to IM)
Rizzo et al. (2011)[5][10]This compound (Intramuscular)50 µg, IM55Pregnancy RateSignificantly LowerN/A (Compared to Epidural)
Table 2: Comparative Effect of GnRH Analogues on Follicular Dynamics and LH Release
Study ReferenceGnRH AnalogueDoseDominant Follicle Disappearance RatePeak LH ConcentrationTime to Peak LH
Picard-Hagen et al. (2015)[7]This compound50 µg100%Significantly higher than Gonadorelin~2 hours
Picard-Hagen et al. (2015)[7]This compound25 µg82%Significantly higher than Gonadorelin~2 hours
Picard-Hagen et al. (2015)[7]Buserelin10 µg100%Similar to this compound~2 hours
Picard-Hagen et al. (2015)[7]Gonadorelin100 µg73%2.5x lower than this compound/Buserelin~1 hour

Experimental Protocols

Protocol 1: Standard Intramuscular Treatment for Ovarian Follicular Cysts

This protocol is adapted from the methodology described by Fernandes et al. (2012).[1]

1. Animal Selection and Diagnosis:

  • Select non-pregnant, lactating dairy cows that are a minimum of 90 days postpartum.

  • Perform a complete gynecological examination, including rectal palpation and transrectal ultrasonography.

  • Diagnose ovarian follicular cysts based on the presence of one or more follicular structures greater than 20 mm in diameter and the absence of any luteal tissue (corpus luteum).[1]

2. Treatment Administration:

  • Administer a single dose of 100 µg of this compound (e.g., 4 mL of a 0.025 mg/mL solution) via deep intramuscular injection.[1][11]

  • A control group may be administered an equivalent volume of sterile saline solution for comparison.[1]

3. Post-Treatment Evaluation:

  • Re-examine the animals 7 to 8 days after the injection.

  • Perform transrectal ultrasonography to assess the ovarian structures.

  • The primary endpoint for treatment success is the disappearance of the cystic structure and the presence of a newly formed corpus luteum.[1]

4. Data Analysis:

  • Compare the proportion of successfully treated animals in the this compound group versus the control group using an appropriate statistical test, such as Fisher's exact test.[1]

Protocol 2: Ovsynch-Type Protocol for Cystic Cows and Timed AI

This protocol is a common therapeutic and breeding management strategy for cows with ovarian cysts, adapted from principles used in ovulation synchronization protocols.[2][8][12]

1. Animal Selection:

  • Identify cows diagnosed with ovarian follicular cysts as described in Protocol 1.

2. Hormonal Protocol:

  • Day 0: Administer the first injection of 50-100 µg this compound (IM). This will luteinize the cyst and/or initiate a new follicular wave.

  • Day 7: Administer an injection of a luteolytic dose of PGF2α (e.g., 25 mg dinoprost or 500 µg cloprostenol, IM). This will cause the regression of the luteinized cyst or any existing corpus luteum.

  • Day 9 (56 hours after PGF2α): Administer a second injection of 25-50 µg this compound (IM) to synchronize ovulation of the dominant follicle of the new wave.

  • Day 10 (16-20 hours after second GnRH): Perform fixed-time artificial insemination (FTAI) without the need for estrus detection.[8]

3. Confirmation of Pregnancy:

  • Perform pregnancy diagnosis via transrectal ultrasonography approximately 30 days after FTAI.[12]

Mandatory Visualization

Lecirelin_Signaling_Pathway cluster_Systemic Systemic Circulation cluster_Pituitary Anterior Pituitary cluster_Ovary Ovary This compound This compound (GnRH Agonist) GnRH_R GnRH Receptor This compound->GnRH_R Binds Gonadotroph Gonadotroph Cell LH_Surge LH Surge Gonadotroph->LH_Surge Stimulates Release Cyst Follicular Cyst LH_Surge->Cyst Acts On Luteinization Luteinization Cyst->Luteinization Undergoes CL Corpus Luteum (Progesterone Production) Luteinization->CL Forms

Caption: Signaling pathway of this compound in the treatment of ovarian cysts.

Experimental_Workflow cluster_Setup Phase 1: Setup cluster_Treatment Phase 2: Intervention cluster_Evaluation Phase 3: Evaluation cluster_Analysis Phase 4: Analysis A Animal Selection (Lactating cows, >90d PP) B Diagnosis (Rectal Palpation & Ultrasonography) A->B C Randomization B->C D1 Group 1: 100 µg this compound IM C->D1 D2 Group 2 (Control): Saline IM C->D2 E Wait Period (7-8 Days) D1->E D2->E F Re-examination (Ultrasonography) E->F G Data Collection (Cyst Disappearance, CL Presence) F->G H Statistical Analysis (Fisher's Exact Test) G->H

Caption: Experimental workflow for a clinical trial on this compound efficacy.

Ovsynch_Protocol_Logic start Day 0: Cow with Follicular Cyst gnrh1 Administer this compound (GnRH) (Luteinize Cyst / Start New Wave) start->gnrh1 wait1 Wait 7 Days gnrh1->wait1 pgf Day 7: Administer PGF2α (Induce Luteolysis) wait1->pgf wait2 Wait 56 Hours pgf->wait2 gnrh2 Day 9: Administer this compound (GnRH) (Synchronize Ovulation) wait2->gnrh2 wait3 Wait 16-20 Hours gnrh2->wait3 ftai Day 10: Fixed-Time Artificial Insemination wait3->ftai end Pregnancy Check (~Day 40) ftai->end

Caption: Logical flow of an Ovsynch-type protocol for cystic cows.

References

Combining Lecirelin with Prostaglandins for Advanced Reproductive Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The strategic combination of lecirelin, a potent gonadotropin-releasing hormone (GnRH) agonist, with prostaglandins (PGs) such as PGF2α and its analogues, forms the cornerstone of numerous advanced reproductive management protocols in livestock. This synergistic approach allows for precise control over the estrous cycle and ovulation, facilitating fixed-time artificial insemination (FTAI) and improving overall reproductive efficiency. These protocols are widely implemented in cattle, sheep, and buffalo, with applications also explored in swine.

This compound, a synthetic analogue of GnRH, stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1] This action induces ovulation or luteinization of dominant follicles. Prostaglandins, on the other hand, induce luteolysis, the regression of the corpus luteum, which is necessary to initiate a new follicular phase. By combining these hormones, researchers and producers can synchronize follicular wave emergence and ovulation across a group of animals, eliminating the need for estrus detection and enabling insemination at a predetermined time.

Mechanism of Action: Signaling Pathways

The efficacy of combining this compound and prostaglandins stems from their distinct yet complementary signaling pathways that regulate ovarian function.

This compound (GnRH Agonist) Signaling Pathway:

This compound binds to GnRH receptors on pituitary gonadotrophs. This receptor is a G-protein coupled receptor (GPCR) that primarily activates the Gq/11 protein. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3][4][5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with increased intracellular Ca2+, activates protein kinase C (PKC). These signaling cascades ultimately lead to the synthesis and release of LH and FSH.

GnRH_Signaling_Pathway cluster_cell Pituitary Gonadotroph This compound This compound (GnRH Agonist) GnRHR GnRH Receptor (GPCR) This compound->GnRHR Gq11 Gq/11 GnRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Gonadotropins LH & FSH Synthesis & Release Ca2->Gonadotropins stimulates PKC->Gonadotropins stimulates

Caption: this compound (GnRH Agonist) Signaling Pathway.

Prostaglandin F2α (PGF2α) Signaling Pathway:

PGF2α and its analogues bind to the PGF2α receptor (FP receptor), another GPCR, on luteal cells of the corpus luteum. This binding also activates the Gq/11-PLC pathway, leading to an increase in intracellular Ca2+ concentration.[6][7][8][9] The elevated Ca2+ levels, along with the activation of PKC, are thought to initiate a cascade of events that inhibit steroidogenesis (progesterone production) and induce apoptosis (programmed cell death) of the luteal cells, resulting in luteolysis.

PGF2a_Signaling_Pathway cluster_cell Luteal Cell PGF2a Prostaglandin F2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq11 Gq/11 FP_Receptor->Gq11 activates Ca2_influx Ca²⁺ Influx FP_Receptor->Ca2_influx stimulates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Intracellular Ca²⁺ Release ER->Ca2_release triggers PKC Protein Kinase C (PKC) Ca2_release->PKC activates Apoptosis Apoptosis (Luteal Cell Death) Ca2_release->Apoptosis contributes to Ca2_influx->PKC activates Steroidogenesis_Inhibition Inhibition of Progesterone Synthesis PKC->Steroidogenesis_Inhibition leads to PKC->Apoptosis induces

Caption: Prostaglandin F2α Signaling Pathway in Luteal Cells.

Experimental Protocols

A widely adopted protocol that combines a GnRH agonist and a prostaglandin is the Ovsynch protocol . This protocol is particularly prevalent in the dairy and beef cattle industries. Variations of this protocol exist to optimize outcomes in different species and management systems.

General Ovsynch Protocol for Timed Artificial Insemination (TAI):

This protocol is designed to synchronize ovulation to allow for TAI without the need for estrus detection.

Ovsynch_Protocol_Workflow Day0 Day 0 Administer this compound (GnRH) Day7 Day 7 Administer Prostaglandin (PGF2α) Day0->Day7 7 days Day9 Day 9 Administer second dose of This compound (GnRH) Day7->Day9 48 hours TAI 16-24 hours post-second GnRH Timed Artificial Insemination (TAI) Day9->TAI 16-24 hours

Caption: General Ovsynch Protocol Workflow.

Detailed Methodology for a Comparative Study in Dairy Cows:

This protocol is based on studies evaluating the efficacy of the Ovsynch protocol.

  • Animal Selection: Select healthy, cycling, lactating dairy cows between 36 and 280 days postpartum.

  • Grouping: Randomly assign cows to one of two groups:

    • Control Group (Prostaglandin only): Receive two intramuscular (IM) injections of a prostaglandin F2α analogue (e.g., 500 µg cloprostenol or 25 mg dinoprost) 11-14 days apart.

    • Treatment Group (Ovsynch): Follow the Ovsynch protocol.

  • Hormonal Administration:

    • Ovsynch Group:

      • Day 0: Administer 100 µg of a GnRH agonist (e.g., this compound) via IM injection.

      • Day 7: Administer 25 mg of PGF2α (e.g., dinoprost) via IM injection.

      • Day 9 (48 hours after PGF2α): Administer a second dose of 100 µg of the GnRH agonist via IM injection.

    • Control Group:

      • Day 0: Administer 25 mg of PGF2α via IM injection.

      • Day 11-14: Administer a second dose of 25 mg of PGF2α via IM injection.

  • Artificial Insemination:

    • Ovsynch Group: Perform TAI 16 to 24 hours after the second GnRH injection.

    • Control Group: Inseminate cows based on detected estrus (e.g., following the AM/PM rule) after the second PGF2α injection.

  • Data Collection:

    • Monitor for signs of estrus in the control group.

    • Perform trans-rectal ultrasonography to monitor ovarian structures (follicle size, ovulation, corpus luteum presence) throughout the protocol.

    • Determine conception and pregnancy rates via ultrasonography at approximately 30 and 60 days post-insemination.

  • Statistical Analysis: Analyze differences in estrus response, ovulation rate, conception rate, and pregnancy rate between the two groups using appropriate statistical tests (e.g., chi-square test).

Quantitative Data on Reproductive Performance

The following tables summarize quantitative data from various studies comparing reproductive protocols that combine a GnRH agonist (like this compound) and prostaglandins with other synchronization methods or control groups.

Table 1: Reproductive Performance in Dairy Cattle using Ovsynch Protocol

ProtocolEstrus Response (%)Ovulation Rate (%)Conception/Pregnancy Rate (%)Reference
Ovsynch (GnRH-PGF2α-GnRH)N/A (Timed AI)87-10037.6 - 43[10][11][12]
Prostaglandin only (2 injections)59.6 - 785031 - 41.4[10][11][13]
Ovsynch with double PGF2α doseN/A (Timed AI)Not Reported36.1[14]

Table 2: Reproductive Performance in Sheep using GnRH and Prostaglandin-Based Protocols

ProtocolEstrus Response (%)Ovulation Rate (%)Conception/Pregnancy Rate (%)Reference
PGF2α (2 injections)100Not Reported87.5[15]
GnRH - PGF2α100Not Reported87.5[15]
Ovsynch (GnRH-PGF2α-GnRH)37.5Not Reported37.5[15]
Progesterone + eCG84 - 95>80Not Reported[3][16]
Progesterone + GnRH84 - 95>80Not Reported[3][16]
Synchrovine® (PGF2α) + GnRH (24h post-PGF2α)Not ReportedNot ReportedDecreased vs. control[17]
Synchrovine® (PGF2α) + GnRH (36h post-PGF2α)Not ReportedNot ReportedSimilar to control[17]

Table 3: Reproductive Performance in Buffalo using this compound-Based Ovsynch Protocol

GnRH Agonist in OvsynchConception Rate (%)Reference
This compound50.0[18]
Buserelin47.0[18]

Table 4: Reproductive Performance in Sows using this compound

TreatmentDuration of Estrus (h)Interval from Estrus to Ovulation (h)Ovulation by 40h post-treatment (%)Farrowing Rate (%)Total Piglets BornReference
This compound (25 µg at estrus onset)61.3 ± 1.339.9 ± 1.270.9Not significantly different from controlNot significantly different from control[19][20]
Saline Control66.3 ± 1.344.3 ± 1.248.2Not significantly different from treatmentNot significantly different from control[19][20]

Conclusion

The combination of this compound and prostaglandins in structured reproductive protocols, such as the Ovsynch protocol, offers a powerful tool for managing reproduction in livestock. These protocols enable fixed-time artificial insemination, which can significantly improve labor efficiency and the overall success of breeding programs. The effectiveness of these protocols can be influenced by factors such as the species, physiological status of the animal (e.g., lactating vs. non-lactating, cycling vs. anestrus), and the specific timing and dosages of the hormones used. The data presented here demonstrate the potential for high reproductive outcomes when these protocols are implemented correctly. Further research can continue to refine these protocols for different species and production systems, optimizing reproductive performance and contributing to the sustainability of livestock industries.

References

Application Notes and Protocols for Transcutaneous Ultrasonography in Monitoring Lecirelin Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing transcutaneous ultrasonography for the effective monitoring of the physiological effects of Lecirelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist. The protocols outlined below are intended to facilitate reproducible and accurate assessment of ovarian follicular dynamics in response to this compound treatment in veterinary research and drug development settings.

Introduction to this compound and its Mechanism of Action

This compound is a potent GnRH analogue that functions as a superagonist at the GnRH receptors in the anterior pituitary gland. This binding initially stimulates the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In the context of reproductive management, this induced LH surge is the primary mechanism for triggering ovulation or the luteinization of ovarian follicles. This compound is widely used in veterinary medicine for the synchronization of estrus, induction of ovulation, and treatment of ovarian follicular cysts.

Signaling Pathway of this compound (GnRH Agonist)

The binding of this compound to the GnRH receptor (GnRHR), a G-protein coupled receptor on pituitary gonadotropes, initiates a cascade of intracellular signaling events. This primarily involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways culminate in the synthesis and release of LH and FSH.

Lecirelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GnRHR GnRH Receptor This compound->GnRHR Gq_11 Gq/11 Protein GnRHR->Gq_11 PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Gonadotropin_Synthesis LH & FSH Synthesis & Release Ca_release->Gonadotropin_Synthesis PKC->Gonadotropin_Synthesis

This compound (GnRH Agonist) Signaling Pathway

Application of Transcutaneous Ultrasonography

Transcutaneous ultrasonography is a non-invasive imaging technique that provides real-time visualization of ovarian structures. It is an essential tool for monitoring the dynamic changes in follicular size, number, and status following the administration of this compound. This allows for precise timing of artificial insemination, assessment of treatment efficacy for cystic ovarian conditions, and detailed research into follicular wave dynamics.

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the effects of this compound and other GnRH agonists, as monitored by ultrasonography and hormonal assays.

Table 1: Efficacy of this compound in Sows

Parameter This compound Group (n=56) Control Group (n=56) P-value
Duration of Estrus (hours) 61.3 ± 1.3 66.3 ± 1.3 < 0.007
Interval from Estrus Onset to Ovulation (hours) 39.9 ± 1.2 44.3 ± 1.2 < 0.012
Ovulation Rate within 40h post-treatment 70.9% 48.2% < 0.01
Ovulation Rate within 48h post-treatment 92.7% 82.4% Tendency

Data from a study on the induction and synchronization of ovulation in sows using a 25 µg dose of this compound administered at estrus onset. Ovarian status was monitored by transcutaneous real-time ultrasonography every 8 hours.

Table 2: Comparative Efficacy of GnRH Agonists on Follicular and Luteal Dynamics in Cattle

Parameter Gonadorelin (100 µg) This compound (25 µg) This compound (50 µg) Buserelin (10 µg)
Disappearance of Dominant Follicle (%) 73% 82% 100% 100%
Peak LH Concentration (ng/mL) - Representative Heifer ~4.5 ~6.0 ~7.5 ~8.0
Mean Increase in Plasma Progesterone 4 days post-treatment ~70% ~70% ~70% ~70%

Data from a study comparing the effects of different GnRH analogs on plasma LH, progesterone, and follicular dynamics in Holstein cows when administered on day 6 or 7 of the estrous cycle. Follicular dynamics were evaluated by transrectal ultrasound.

Experimental Protocols

General Animal Preparation for Transcutaneous Ultrasonography
  • Animal Restraint: Secure the animal (e.g., sow or cow) in a manner that ensures the safety of both the animal and the operator, while allowing access to the abdominal or flank region. For sows, individual crates are effective.

  • Site Preparation: For transcutaneous scanning, clipping of hair from the target area (e.g., the flank region for ovarian imaging in sows) may be necessary to ensure good probe contact with the skin.

  • Cleaning: Clean the skin surface to remove dirt and debris.

  • Coupling Gel Application: Apply a generous amount of acoustic coupling gel to the skin surface and the ultrasound transducer to eliminate air pockets and ensure optimal image quality.

Transcutaneous Ultrasonography Protocol for Monitoring this compound Effects in Sows

This protocol is adapted from methodologies used for ovulation induction and synchronization in sows.

  • Baseline Scan (Day 0, Estrus Onset):

    • Perform a baseline transcutaneous ultrasound scan at the onset of estrus to visualize and measure all detectable ovarian follicles.

    • Record the number and diameter of follicles ≥5 mm.

  • This compound Administration:

    • Administer a single intramuscular dose of this compound (e.g., 25 µg).

  • Post-Treatment Monitoring:

    • Perform subsequent ultrasound scans every 8 hours following this compound administration.

    • At each scan, record the diameter of the largest follicles.

    • Identify ovulation by the disappearance of large follicles that were present on the previous scan. The collapse of the follicular wall may also be observed.

  • Data Collection:

    • Measure the diameter of the dominant follicle(s) at each time point.

    • Record the time from this compound administration to ovulation for each animal.

    • Calculate the ovulation rate within specific timeframes (e.g., 40 and 48 hours).

Ultrasound Equipment and Settings
  • Ultrasound Machine: A portable real-time B-mode ultrasound scanner is suitable.

  • Transducer:

    • For transcutaneous scanning in sows, a 3.5-5.0 MHz curvilinear or sector transducer is recommended.

    • For transrectal scanning in cattle, a 5.0-7.5 MHz linear transducer is commonly used.

  • Image Optimization Settings:

    • Gain: Adjust the gain to amplify the returning echoes, making the image brighter. Increase gain in suboptimal scanning conditions.

    • Dynamic Range: Lowering the dynamic range increases image contrast (fewer shades of gray), which can help in defining follicular walls.

    • Depth: Adjust the scanning depth so that the ovaries and follicles of interest occupy the central portion of the screen for better resolution.

    • Frequency: Higher frequencies (e.g., 7.5 MHz) provide better resolution for superficial structures, while lower frequencies (e.g., 3.5 MHz) offer greater penetration for deeper structures.

Experimental Workflow

The following diagram illustrates a typical workflow for a study monitoring the effects of this compound on follicular dynamics and ovulation.

Lecirelin_Monitoring_Workflow cluster_prep Phase 1: Preparation & Baseline cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Data Analysis A Animal Selection & Acclimatization B Estrus Detection A->B C Baseline Ultrasound Scan (Measure Follicles) B->C D Administer this compound (e.g., 25 µg IM) C->D E Serial Ultrasound Scans (e.g., every 8 hours) D->E F Record Follicular Diameters E->F G Identify & Record Time of Ovulation E->G F->G I Analyze Follicular Growth Curves F->I H Calculate Ovulation Rates G->H J Statistical Comparison (if applicable) H->J I->J

Workflow for Monitoring this compound Effects

Troubleshooting & Optimization

Technical Support Center: High-Dose Lecirelin Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-dose Lecirelin in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH). It functions as a GnRH receptor agonist. Upon administration, this compound binds to GnRH receptors in the anterior pituitary gland. This initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous, high-dose administration leads to the downregulation of GnRH receptors, ultimately suppressing the release of these gonadotropins and, consequently, gonadal steroidogenesis.

Q2: What are the known side effects of high-dose this compound administration in animal studies?

The primary reported side effect of high-dose this compound administration in animal studies is an increased incidence of abortions. A study in rabbits demonstrated a dose-dependent increase in abortions in both nulliparous and lactating does.[1][2]

Q3: Are there other potential side effects to consider based on studies of similar GnRH agonists?

While specific high-dose toxicity data for this compound is limited, studies on other GnRH agonists in various animal models suggest potential side effects that researchers should be aware of. These may include:

  • Initial Flare-Up Effect: An initial, transient increase in reproductive hormones (LH, FSH, testosterone, or estrogen) may be observed shortly after the first administration.

  • Reproductive Tissue Atrophy: Prolonged suppression of gonadotropins can lead to a reduction in the size of reproductive organs.

  • Effects on the Estrous Cycle: In female animals, initial administration may induce ovulation, while long-term high doses will suppress cyclicity. In some species, such as dogs, attempts to block cyclicity with GnRH agonists have been associated with prolonged heat and an increased risk of pyometra.

  • Local Reactions: Mild, transient reactions at the injection site may occur.

Q4: What is the mechanism of action that could lead to these side effects?

The primary mechanism is the overstimulation and subsequent desensitization of the GnRH receptors in the pituitary gland. The initial "flare-up" of gonadotropins can cause acute, and potentially adverse, hormonal changes. The subsequent and sustained suppression of these hormones leads to the down-regulation of the entire reproductive axis, which can result in the observed side effects on reproductive tissues and function.

Troubleshooting Guides

Problem 1: Unexpectedly high rates of abortion or fetal resorption are observed in our study.

Potential Cause Troubleshooting Step
Dose of this compound is too high for the specific animal model and physiological state. Review the available literature for dose-response data in your specific species and reproductive state (e.g., nulliparous vs. lactating). Consider performing a dose-range finding study to determine the maximum tolerated dose that does not induce significant reproductive toxicity.
Timing of administration coincides with a critical window of gestation. Evaluate the experimental protocol to determine if the timing of this compound administration aligns with sensitive periods of embryonic or fetal development. Consider adjusting the dosing schedule to avoid these critical windows if the study design allows.
Stress-related factors in animal handling and housing. Ensure that all animal handling procedures are performed by trained personnel to minimize stress. Verify that housing conditions (e.g., temperature, light cycle, cage density) are optimal for the species and are not contributing to adverse outcomes.

Problem 2: We are observing inconsistent or unexpected hormonal fluctuations following this compound administration.

Potential Cause Troubleshooting Step
"Flare-up" effect of the GnRH agonist. This is an expected physiological response to the initial administration of a GnRH agonist. Ensure that your experimental timeline and sampling schedule are designed to capture this initial stimulatory phase if it is of interest to your study.
Variability in drug absorption or metabolism. Verify the consistency of your drug formulation and administration technique. Ensure accurate dosing for each animal based on body weight. Consider collecting pharmacokinetic data to assess the absorption and clearance of this compound in your model.
Underlying health status of the animals. Ensure that all animals are healthy and free of underlying conditions that could affect their endocrine system. Perform a thorough health screen before enrolling animals in the study.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effects of different doses of this compound on the abortion rate in rabbits.[1][2]

Animal GroupThis compound Dose (µ g/doe )Abortion Rate (%)
Lactating Does ≥ 1.5Increased
Nulliparous Does ≥ 2.0Increased

Experimental Protocols

Reproductive Performance Study in Rabbits

This section details the methodology used in a key study investigating the effects of this compound on reproductive performance in rabbits.[1][2]

  • Animal Model: 295 crossbred female Hyplus strain PS 19 rabbits (both nulliparous and lactating does).

  • Housing: Rabbits were housed in a rabbit farm with a controlled light-dark cycle (16 hours light: 8 hours dark).

  • Hormonal Priming: 48 hours prior to insemination, all does were subcutaneously injected with 25 IU of equine chorionic gonadotropin (eCG).

  • This compound Administration: this compound was administered intramuscularly at the time of artificial insemination.

  • Dose Groups: The doses of this compound tested were: 0.05, 0.1, 0.2, 0.3, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, and 4.0 µ g/doe .

  • Parameters Measured:

    • Conception rate

    • Total number of rabbits per litter

    • Number of stillborns per litter

    • Abortion rate

  • Data Analysis: Statistical analysis was performed to compare the outcomes between the different dose groups.

Visualizations

Signaling Pathway of GnRH Receptor Activation

The following diagram illustrates the signaling cascade initiated by the binding of a GnRH agonist, such as this compound, to its receptor on a pituitary gonadotrope cell.

GnRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (GnRH Agonist) GnRHR GnRH Receptor This compound->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_synthesis Gonadotropin (LH/FSH) Synthesis & Release Ca_release->Gonadotropin_synthesis Stimulates MAPK_cascade MAPK Cascade PKC->MAPK_cascade Activates MAPK_cascade->Gonadotropin_synthesis Stimulates

Caption: GnRH receptor signaling cascade.

Experimental Workflow for a Reproductive Toxicity Study

This diagram outlines a typical workflow for conducting a reproductive toxicity study to evaluate the effects of a high-dose test article.

Experimental_Workflow start Study Initiation acclimatization Animal Acclimatization start->acclimatization group_assignment Random Group Assignment (Control & Dose Groups) acclimatization->group_assignment premating_dosing Pre-mating Dosing Period group_assignment->premating_dosing mating Mating premating_dosing->mating monitoring Clinical Observation & Body Weight Monitoring premating_dosing->monitoring gestation_dosing Gestation Dosing Period mating->gestation_dosing gestation_dosing->monitoring termination Scheduled Termination (e.g., one day prior to parturition) gestation_dosing->termination necropsy Maternal Necropsy & Uterine Examination termination->necropsy fetal_exam Fetal Examination (Viability, Weight, Malformations) necropsy->fetal_exam data_analysis Data Analysis & Statistical Evaluation fetal_exam->data_analysis report Final Report Generation data_analysis->report

Caption: Reproductive toxicity study workflow.

Logical Relationship for Troubleshooting High Abortion Rates

This diagram illustrates the logical steps to troubleshoot an observation of high abortion rates in an animal study involving a test compound.

Troubleshooting_Logic observation Observation: High Abortion Rate check_dose Is the dose appropriate for the species and physiological state? observation->check_dose check_timing Is the administration timing during a critical gestational window? observation->check_timing check_stress Are there potential environmental or handling stressors? observation->check_stress dose_range_study Action: Conduct a dose-range finding study check_dose->dose_range_study No re_evaluate Re-evaluate Abortion Rate check_dose->re_evaluate Yes adjust_protocol Action: Adjust dosing schedule check_timing->adjust_protocol Yes check_timing->re_evaluate No refine_husbandry Action: Refine animal handling and housing protocols check_stress->refine_husbandry Yes check_stress->re_evaluate No dose_range_study->re_evaluate adjust_protocol->re_evaluate refine_husbandry->re_evaluate

Caption: Troubleshooting high abortion rates.

References

Technical Support Center: Optimizing Lecirelin Efficacy in Buffalo Reproduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Lecirelin, a gonadotropin-releasing hormone (GnRH) agonist, in buffalo. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental and clinical applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in buffalo?

A1: this compound is a synthetic analogue of GnRH. Its primary function is to stimulate the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This surge in gonadotropins is crucial for inducing ovulation and can be used to synchronize estrus and ovulation in buffalo, facilitating fixed-time artificial insemination (FTAI).

Q2: We are observing a low conception rate in our buffalo herd despite using a standard this compound-based Ovsynch protocol. What are the potential contributing factors?

A2: Several factors can influence the efficacy of this compound and other GnRH agonists in buffalo. These can be broadly categorized as animal-related, environmental, and protocol-related. Key factors to investigate include:

  • Physiological Status of the Animal:

    • Body Condition Score (BCS): Buffalo with a poor BCS (≤ 2.5 on a 5-point scale) may have compromised reproductive function and respond sub-optimally to hormonal treatments. While one study found no direct significant difference in conception rates based on BCS when using a this compound protocol, maintaining an optimal BCS (3.0-3.5) is generally recommended for better reproductive outcomes.[1]

    • Ovarian Status: The presence of a functional corpus luteum (CL) and the size of the dominant follicle at the time of different hormonal injections are critical for the success of synchronization protocols. For instance, the effectiveness of prostaglandin F2α (PGF2α) depends on a responsive CL.

    • Postpartum Period: The interval between calving and the initiation of treatment can affect response rates.

  • Environmental Factors:

    • Seasonality: Buffalo are known to be seasonal breeders, with reproductive efficiency being higher during the breeding season (autumn and winter) compared to the low-breeding season (spring and summer). Conception rates following Ovsynch protocols have been shown to be significantly lower during the low-breeding season.[2][3][4]

  • Protocol Adherence and Management:

    • Dosage and Administration: Incorrect dosage or improper administration of this compound can lead to treatment failure.

    • Timing of Injections and AI: Strict adherence to the timing of hormonal injections and artificial insemination as per the protocol is crucial for success.

    • Semen Quality: The quality of semen used for artificial insemination is a critical determinant of conception rates.

Troubleshooting Guide

Issue 1: Poor Estrus Response Following Estrus Synchronization Protocol

  • Potential Cause: Anestrus (non-cycling animals), particularly during the low-breeding season. Buffalo may have inactive ovaries and will not respond to protocols designed for cycling animals.

  • Troubleshooting Steps:

    • Assess Ovarian Status: Before initiating a synchronization protocol, perform an ovarian assessment via ultrasonography to determine if the animals are cycling. Look for the presence of a corpus luteum (CL) as an indicator of cyclicity.

    • Modify Protocol for Anestrous Animals: For non-cycling buffalo, consider a progesterone-based protocol. The inclusion of a Controlled Internal Drug Release (CIDR) device for a period before the GnRH and PGF2α injections can help prime the reproductive system and improve response rates. One study showed that incorporating a CIDR into an Ovsynch protocol improved the reproductive performance of anestrous buffaloes during the low breeding season.

    • Optimize Body Condition: Ensure animals have an adequate body condition score (BCS of 3.0-3.5 on a 5-point scale) through appropriate nutritional management before initiating treatment.

Issue 2: Low Conception Rates Despite Good Estrus Response

  • Potential Cause: Failure of ovulation, poor synchronization of ovulation with insemination, or suboptimal uterine environment.

  • Troubleshooting Steps:

    • Confirm Ovulation: Use ultrasonography to confirm ovulation after the second GnRH injection. The absence of the dominant follicle and the subsequent development of a CL are indicators of successful ovulation.

    • Review Protocol Timing: Double-check the timing of all injections and the fixed-time artificial insemination (FTAI). Delays or incorrect intervals can lead to a mismatch between ovulation and the presence of viable sperm.

    • Evaluate Semen Handling and AI Technique: Ensure that semen is handled correctly according to best practices and that the artificial insemination is performed by a skilled technician.

    • Assess Uterine Health: In cases of repeated low conception rates, consider uterine health evaluation to rule out issues like subclinical endometritis.

Issue 3: High Variability in Response Across the Herd

  • Potential Cause: Heterogeneity in the physiological status of the animals within the herd (e.g., mixed parity, varying body condition scores, different stages of the estrous cycle at the start of the protocol).

  • Troubleshooting Steps:

    • Group Animals: If possible, group animals based on their physiological status (e.g., primiparous vs. multiparous, BCS) and tailor the synchronization protocol accordingly.

    • Pre-synchronization: For herds with a high proportion of non-cycling animals, a pre-synchronization strategy involving progesterone supplementation can help to bring a larger number of animals into a similar reproductive state before starting the main Ovsynch protocol.

Quantitative Data Summary

Table 1: Comparison of this compound and Buserelin in an Ovsynch Protocol for Fixed-Time AI in Buffalo

GnRH AgonistFirst Dose (Day 0)Second Dose (Day 9)Conception RateReference
This compound50 µg25 µg50.0% (69/138)[Baruselli et al., 2001]
Buserelin20 µg10 µg47.0% (62/132)[Baruselli et al., 2001]

Table 2: Effect of Season on Conception Rates in Buffalo Following Ovsynch Protocol

SeasonConception RateReference
Peak Breeding Season50.00%[Selvaraju et al., 2021]
Low Breeding Season30.00%[Selvaraju et al., 2021]
Spring67.7% - 83.3%[Campanile et al., 2021]
Summer47.2% - 52.0%[Campanile et al., 2021]
Autumn52.1% - 58.9%[Campanile et al., 2021]
Winter47.5% - 60.0%[Campanile et al., 2021]

Table 3: Conception Rates in Subestrous Buffalo During Low-Breeding Season with Different Protocols

ProtocolConception RateReference
Ovsynch30%[Ghuman et al., 2012]
Progesterone-based66.7%[Ghuman et al., 2012]

Experimental Protocols

Protocol 1: Standard Ovsynch Protocol for Timed Artificial Insemination

  • Day 0: Administer the first dose of this compound (50 µg, intramuscularly).

  • Day 7: Administer Prostaglandin F2α (PGF2α) to induce luteolysis.

  • Day 9: Administer the second dose of this compound (25 µg, intramuscularly).

  • Day 10 (16-20 hours after the second this compound injection): Perform fixed-time artificial insemination.

Protocol 2: Assessing Ovarian Status using Transrectal Ultrasonography

  • Equipment: A portable ultrasound scanner equipped with a 5.0-7.5 MHz linear rectal transducer.

  • Procedure:

    • The buffalo should be properly restrained.

    • The rectum should be cleared of fecal matter.

    • The lubricated transducer is inserted into the rectum.

    • The ovaries are located by identifying the uterine horns and following them cranially.

    • Each ovary is systematically scanned to identify and measure key structures:

      • Follicles: Appear as non-echogenic (black), fluid-filled, spherical structures. Measure the diameter of the largest follicle(s).

      • Corpus Luteum (CL): Appears as a dense, granular, echogenic structure within the ovarian stroma. Measure its diameter. The presence of a CL indicates the animal is cycling.

Protocol 3: Body Condition Scoring (BCS)

  • Scale: A 1 to 5 scale, with 1 being emaciated and 5 being obese.

  • Procedure:

    • Visually assess and palpate key anatomical points for fat cover. These include the lumbar vertebrae (loin area), the tailhead, and the ribs.

    • BCS 1 (Emaciated): Individual spinous processes of the vertebrae are sharp and prominent. No fat cover over the loin area.

    • BCS 3 (Moderate): Spinous processes can be felt with firm pressure but are not sharp. A thin layer of fat covers the loin area.

    • BCS 5 (Obese): Spinous processes are not palpable even with firm pressure. The loin area is completely filled in with fat, and folds of fat are visible around the tailhead.

    • An ideal BCS for breeding buffalo is generally considered to be between 3.0 and 3.5.

Visualizations

GnRH_Signaling_Pathway Hypothalamus Hypothalamus AnteriorPituitary Anterior Pituitary (Gonadotroph Cells) Hypothalamus->AnteriorPituitary GnRH (pulsatile release) This compound This compound (GnRH Agonist) This compound->AnteriorPituitary Binds to GnRH receptors FSH FSH AnteriorPituitary->FSH LH LH AnteriorPituitary->LH Ovary Ovary FSH->Ovary Stimulates LH->Ovary Stimulates FollicularGrowth Follicular Growth Ovary->FollicularGrowth Ovulation Ovulation Ovary->Ovulation CL_Formation Corpus Luteum (CL) Formation Ovary->CL_Formation

Caption: GnRH Signaling Pathway in Buffalo Reproduction.

Ovsynch_Workflow Day0 Day 0 Administer this compound (50 µg) Day7 Day 7 Administer PGF2α Day0->Day7 Day9 Day 9 Administer this compound (25 µg) Day7->Day9 Day10 Day 10 (16-20h post-Lecirelin) Fixed-Time AI Day9->Day10 PregnancyCheck ~Day 40 Pregnancy Diagnosis Day10->PregnancyCheck

Caption: Standard Ovsynch Protocol Workflow for Buffalo.

Troubleshooting_Logic Start Low Efficacy of this compound Protocol CheckBCS Assess Body Condition Score (BCS) Start->CheckBCS PoorBCS BCS < 3.0 CheckBCS->PoorBCS Poor OptimalBCS BCS ≥ 3.0 CheckBCS->OptimalBCS Optimal CheckSeason Consider Seasonality LowSeason Low-Breeding Season CheckSeason->LowSeason Yes BreedingSeason Breeding Season CheckSeason->BreedingSeason No CheckOvarianStatus Evaluate Ovarian Status (Ultrasound) Anestrus Anestrus (No CL) CheckOvarianStatus->Anestrus Non-cycling Cycling Cycling (CL present) CheckOvarianStatus->Cycling Cycling Action_ImproveNutrition Action: Improve Nutrition Before Treatment PoorBCS->Action_ImproveNutrition OptimalBCS->CheckSeason LowSeason->CheckOvarianStatus BreedingSeason->CheckOvarianStatus Action_ModifyProtocol Action: Modify Protocol (e.g., add Progesterone/CIDR) Anestrus->Action_ModifyProtocol Action_StandardProtocol Action: Proceed with Standard Protocol Cycling->Action_StandardProtocol

Caption: Troubleshooting Logic for Low this compound Efficacy.

References

Technical Support Center: Lecirelin Treatment in Does for Minimizing Abortion Risk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Lecirelin to minimize the risk of abortion in does (female rabbits). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound treatment in does.

Observed Problem Potential Causes Recommended Solutions
Low Conception Rates Suboptimal this compound Dosage: Doses below 0.3 µg per doe have been shown to result in significantly lower conception rates.[1][2] Improper Timing of Administration: this compound is most effective when administered at the time of artificial insemination to induce ovulation. Poor Semen Quality: The efficacy of this compound is dependent on the availability of viable sperm for fertilization. Doe Health and Condition: Underlying health issues, poor nutrition, or stress can negatively impact fertility.[3]Dosage Adjustment: Ensure a minimum dose of 0.3 µg of this compound per doe is administered. Doses between 0.3 µg and 1.0 µg have been found to be satisfactory for reproductive performance.[3] Standardize Administration: Administer this compound intramuscularly at the moment of artificial insemination. Semen Analysis: Verify semen quality before insemination. Animal Husbandry: Ensure does are in good health, well-nourished, and housed in a low-stress environment.
Increased Abortion Rates Excessive this compound Dosage: A significant negative finding is the occurrence of abortions in lactating does at doses of 1.5 µg or higher, and in nulliparous does at doses of 2.0 µg or higher.[1][2][3] This may be associated with an increased number of developing fetuses leading to inadequate nutrition and uterine capacity.[2] Parity Status: Lactating does appear to be more sensitive to higher doses of this compound than nulliparous does.[1][2][3]Dose Optimization: To minimize abortion risk, it is critical to use the lowest effective dose. Doses between 0.3 µg and 1.0 µg are recommended to achieve favorable conception rates without increasing the risk of abortion.[3] Parity-Specific Dosing: Consider using a more conservative dose for lactating does compared to nulliparous does.
High Number of Stillborns High this compound Dosage: An increased number of stillborns per litter has been associated with higher doses of this compound and is often linked to abortions occurring around day 25 of pregnancy.[2]Reduce this compound Dose: Lowering the dose of this compound to the recommended range of 0.3 µg to 1.0 µg can help reduce the incidence of stillbirths.[3]
Variability in Experimental Results Differences in Doe Parity: Nulliparous and lactating does respond differently to this compound treatment in terms of conception and abortion rates.[1][2][3] Breed Differences: There may be variations in hormonal responses to GnRH agonists among different rabbit breeds.[3] Environmental Factors: Stress, diet, and housing conditions can influence reproductive outcomes.[3]Control for Parity: Ensure experimental groups are balanced for nulliparous and lactating does, or analyze the data for these groups separately. Standardize Breed: Use a consistent rabbit breed within and between experiments to minimize genetic variability. Consistent Husbandry: Maintain consistent environmental conditions, including diet and light cycles, for all experimental animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in does?

A1: this compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[4] As a GnRH agonist, it binds to GnRH receptors on the pituitary gland, stimulating the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4][5] This surge in gonadotropins, particularly LH, induces ovulation in does, which is a necessary step for fertilization following artificial insemination.[2]

Q2: What is the optimal dose of this compound to improve conception rates without increasing abortion risk?

A2: Based on available research, this compound doses ranging from 0.3 µg to 1.0 µg administered intramuscularly at the time of insemination are considered optimal for achieving satisfactory conception rates and reproductive performance in both nulliparous and lactating does, without a statistically significant increase in abortion rates.[1][3]

Q3: Why do higher doses of this compound lead to an increased risk of abortion?

A3: While the exact mechanism is not fully elucidated, it is hypothesized that higher doses of this compound may lead to the ovulation of an excessive number of eggs. This can result in a larger than optimal number of developing fetuses, potentially leading to uterine overcrowding and inadequate nutrition per fetus, which can subsequently trigger abortions, typically around day 25 of pregnancy.[2]

Q4: Should the dose of this compound be adjusted for nulliparous versus lactating does?

A4: Yes, evidence suggests that lactating does are more susceptible to the negative effects of higher this compound doses. Abortions have been observed in lactating does at doses of 1.5 µg and higher, while in nulliparous does, this effect was seen at doses of 2.0 µg and higher.[1][2][3] Therefore, a more conservative dosing strategy is recommended for lactating does.

Q5: Can this compound be administered via other routes besides intramuscular injection?

A5: While intramuscular injection is the most studied and common route of administration, some research has explored intravaginal administration of this compound mixed with the seminal dose.[6] This method has shown promise as an alternative to simplify insemination procedures, though further research is needed to fully establish its efficacy and optimal dosing.[6]

Quantitative Data Summary

The following tables summarize the dose-response effects of this compound on key reproductive parameters in nulliparous and lactating does, based on data from Zapletal and Pavlik (2008).

Table 1: Effect of this compound Dosage on Reproductive Performance in Nulliparous Does

This compound Dose (µg)Conception Rate (%)Abortion Rate (%)Average Litter Size
0.0510.007.00
0.135.006.64
0.270.008.86
0.380.009.06
0.585.009.53
1.088.009.88
1.589.5010.12
2.085.05.910.29
2.580.010.010.10
3.075.013.39.92
4.070.019.09.64

Data adapted from Zapletal, D., & Pavlik, A. (2008). The effect of this compound (GnRH) dosage on the reproductive performance of nulliparous and lactating rabbit does. Animal Reproduction Science, 104(2-4), 306-315.[1]

Table 2: Effect of this compound Dosage on Reproductive Performance in Lactating Does

This compound Dose (µg)Conception Rate (%)Abortion Rate (%)Average Litter Size
0.0535.008.28
0.140.008.75
0.275.009.53
0.385.009.82
0.590.0010.11
1.092.0010.35
1.590.05.610.50
2.088.09.110.64
2.582.012.210.70
3.078.015.410.71
4.075.016.710.73

Data adapted from Zapletal, D., & Pavlik, A. (2008). The effect of this compound (GnRH) dosage on the reproductive performance of nulliparous and lactating rabbit does. Animal Reproduction Science, 104(2-4), 306-315.[1]

Experimental Protocols

Key Experiment: Dose-Response Study of this compound on Reproductive Performance in Does

This protocol is based on the methodology described by Zapletal and Pavlik (2008).[1]

1. Animals and Housing:

  • Species: Rabbit (Oryctolagus cuniculus)

  • Strain: Hyplus strain PS 19

  • Groups: Nulliparous and lactating does.

  • Housing: Individual cages in a controlled environment.

  • Light Cycle: 16 hours of light (≥70 lx) and 8 hours of dark.

2. Experimental Procedure:

  • Synchronization: 48 hours prior to insemination, all does are subcutaneously injected with 25 IU of equine chorionic gonadotropin (eCG).

  • This compound Administration: At the time of artificial insemination, does are randomly assigned to receive an intramuscular injection of this compound at various doses (e.g., 0.05, 0.1, 0.2, 0.3, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, and 4.0 µ g/doe ).

  • Artificial Insemination: Perform artificial insemination using fresh or cryopreserved semen of proven fertility.

3. Data Collection:

  • Conception Rate: Determined by abdominal palpation at day 14 post-insemination and confirmed at kindling.

  • Abortion Rate: Calculated as the percentage of does that were confirmed pregnant but did not kindle.

  • Litter Size: Total number of kits born per litter.

  • Stillborns: Number of kits born dead per litter.

4. Statistical Analysis:

  • Analyze data using appropriate statistical methods (e.g., ANOVA, chi-square test) to determine the effects of this compound dosage on the measured reproductive parameters. A p-value of <0.05 is typically considered statistically significant.

Signaling Pathways and Workflows

GnRH Receptor Signaling Pathway in Pituitary Gonadotropes

This compound, as a GnRH agonist, initiates a signaling cascade within the pituitary gonadotrope cells, leading to the synthesis and release of LH and FSH.

GnRH_Signaling_Pathway This compound This compound (GnRH Agonist) GnRHR GnRH Receptor (GnRHR) (G-protein coupled receptor) This compound->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Gonadotropin_release Gonadotropin Release (LH & FSH) Ca_release->Gonadotropin_release Triggers Gonadotropin_synthesis Gonadotropin Synthesis (LH & FSH) PKC->Gonadotropin_synthesis Stimulates Gonadotropin_synthesis->Gonadotropin_release

Caption: GnRH agonist signaling pathway in pituitary gonadotropes.

Experimental Workflow for this compound Dose-Response Study

The following diagram illustrates the logical flow of the experimental protocol described above.

Experimental_Workflow start Start: Select Nulliparous & Lactating Does sync Synchronize Does (25 IU eCG s.c.) start->sync randomize Randomly Assign to This compound Dose Groups sync->randomize 48 hours treat_ai Administer this compound (i.m.) & Perform Artificial Insemination randomize->treat_ai palpation Pregnancy Diagnosis (Day 14 Palpation) treat_ai->palpation monitor Monitor for Abortions palpation->monitor kindling Kindling monitor->kindling data_collection Collect Data: - Conception Rate - Abortion Rate - Litter Size - Stillbirths kindling->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for this compound dose-response study in does.

References

Impact of Lecirelin on progesterone levels post-insemination

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals investigating the use of Lecirelin. It provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols related to the administration of this compound and its impact on post-insemination progesterone levels, primarily in bovine models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH) that functions as a GnRH agonist.[1][2] It is a nonapeptide with greater potency than native GnRH.[3] When administered, this compound binds to GnRH receptors in the anterior pituitary gland, stimulating the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3] This LH surge is the key to its physiological effects, which include inducing ovulation or luteinization of dominant ovarian follicles.[3][4] The resulting corpus luteum (CL) or accessory corpus luteum (ACL) is responsible for producing progesterone.[4]

Q2: What is the expected impact of this compound on progesterone levels when administered post-insemination?

A2: When administered during the mid-luteal phase (typically 5-7 days post-insemination) in the presence of a dominant follicle, this compound is expected to induce ovulation or luteinization of that follicle, forming an accessory corpus luteum (ACL).[4][5][6] This new ACL, in addition to the original CL from the primary ovulation, increases the total luteal tissue, leading to a significant increase in circulating progesterone concentrations.[5][7][8]

Q3: How does this compound compare to other GnRH agonists like Buserelin or Gonadorelin?

A3: Studies have shown that synthetic agonists like this compound and Buserelin induce a more significant and sustained LH release compared to native GnRH (gonadorelin).[8] For instance, the peak LH concentration after gonadorelin treatment has been observed to be 2.5 times lower than after this compound or Buserelin administration.[8] This enhanced potency can lead to a higher probability of ovulation or luteinization of the targeted follicle.[8]

Q4: What is the primary therapeutic goal of increasing progesterone post-insemination?

A4: Progesterone is essential for establishing and maintaining pregnancy.[9] Insufficient progesterone levels during the early luteal phase are associated with poor embryonic development and higher rates of embryonic loss.[9] By increasing progesterone concentrations post-insemination, the goal is to improve the uterine environment, support conceptus development, and ultimately increase pregnancy rates.[4][9]

Troubleshooting Guide

Q5: I administered this compound 7 days post-AI but did not observe a significant increase in progesterone. What are the potential causes?

A5: This is a common issue that can stem from several factors. Here is a systematic guide to troubleshooting the problem:

  • Absence of a Responsive Follicle: this compound's primary mechanism for increasing progesterone post-AI is by acting on a mature, dominant follicle from the first follicular wave.[4][5] If no such follicle is present at the time of administration, an ACL cannot be formed, and no significant progesterone increase will occur.

  • Animal's Cyclicity Status: The treatment is most effective in cycling animals. If the cow was anestrus or had ovarian abnormalities like cysts, the response to GnRH agonists can be unpredictable.[1]

  • Timing of Administration: The timing is critical. Administration between days 5 and 7 post-AI is often targeted because a dominant follicle is typically present.[4][7][10] Administering too early or too late may miss the optimal window.

  • Progesterone Assay Integrity: Inaccurate progesterone readings can be due to issues with the assay itself (e.g., ELISA, CLEIA). Verify the assay's accuracy, precision, and ensure proper sample handling (collection, centrifugation, and storage) to rule out technical errors.[11]

// Nodes start [label="Low Progesterone (P4)\nObserved Post-Lecirelin", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_follicle [label="Was a dominant follicle\n(>10mm) present at\ntime of injection?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_timing [label="Was this compound administered\nbetween Day 5-7\npost-AI?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_cyclicity [label="Was the animal confirmed\nto be cycling prior to\nthe experiment?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; check_assay [label="Have you validated your\nP4 assay and sample\nhandling protocol?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

cause_follicle [label="Primary Cause:\nNo substrate for this compound to act on.\nAn accessory CL could not be formed.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box3d]; cause_timing [label="Potential Cause:\nAdministration may have missed the\nfirst follicular wave.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box3d]; cause_cyclicity [label="Potential Cause:\nAnestrus or anovulatory animals\nwill not respond predictably.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box3d]; cause_assay [label="Potential Cause:\nInaccurate measurements are leading\nto false conclusions.", fillcolor="#FFFFFF", fontcolor="#202124", shape=box3d];

// Edges start -> check_follicle; check_follicle -> cause_follicle [label="No"]; check_follicle -> check_timing [label="Yes"]; check_timing -> cause_timing [label="No"]; check_timing -> check_cyclicity [label="Yes"]; check_cyclicity -> cause_cyclicity [label="No"]; check_cyclicity -> check_assay [label="Yes"]; check_assay -> cause_assay [label="No"]; } caption [label="Fig 1. Troubleshooting logic for low progesterone post-Lecirelin.", fontname="Roboto", fontsize=10];

Q6: Can this compound administration lead to a decrease in progesterone or have other negative effects?

A6: It is highly unlikely for this compound to directly cause a decrease in progesterone when administered during the luteal phase. Its mechanism is luteotropic (supporting the CL). However, improper use within certain synchronization protocols could theoretically disrupt a cycle. The primary risk of failure is not a negative effect on progesterone but rather a lack of a positive effect, resulting in no improvement in progesterone levels or pregnancy rates.[10]

Quantitative Data on this compound's Impact

The following tables summarize quantitative data from studies investigating the effect of GnRH agonists (including this compound) on progesterone levels post-insemination in cattle.

Table 1: Progesterone Concentrations (ng/mL) Following this compound/GnRH Treatment

Treatment GroupDay of Treatment (Post-AI)Day of MeasurementProgesterone (ng/mL) [Mean ± SE]Control Group (ng/mL) [Mean ± SE]Reference
This compound AcetateDay 7Day 14P4 levels were significantly higher (P<0.01) than on the day of treatment.Control levels also rose but were significantly lower than the this compound group.Akhtar et al. (2019)[5][6]
GnRHDay 5Day 12Increased plasma P4 concentrations were noted on Day 12.Control group showed lower mean P4 concentrations.Papageorgiou et al. (2021)[7]
LesirelineDay 5Day 106.3 ± 0.95.2 ± 1.0Yilmaz et al. (2013)[12]
GnRHDay 5Day 146.3 ± 0.45.9 ± 0.3Kasimanickam et al.[10]
GnRHDay 7Day 146.6 ± 0.45.9 ± 0.3Kasimanickam et al.[10]

Note: Direct comparison between studies should be done with caution due to differences in specific GnRH analogues used, animal breeds, physiological states, and assay methods.

Experimental Protocols & Methodologies

This section details a standard protocol for investigating the effect of this compound on progesterone levels in dairy cows post-AI.

Objective: To determine if this compound administration on Day 7 post-timed artificial insemination (TAI) increases serum progesterone concentrations.

Materials:

  • This compound acetate (e.g., 100 µ g/dose )[6]

  • Prostaglandin F2α (PGF)

  • GnRH (for synchronization)

  • Blood collection tubes (serum separator tubes)

  • Centrifuge

  • Progesterone assay kit (e.g., ELISA or CLEIA)[11]

  • Ultrasonography equipment

Methodology:

  • Animal Selection: Select healthy, cycling, lactating dairy cows. Perform a preliminary ultrasound to ensure the reproductive tract is normal.

  • Estrus Synchronization (Ovsynch Protocol):

    • Day -10: Administer first GnRH injection.

    • Day -3: Administer PGF to induce luteolysis.

    • Day -1 (48h post-PGF): Administer second GnRH injection to synchronize ovulation.

    • Day 0 (16-20h later): Perform timed artificial insemination (TAI).

  • Treatment Allocation: Randomly assign cows into two groups:

    • Treatment Group (n=X): Receives this compound on Day 7 post-TAI.

    • Control Group (n=X): Receives an equivalent volume of sterile saline on Day 7 post-TAI.

  • Treatment Administration:

    • On Day 7 post-TAI , administer a single intramuscular injection of this compound (e.g., 100 µg) or saline.[6]

  • Blood Sampling:

    • Collect blood samples via coccygeal venipuncture at specific time points. A recommended schedule is:

      • Day 7: Immediately before treatment administration (baseline).

      • Day 14: 7 days post-treatment, to assess the impact of the accessory CL.[5][6]

  • Progesterone Analysis:

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1500 x g for 15 minutes to separate serum.

    • Store serum at -20°C until analysis.

    • Analyze serum progesterone concentration using a validated commercial assay, following the manufacturer's instructions.[11]

  • Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA with repeated measures) to compare progesterone concentrations between the treatment and control groups at different time points. A p-value < 0.05 is typically considered significant.

G cluster_sync Synchronization & AI cluster_treat Treatment & Sampling GnRH1 Day -10 Inject GnRH PGF Day -3 Inject PGF GnRH1->PGF GnRH2 Day -1 Inject GnRH PGF->GnRH2 AI Day 0 Perform Timed AI GnRH2->AI Treat Day 7 - Collect Baseline Blood - Inject this compound or Saline AI->Treat Sample Day 14 - Collect Final Blood Treat->Sample Analysis Analyze P4 Levels & Compare Groups Sample->Analysis

Signaling Pathway Visualization

This compound acts on the Hypothalamic-Pituitary-Gonadal (HPG) axis to exert its effects. The diagram below illustrates this pathway.

// Nodes this compound [label="this compound\n(GnRH Agonist)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pituitary [label="Anterior Pituitary", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ovary [label="Ovary\n(with Dominant Follicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACL [label="Accessory Corpus Luteum\n(ACL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Progesterone [label="Increased Serum\nProgesterone", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges this compound -> Pituitary [label=" Binds to GnRH Receptors\n(Stimulatory +)"]; Pituitary -> Ovary [label=" LH Surge"]; Ovary -> ACL [label=" Ovulation or Luteinization"]; ACL -> Progesterone [label=" Secretes P4"]; } caption [label="Fig 3. Mechanism of action for this compound-induced progesterone increase.", fontname="Roboto", fontsize=10];

References

Technical Support Center: Optimizing Lecirelin Protocols in Cattle

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Lecirelin protocols for various cattle breeds. This resource includes detailed experimental methodologies, troubleshooting guides, and frequently asked questions to address specific issues encountered during research.

Understanding the Mechanism of Action: GnRH Signaling Pathway

This compound is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH).[1] As a GnRH agonist, it binds to GnRH receptors on the gonadotropic cells of the anterior pituitary gland.[2] This binding stimulates the synthesis and release of two crucial reproductive hormones: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3] The surge in LH is the primary trigger for ovulation. By controlling the timing of this LH surge, this compound-based protocols enable the synchronization of ovulation, which is essential for timed artificial insemination (TAI) programs.[1]

GnRH Signaling Pathway cluster_intracellular Intracellular Space This compound This compound GnRH_Receptor GnRH Receptor (G-protein coupled) This compound->GnRH_Receptor G_Protein G-protein Activation GnRH_Receptor->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gonadotropin_Synthesis FSH & LH Gene Transcription & Synthesis Ca_PKC->Gonadotropin_Synthesis Gonadotropin_Release FSH & LH Release Ca_PKC->Gonadotropin_Release Ovsynch Protocol Day0 Day 0 This compound (GnRH) Day7 Day 7 PGF2α Day0->Day7 7 days Day9 Day 9 This compound (GnRH) Day7->Day9 48 hours TAI Day 10 (16-24h later) Timed AI Day9->TAI 16-24 hours Co-Synch Protocol Day0 Day 0 This compound (GnRH) Day7 Day 7 PGF2α Day0->Day7 7 days Day9 Day 9 (48-72h later) This compound (GnRH) + Timed AI Day7->Day9 48-72 hours

References

Overcoming Lecirelin resistance in ovarian cyst treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical resource center for researchers investigating Lecirelin and its application in ovarian cyst treatment. This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and detailed experimental methodologies to address challenges such as this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in treating ovarian cysts?

A1: this compound is a synthetic nonapeptide analog of Gonadotropin-Releasing Hormone (GnRH).[1] Its primary function is to treat follicular ovarian cysts, which are often caused by an insufficient surge of Luteinizing Hormone (LH) from the pituitary gland, leading to anovulation.[1] this compound acts as a potent GnRH agonist, binding to GnRH receptors on the pituitary gland to trigger a significant release of LH.[1][2] This induced LH surge promotes the luteinization of the cystic follicle, transforming it into luteal tissue and thereby resolving the cyst.[1]

Q2: What is the expected physiological response to a successful this compound treatment?

A2: A successful treatment is characterized by the disappearance of the cystic structure and the formation of luteal tissue, such as a corpus luteum (CL), on the ovary. In a study on dairy cows, 75% of animals treated with this compound acetate showed the presence of a CL upon re-examination 7-8 days post-treatment, compared to only 12.5% in the saline-treated control group.[3] This indicates the successful luteinization of the cyst. Subsequently, the animal is expected to return to a normal estrous cycle.

Q3: How is "this compound resistance" or "treatment failure" defined in an experimental or clinical context?

A3: this compound resistance or treatment failure is defined as the lack of cyst resolution after administration of a standard therapeutic dose. This can be identified by:

  • Persistence of the cystic structure: The ovarian follicle-like structure, typically larger than 20-25 mm, does not regress or luteinize when observed via ultrasonography days after treatment.[3][4]

  • Absence of a corpus luteum (CL): No new luteal tissue is formed on the affected ovary.[3]

  • Failure to return to cyclicity: The subject does not resume normal estrous cycles within the expected timeframe (e.g., 18-23 days).[5] Cases that do not respond to initial GnRH agonist therapy are often termed "refractory" or "non-responding".[6][7]

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a systematic approach to diagnosing and investigating the potential causes of this compound treatment failure.

Q1: My experiment shows a failure to resolve an ovarian cyst after this compound administration. What are the primary potential points of failure?

A1: this compound resistance can broadly be categorized into two main points of failure: a systemic (pituitary) failure or a local (ovarian) failure.

  • Pituitary-Level Failure: The pituitary gland fails to release a sufficient LH surge in response to this compound. This can occur even in subjects with a good ovarian reserve and may be a contributing factor to the underlying pathology of anovulation.[8]

  • Ovarian-Level Failure: The ovary itself does not respond appropriately to the LH surge, or potentially, to the direct action of this compound. Ovarian GnRH receptors have been identified, suggesting a possible direct effect, though the signaling pathways may differ from those in the pituitary.[9][10] The cyst may have developed intrinsic resistance to luteinization.

The following workflow can help delineate the source of resistance.

start Treatment Failure Observed (Cyst Persists) check_lh Measure Serum LH Levels (Post-Lecirelin Administration) start->check_lh lh_surge Adequate LH Surge Detected? check_lh->lh_surge pituitary_ok Conclusion: Pituitary is Responsive lh_surge->pituitary_ok Yes pituitary_fail Conclusion: Pituitary-Level Failure lh_surge->pituitary_fail No ovarian_investigation Investigate Ovarian-Level Resistance pituitary_ok->ovarian_investigation pituitary_investigation Investigate Pituitary Dysfunction pituitary_fail->pituitary_investigation

Caption: Troubleshooting workflow for this compound resistance.

Q2: What molecular mechanisms could be responsible for ovarian-level resistance to this compound/LH?

A2: If the pituitary response is normal, resistance is likely localized to the ovary. Potential molecular causes include:

  • GnRH/LH Receptor Alterations:

    • Downregulation: Reduced expression of GnRH receptors (GnRHR) or LH receptors (LHCGR) on ovarian cells. Continuous stimulation by GnRH agonists can lead to receptor downregulation.[11]

    • Genetic Mutations: Mutations in the GnRHR or LHCGR genes could impair ligand binding or signal transduction.[12][13]

  • Defective Downstream Signaling: The receptors may be functional, but intracellular signaling pathways are compromised. The GnRH receptor is known to couple to Gq/11 proteins, activating the Phospholipase C (PLC) pathway, and can also influence MAPK signaling.[14] Disruptions in these cascades could blunt the cellular response.

  • Altered Gene Expression: Key transcription factors required for receptor expression and function, such as JUN for the GnRH receptor, may be dysregulated.[15][16]

  • Local Inhibitory Factors: The cystic microenvironment may contain factors that inhibit luteinization. For instance, studies in non-responding cows with follicular cysts showed elevated levels of pro-inflammatory cytokines like TNF-α and IL-6 compared to responding cows.[6]

The diagram below illustrates the canonical GnRH receptor signaling pathway, highlighting potential points of failure.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound (GnRH Agonist) gnrhr GnRH Receptor (GnRHR) This compound->gnrhr g_protein Gq/11 Protein gnrhr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc ca_release->pkc mapk MAPK Cascade (ERK1/2) pkc->mapk transcription Gene Transcription (e.g., JUN, FOS) mapk->transcription response Cellular Response (Luteinization) transcription->response f1 1. Receptor Downregulation or Mutation f2 2. G-Protein Uncoupling f3 3. Enzyme/Kinase Dysfunction f4 4. Transcription Factor Deficiency (e.g., JUN)

Caption: GnRH receptor signaling pathway with potential failure points.

Q3: What experimental strategies can be used to investigate these potential molecular mechanisms of resistance?

A3: To pinpoint the cause of ovarian-level resistance, a multi-step experimental approach is recommended:

  • Assess GnRHR and LHCGR Expression:

    • qRT-PCR: Quantify mRNA levels of GNRHR and LHCGR in ovarian tissue (e.g., granulosa cells) from resistant versus responsive subjects.

    • Western Blot / Immunohistochemistry: Determine the protein levels and localization of these receptors within the ovarian tissue.[10]

  • Evaluate Receptor Function and Signaling:

    • Calcium Imaging: Since GnRHR activation mobilizes intracellular calcium, measure Ca²⁺ flux in isolated granulosa cells after this compound stimulation.[17]

    • Phospho-ERK1/2 Western Blot: Assess the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2 in cell lysates following this compound treatment.[10]

  • Sequence Key Genes:

    • Perform Sanger or next-generation sequencing of the GNRHR and LHCGR genes from resistant subjects to identify potential function-altering mutations.

  • Analyze the Local Microenvironment:

    • Cytokine Profiling: Use ELISA or multiplex assays to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the follicular fluid of cystic and healthy follicles.[6]

Data Presentation

Summarized data from relevant studies can guide experimental design and interpretation.

Table 1: Comparative Efficacy of Different GnRH Agonists on LH Surge in Cattle (Data synthesized from Amiridis et al., 2015)[18]

GnRH Agonist (Dose)Peak LH Concentration (ng/mL)Time to Peak LH (hours)
Gonadorelin (100 µg)7.1 ± 1.12.0 ± 0.0
This compound (25 µg)12.0 ± 1.12.3 ± 0.2
Buserelin (10 µg)15.6 ± 1.12.3 ± 0.2

This table shows that this compound and Buserelin, at their respective doses, induce a more potent LH surge than Gonadorelin, which can be a factor in treatment efficacy.

Table 2: Biomarker Levels in Follicular Fluid of Responding vs. Non-Responding (Resistant) Cows with Ovarian Cysts (Data adapted from El-Battawy et al.)[6]

BiomarkerResponding Cows (Mean)Non-Responding Cows (Mean)P-value
17β-Estradiol (pg/mL)LowerHigher< 0.01
Progesterone (ng/mL)HigherLower< 0.01
TNF-α (pg/mL)LowerHigher< 0.05
IL-6 (pg/mL)LowerHigher< 0.05

This table suggests that resistance to hormonal therapy may be associated with a distinct, pro-inflammatory microenvironment within the cyst and altered steroidogenesis.

Experimental Protocols

Protocol 1: Quantification of GnRH Receptor (GNRHR) mRNA by qRT-PCR

Objective: To measure the relative expression level of GNRHR mRNA in ovarian granulosa cells.

Methodology:

  • Sample Collection: Aspirate granulosa cells from ovarian follicles of control and this compound-resistant subjects. Immediately stabilize cells in an RNA-preserving solution (e.g., RNAlater) or flash-freeze in liquid nitrogen.

  • RNA Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.

  • Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer. A 260/280 ratio of ~2.0 is desirable.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qRT-PCR:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for GNRHR and a stable housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green-based qPCR master mix.

    • Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative expression of GNRHR using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant group to the control group.

Protocol 2: Assessment of GnRHR Signaling via ERK1/2 Phosphorylation

Objective: To determine if this compound can activate the MAPK signaling pathway in isolated granulosa cells.

Methodology:

  • Cell Culture: Culture primary granulosa cells isolated from control and resistant subjects. Allow cells to adhere and recover overnight. Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal signaling.

  • This compound Stimulation: Treat cells with a relevant concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point serves as the unstimulated control.

  • Cell Lysis: Immediately after stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 (t-ERK) to serve as a loading control.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of p-ERK to t-ERK for each sample to determine the level of ERK activation. Compare the response between cells from control and resistant animals.

References

Technical Support Center: Optimizing Ovulation Timing in Sows with Lecirelin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Lecirelin in improving the timing of ovulation in sows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work to synchronize ovulation in sows?

A1: this compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[1] As a GnRH agonist, it binds to GnRH receptors in the anterior pituitary gland.[2] This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] The surge in LH is the primary trigger for the final maturation of ovarian follicles and subsequent ovulation. By administering this compound at a specific point in the sow's estrous cycle, a predictable LH surge can be induced, leading to a more synchronized ovulation time among a group of animals.[4][5]

Q2: What is the recommended dosage and administration timing of this compound for ovulation synchronization in sows?

A2: Based on available research, a common and effective protocol is the intramuscular injection of 25 µg of this compound at the onset of estrus.[5][6] The onset of estrus is typically identified by the sow exhibiting a standing response in the presence of a boar.[4]

Q3: What are the expected outcomes of successful this compound administration?

A3: Successful administration of this compound at the onset of estrus is expected to:

  • Shorten the duration of estrus. [5][6]

  • Reduce the interval from the onset of estrus to ovulation. [5][6]

  • Increase the percentage of sows ovulating within a defined period (e.g., within 40 hours of administration).[5][6]

It is important to note that while this compound can improve the synchrony of ovulation, it may not significantly impact overall farrowing rate or litter size when appropriate artificial insemination (AI) protocols are already in place.[4][6]

Q4: Can this compound be used in a fixed-time artificial insemination (FTAI) protocol?

A4: Yes, the synchronization of ovulation achieved with this compound can facilitate the implementation of FTAI protocols. By predicting the time of ovulation, insemination can be timed to ensure viable sperm are present when the eggs are released, potentially reducing the need for estrus detection and multiple inseminations.[4][7]

Troubleshooting Guide

Problem 1: Poor synchronization of ovulation despite this compound administration.

Potential Cause Troubleshooting/Solution
Inappropriate timing of administration Administering this compound too early or too late relative to follicular development can lead to a varied response. Ensure administration occurs at the onset of standing estrus. The effectiveness of GnRH agonists is influenced by follicle size.[6][8]
Small ovarian follicles at the time of treatment Sows with smaller follicles (<6.5 mm) may respond poorly to GnRH agonists.[1][9] This can be more common in certain seasons (summer/autumn) or in younger parity sows.[1] Consider pre-synchronization protocols or ensuring sows have adequate body condition to support proper follicular development.
Individual sow variation Factors such as parity, body condition score (BCS), lactation length, and litter weight at weaning can influence the sow's response to hormonal treatments.[6] Sows with a low BCS (<3), short lactation length (<20 days), or that have weaned a heavy litter (≥67 kg) may have a delayed response.[6] Ensure optimal management and nutrition to minimize these variations.
Seasonal effects High temperatures during hot seasons can negatively impact reproductive hormone secretion and may prolong the time to ovulation, even with GnRH agonist treatment.[6]

Problem 2: No significant difference in ovulation timing between this compound-treated and control groups.

Potential Cause Troubleshooting/Solution
High synchrony in the control group In well-managed herds with good baseline reproductive performance, the natural synchrony of ovulation may already be high, making the effects of this compound less apparent.
Inaccurate detection of ovulation The method and frequency of ovulation detection are critical. Transcutaneous real-time ultrasonography performed at frequent intervals (e.g., every 8 hours) is a reliable method.[5]
Suboptimal this compound dosage or bioactivity While 25 µg is a cited effective dose, variations in product formulation or storage could potentially impact efficacy. Ensure the product is stored and handled according to the manufacturer's instructions.

Problem 3: Increased incidence of ovarian cysts.

Potential Cause Troubleshooting/Solution
Hormonal imbalance While not commonly reported with this compound at the recommended dose, excessive gonadotropin stimulation can lead to the formation of follicular cysts.[10] This may be more of a concern with other hormones like hCG or with incorrect dosing.[11] If an increase in cysts is observed, review the administration protocol and consider consulting with a veterinarian.

Data Presentation

Table 1: Effect of this compound on Estrus and Ovulation in Sows

ParameterControl Group (Saline)This compound Group (25 µg)P-value
Duration of Estrus (hours) 66.3 ± 1.361.3 ± 1.3< 0.007
Interval from Estrus Onset to Ovulation (hours) 44.3 ± 1.239.9 ± 1.2< 0.012

Data synthesized from Fries et al., 2010.[5][6]

Table 2: Ovulation Rate in Sows Following Treatment

Time Post-Treatment% of Sows Ovulated (Control)% of Sows Ovulated (this compound)P-value
Up to 40 hours 48.2%70.9%< 0.01
Up to 48 hours 82.4%92.7%> 0.09 (tendency)

Data synthesized from Fries et al., 2010.[5][6]

Table 3: Reproductive Performance of Sows Treated with this compound

ParameterControl GroupThis compound GroupP-value
Farrowing Rate (%) 92.992.91.0
Total Piglets Born 13.7 ± 0.413.4 ± 0.4> 0.05

Data synthesized from Fries et al., 2010.[4]

Experimental Protocols

Protocol 1: Evaluation of this compound on Ovulation Synchronization

  • Animals: Multiparous sows (parity 2-6) are selected and allocated into two groups: a treatment group (this compound) and a control group (saline). Allocation should be balanced for parity, weaning-to-estrus interval, and body condition score.[5]

  • Treatment Administration: At the onset of estrus (determined by the standing reflex in the presence of a boar), sows in the treatment group receive a 25 µg intramuscular injection of this compound. Control group sows receive an equivalent volume of saline solution.[5]

  • Estrus and Ovulation Detection:

    • Estrus detection is performed every 8 hours. The duration of estrus is recorded as the time from the first to the last positive standing response.[5]

    • Ovulation is monitored via transcutaneous real-time ultrasonography every 8 hours, starting from the time of treatment. Ovulation is considered to have occurred when all pre-ovulatory follicles are no longer visible. The time of ovulation is calculated as the midpoint between the last observation with follicles and the first observation without them.[4]

  • Data Analysis: The duration of estrus and the interval from estrus onset to ovulation are compared between the two groups using appropriate statistical tests (e.g., t-test or ANOVA). The percentage of sows ovulating within specific timeframes is compared using a chi-square test.[5][6]

Visualizations

Lecirelin_Signaling_Pathway This compound This compound (GnRH Agonist) GnRHR GnRH Receptor (on Pituitary Gonadotrope) This compound->GnRHR Binds to G_protein Gq/11 Protein Activation GnRHR->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Gonadotropin_secretion LH & FSH Secretion Ca_release->Gonadotropin_secretion Stimulates MAPK MAPK Pathway Activation PKC->MAPK Gonadotropin_synthesis Gonadotropin (LH & FSH) Synthesis MAPK->Gonadotropin_synthesis Promotes Gonadotropin_synthesis->Gonadotropin_secretion LH_surge LH Surge Gonadotropin_secretion->LH_surge Ovary Ovary LH_surge->Ovary Acts on Follicle_maturation Final Follicular Maturation Ovary->Follicle_maturation Ovulation Ovulation Follicle_maturation->Ovulation Experimental_Workflow Start Start of Experiment Sow_selection Sow Selection (Parity, BCS, etc.) Start->Sow_selection Group_allocation Random Allocation Sow_selection->Group_allocation Control_group Control Group (Saline Injection) Group_allocation->Control_group Lecirelin_group This compound Group (25 µg Injection) Group_allocation->Lecirelin_group Estrus_onset Estrus Onset Detection (Boar exposure) Control_group->Estrus_onset Lecirelin_group->Estrus_onset Treatment Treatment Administration Estrus_onset->Treatment Monitoring Monitoring (Every 8 hours) Treatment->Monitoring Ultrasound Ultrasonography (Ovulation Detection) Monitoring->Ultrasound Estrus_check Estrus Check (Standing Response) Monitoring->Estrus_check Data_collection Data Collection Ultrasound->Data_collection Estrus_check->Data_collection Analysis Statistical Analysis Data_collection->Analysis End End of Experiment Analysis->End

References

Validation & Comparative

Comparative Efficacy of Lecirelin and Gonadorelin in Bovine Reproductive Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of their mechanisms, hormonal responses, and clinical outcomes in cattle, supported by experimental data.

In the landscape of veterinary reproductive medicine, particularly in cattle, the strategic use of gonadotropin-releasing hormone (GnRH) analogs is a cornerstone of estrus synchronization and timed artificial insemination (TAI) protocols. Among the available synthetic GnRH agonists, Lecirelin and Gonadorelin are frequently utilized. While both aim to mimic the action of endogenous GnRH to induce a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), their structural differences can lead to variations in potency, duration of action, and ultimately, clinical efficacy. This guide provides an objective comparison of this compound and Gonadorelin, presenting key experimental data, detailed methodologies, and a look into their shared signaling pathway.

Hormonal and Ovulatory Response Comparison

Experimental data consistently demonstrates that synthetic GnRH analogs like this compound, which has structural modifications compared to the native decapeptide Gonadorelin, induce a more potent and sustained release of LH.

A key study directly comparing the effects of Gonadorelin, this compound, and another analog, Buserelin, in Holstein cows revealed significant differences in LH response.[1][2] Following administration, this compound (at both 25 µg and 50 µg doses) and Buserelin (10 µg) resulted in a significantly higher LH surge compared to Gonadorelin (100 µg).[2] The mean maximal LH concentration after Gonadorelin treatment was approximately 2.5 times lower than that observed after this compound or Buserelin administration and was reached an hour earlier.[2]

Despite the marked differences in LH release, the ultimate clinical outcome in terms of dominant follicle disappearance (a proxy for ovulation or luteinization) was not statistically different among the treatments in some studies.[2] For Gonadorelin, the disappearance rate was 73%, while for this compound at 25 µg and 50 µg, it was 82% and 100%, respectively.[2] This suggests that while this compound induces a more robust hormonal response, the LH surge from Gonadorelin may still be sufficient to trigger ovulation in a majority of treated animals.

However, other research focusing on different commercial Gonadorelin products has shown variability in ovulation response, indicating that the formulation can also play a role in efficacy.[3] In Bos indicus heifers, Buserelin, another potent GnRH analog, induced a greater LH peak and a higher ovulation rate compared to Gonadorelin.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on hormonal and ovulatory responses to this compound and Gonadorelin administration in cattle.

Table 1: Comparative Luteinizing Hormone (LH) Response

GnRH AnalogDoseMean Max LH Concentration (ng/mL)Time to Peak LH (hours)
Gonadorelin100 µg6.92 ± 2.72~1.5
This compound25 µg17.1 ± 6.25 (overall mean for nonapeptide agonists)~2.5
This compound50 µg17.1 ± 6.25 (overall mean for nonapeptide agonists)~2.5

Data adapted from Picard-Hagen et al., 2015.[1][2]

Table 2: Comparative Ovulatory Response (Dominant Follicle Disappearance)

GnRH AnalogDoseDominant Follicle Disappearance Rate (%)
Gonadorelin100 µg73%
This compound25 µg82%
This compound50 µg100%

Data adapted from Picard-Hagen et al., 2015.[2]

Signaling Pathway of GnRH Agonists

Both this compound and Gonadorelin exert their effects by binding to GnRH receptors on the surface of gonadotroph cells in the anterior pituitary gland. This interaction initiates a cascade of intracellular signaling events, culminating in the synthesis and release of LH and FSH. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This surge in intracellular calcium and PKC activation are critical for the exocytosis of vesicles containing LH and FSH.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_Agonist GnRH Agonist (this compound/Gonadorelin) GnRHR GnRH Receptor GnRH_Agonist->GnRHR Binding Gq_alpha Gq protein GnRHR->Gq_alpha Activation PLC Phospholipase C (PLC) Gq_alpha->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Gonadotropin_Release LH & FSH Release (Exocytosis) Ca_release->Gonadotropin_Release Gonadotropin_Synthesis Gonadotropin Synthesis PKC->Gonadotropin_Synthesis PKC->Gonadotropin_Release

Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.

Experimental Protocols

To ensure the objective comparison of GnRH analogs, rigorous experimental designs are essential. The following outlines a typical methodology employed in such studies.

Comparative Efficacy Study Protocol

This protocol is based on the design by Picard-Hagen et al. (2015) to compare the effects of different GnRH analogs on LH surge, progesterone levels, and follicular dynamics.[2]

  • Animal Selection: Healthy, cyclic, non-lactating Holstein cows are selected for the study.

  • Estrus Synchronization: To standardize the stage of the estrous cycle, all cows undergo a synchronization protocol. This typically involves an initial GnRH injection followed by a prostaglandin F2α (PGF2α) injection seven days later to induce luteolysis.

  • Treatment Administration: On Day 6 or 7 of the subsequent estrous cycle (a time when a dominant follicle is typically present), cows are randomly assigned to receive one of the treatment injections (e.g., 100 µg Gonadorelin, 25 µg this compound, or 50 µg this compound) via intramuscular administration.

  • Blood Sampling: To measure hormone concentrations, blood samples are collected at frequent intervals. For LH surge determination, samples are taken just before the GnRH injection (0h) and then at 15, 30, 60, 90, 120, 180, 240, and 360 minutes post-injection. For progesterone monitoring, samples are collected daily for several days following the treatment.

  • Ovarian Ultrasound: Transrectal ultrasonography is performed immediately before the GnRH treatment and daily for at least four days after. This allows for the measurement of the dominant follicle and tracking of its disappearance (ovulation or luteinization) and the emergence of a new follicular wave.

  • Data Analysis: Hormonal data (LH peak concentration, area under the curve) and ovarian data (ovulation rates, follicle size changes) are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.

Experimental_Workflow cluster_treatments Treatment Administration (IM) cluster_monitoring Data Collection start Start: Select Cycling Cows sync Estrus Synchronization (GnRH, then PGF2α 7d later) start->sync randomize Day 6/7 Post-Estrus: Randomly Assign to Treatment Groups sync->randomize gonadorelin Group A: 100µg Gonadorelin randomize->gonadorelin lecirelin25 Group B: 25µg this compound randomize->lecirelin25 lecirelin50 Group C: 50µg this compound randomize->lecirelin50 monitoring Post-Treatment Monitoring gonadorelin->monitoring lecirelin25->monitoring lecirelin50->monitoring blood Blood Sampling (LH & Progesterone) monitoring->blood ultrasound Transrectal Ultrasound (Follicular Dynamics) monitoring->ultrasound analysis Statistical Analysis of Hormonal and Ovulatory Data blood->analysis ultrasound->analysis end End: Compare Efficacy analysis->end

Caption: Workflow for a comparative GnRH analog efficacy study.

Conclusion

The available evidence indicates that this compound is a more potent GnRH agonist than Gonadorelin, inducing a significantly greater and more sustained LH surge in cattle.[1][2] This heightened hormonal response may lead to a more consistent ovulatory response, particularly in challenging reproductive scenarios. However, for routine synchronization protocols in healthy, cycling cows, the ovulatory response to standard doses of Gonadorelin is often sufficient.[2] The choice between these compounds may, therefore, depend on the specific reproductive goals, the physiological status of the animals, and economic considerations. Further large-scale field trials directly comparing pregnancy rates following TAI are warranted to fully elucidate the practical implications of the observed differences in hormonal potency.

References

A Head-to-Head Comparison of Lecirelin and hCG for Ovulation Induction in Mares

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of equine reproductive management, the precise timing of ovulation is paramount for successful breeding outcomes. Two key pharmacological agents, Lecirelin (a GnRH agonist) and human Chorionic Gonadotropin (hCG), are routinely employed to induce ovulation in mares. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to assist researchers, scientists, and drug development professionals in their decision-making processes.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and hCG lies in their mechanism of action. This compound, a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH), acts on the mare's pituitary gland, stimulating the endogenous release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] This surge in gonadotropins then triggers the final maturation and ovulation of a dominant follicle.

In contrast, hCG functions as an LH analogue, directly binding to LH receptors on theca and granulosa cells within the ovary.[2] This direct ovarian stimulation bypasses the pituitary gland to initiate the cascade of events leading to ovulation.

Diagram: this compound (GnRH Agonist) Signaling Pathway

Lecirelin_Pathway cluster_pituitary Pituitary Gland This compound This compound GnRHR GnRH Receptor This compound->GnRHR Binds to Pituitary Anterior Pituitary (Gonadotrope Cells) LH_FSH LH & FSH Synthesis & Release IP3_DAG IP3/DAG Pathway GnRHR->IP3_DAG Activates Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Leads to Ca_PKC->LH_FSH Stimulates Ovary Ovary LH_FSH->Ovary Act on Ovulation Ovulation Ovary->Ovulation Induces

Caption: this compound binds to GnRH receptors on the pituitary, triggering a signaling cascade that results in the release of LH and FSH.

Diagram: hCG (LH Analogue) Signaling Pathway

hCG_Pathway cluster_ovary Ovarian Follicle hCG hCG LHR LH Receptor hCG->LHR Binds to Ovary Ovary (Theca & Granulosa Cells) cAMP ↑ cAMP LHR->cAMP Activates Adenylyl Cyclase PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Steroidogenesis ↑ Progesterone ↓ Estrogen PKA->Steroidogenesis Promotes Ovulation Ovulation Steroidogenesis->Ovulation Initiates

Caption: hCG directly binds to LH receptors on ovarian cells, activating a cAMP-mediated pathway that leads to ovulation.

Performance Metrics: A Data-Driven Comparison

The efficacy of this compound and hCG can be evaluated based on several key performance indicators, including ovulation rate, time to ovulation, and pregnancy rate. The following tables summarize findings from various head-to-head and comparative studies.

Table 1: Ovulation Rate within 48 Hours Post-Treatment

Treatment GroupNumber of Mares/CyclesOvulation Rate (%)Study
This compound (200 µg IV)156 cycles71% (within 24-48h)Berlande et al.
hCG (1500 IU IV)156 cyclesNot specified as a single percentage, but 73% ovulated between 0-36h.Berlande et al.
Buserelin (GnRH agonist)2937.9%Fanelli et al. (2021)[3]
hCG3390.9%Fanelli et al. (2021)[3]
Deslorelin (GnRH agonist)168 cycles89.9%Ferris et al. (2012)[4]
hCG136 cycles82.8%Ferris et al. (2012)[4]
This compound acetate (50 µg)41100%Awan et al.[5]
hCG (1500 IU)43100%Awan et al.[5]

Table 2: Time to Ovulation

Treatment GroupMean Time to Ovulation (hours)Study
Deslorelin (GnRH agonist)36.6Kozicki et al. (2009)[6]
hCG (1700 IU)45.6Kozicki et al. (2009)[6]
Buserelin (40 µg IM)43.9 (1.83 days)Phetudomsinsuk et al. (2017)[7]
hCG (1500 IU IV)36.7 (1.53 days)Phetudomsinsuk et al. (2017)[7]
hCG (3000 IU IV)50.4 (2.1 days)Phetudomsinsuk et al. (2017)[7]
Deslorelin47.8 (1.9 ± 0.7 days)McCue et al.[5]
hCG48 (2.0 ± 0.7 days)McCue et al.[5]

Table 3: Pregnancy Rates

Treatment GroupPregnancy Rate (%)Study
Deslorelin (GnRH agonist)80%Kozicki et al. (2009)[8]
hCG75%Kozicki et al. (2009)[8]
BuserelinNot significantly different from controlAwan et al.[9]
hCGNot significantly different from controlAwan et al.[9]
This compound acetate (50 µg)75%Awan et al.[5]
hCG (1500 IU)80%Awan et al.[5]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial.

Experimental Workflow: A Generalized Protocol for Ovulation Induction Trials

experimental_workflow start Start of Study mare_selection Mare Selection (e.g., healthy, cycling, specific breed) start->mare_selection estrus_sync Estrus Synchronization (e.g., PGF2α administration) mare_selection->estrus_sync follicle_monitoring Follicular Monitoring (Transrectal Ultrasonography) estrus_sync->follicle_monitoring treatment_admin Treatment Administration (Follicle ≥ 35 mm) follicle_monitoring->treatment_admin lecirelin_group This compound Group treatment_admin->lecirelin_group Randomized Assignment hCG_group hCG Group treatment_admin->hCG_group Randomized Assignment ovulation_check Ovulation Monitoring (e.g., every 6-12 hours) lecirelin_group->ovulation_check hCG_group->ovulation_check insemination Artificial Insemination (Timed relative to treatment) ovulation_check->insemination preg_diagnosis Pregnancy Diagnosis (e.g., Day 14 post-ovulation) insemination->preg_diagnosis data_analysis Data Analysis (Ovulation rates, time to ovulation, pregnancy rates) preg_diagnosis->data_analysis

Caption: A typical experimental design for comparing ovulation-inducing agents in mares.

Key Methodological Considerations from Cited Studies:
  • Animal Selection: Studies typically utilize healthy, cycling mares of various breeds. Age and reproductive history are often considered as variables. For instance, one study specifically focused on transitional mares.[10]

  • Estrus Synchronization and Follicle Monitoring: Prostaglandin F2α (PGF2α) is commonly used to induce luteolysis and bring mares into estrus.[7] Daily transrectal ultrasonography is the standard for monitoring follicular growth and uterine edema.

  • Treatment Administration: The administration of the ovulation-inducing agent is typically performed when a dominant follicle reaches a diameter of at least 35 mm.[6][7][11] Dosages vary between studies, with common intravenous doses being around 200 µg for this compound and 1500-3000 IU for hCG.[8][11]

  • Ovulation Detection: Following treatment, mares are monitored for ovulation via ultrasonography at intervals ranging from 6 to 12 hours.[6]

  • Insemination: Artificial insemination is generally performed at a fixed time post-treatment, often around 24 hours.[7]

  • Pregnancy Diagnosis: Pregnancy status is typically confirmed via ultrasonography around 14 days after ovulation.

Concluding Remarks

Both this compound and hCG are effective agents for inducing ovulation in mares, offering valuable tools for reproductive management. The choice between a GnRH agonist like this compound and an LH analogue like hCG may depend on several factors, including the mare's reproductive history (hCG can be antigenic with repeated use), the desired timing of ovulation, and cost considerations.[12] While some studies suggest a slightly faster onset of ovulation with hCG, others indicate higher ovulation rates with GnRH agonists.[6][7][11] Pregnancy rates appear to be broadly comparable between the two treatments.[8][9]

This guide provides a synthesis of the available data to aid in the informed selection and development of ovulation-inducing agents for equine reproduction. Further head-to-head trials with standardized protocols will continue to refine our understanding of the nuanced differences between these two important therapeutic options.

References

Validating the Efficacy of Lecirelin for Treating Cystic Ovarian Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cystic ovarian disease (COD) is a significant cause of reproductive failure and economic loss in the dairy industry, characterized by the presence of anovulatory follicular structures that disrupt normal estrous cycles.[1][2] Hormonal therapies are the cornerstone of treatment, with gonadotropin-releasing hormone (GnRH) analogs playing a pivotal role. This guide provides a comprehensive comparison of Lecirelin, a synthetic GnRH analog, with other common treatments for COD, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.

Comparative Efficacy of Hormonal Treatments for Cystic Ovarian Disease

The following tables summarize the quantitative data from various studies to provide a clear comparison of the efficacy of this compound against other GnRH analogs (Gonadorelin, Buserelin), human chorionic gonadotropin (hCG), and progesterone-based protocols.

Table 1: Comparison of GnRH Analogs - this compound, Gonadorelin, and Buserelin

ParameterThis compound (25 µg)This compound (50 µg)Gonadorelin (100 µg)Buserelin (10 µg)Source
Peak LH Concentration (ng/mL) Significantly higher than GonadorelinSignificantly higher than Gonadorelin2.5 times lower than this compound and BuserelinSignificantly higher than Gonadorelin[3][4]
Time to Peak LH (hours) ~2 hours~2 hours~1 hour~2 hours[3][4]
Dominant Follicle Disappearance Rate (%) 82%100%73%100%[3]
Increase in Plasma Progesterone (4 days post-treatment) ~70%~70%~70%~70%[3][4]
Conception Rate (Fixed-Time AI in Buffalo) 50.0% (69/138)N/AN/A47.0% (62/132)[5]
Cyst Disappearance Rate (30 days post-treatment) N/AN/A85%89%[2][6]

Table 2: Comparison of this compound (as a GnRH Analog) with hCG and Progesterone-Based Protocols

TreatmentCyst Resolution/Recovery Rate (%)Conception/Pregnancy Rate (%)Interval to Estrus (days)Interval to Conception (days)Source
GnRH Analogs (General) 52.6% - 89%Varies widely18 - 2337.4 - 59.7[2][4][6][7][8]
hCG 68% - 90%Varies widely19.7 - 20.547.8 - 91[8][9]
Progesterone (Intravaginal Device) 64% - 83%Varies widelyN/AN/A[10]
GnRH + Prostaglandin F2α (Ovsynch Protocol) High efficacy in resolving cysts and initiating cyclicityVaries depending on protocol specificsN/AN/A[4]

Experimental Protocols

A typical experimental protocol to evaluate and compare the efficacy of hormonal treatments for cystic ovarian disease in dairy cattle involves the following steps:

  • Animal Selection: A cohort of dairy cows diagnosed with cystic ovarian disease is selected. Diagnosis is typically confirmed via transrectal ultrasonography, identifying follicular structures larger than 25 mm in the absence of a corpus luteum.[2] The history of the animals, including days postpartum and lactation number, is recorded.

  • Randomization: The selected animals are randomly allocated to different treatment groups. For instance, in a study comparing this compound, Gonadorelin, and a control, there would be three groups. A double-blind approach, where neither the administrator of the treatment nor the evaluator knows the treatment allocation, is ideal to prevent bias.[2][6]

  • Treatment Administration:

    • This compound Group: Animals receive an intramuscular injection of this compound at a specified dose (e.g., 50 µg).[5]

    • Alternative GnRH Group (e.g., Buserelin): Animals receive an intramuscular injection of the alternative GnRH analog at its recommended dosage (e.g., 10 µg of Buserelin).[5]

    • hCG Group: Animals receive an intramuscular injection of hCG (e.g., 3000 IU).[8]

    • Progesterone Group: An intravaginal progesterone-releasing device is inserted for a specified period (e.g., 7-12 days).[10]

    • Control Group: Animals receive a placebo injection (e.g., sterile saline).

  • Monitoring and Data Collection:

    • Ovarian Dynamics: Ovarian structures are monitored daily or at set intervals (e.g., day 0, 2, 7, 14 post-treatment) using transrectal ultrasonography to assess the disappearance of the cyst, ovulation, and formation of a corpus luteum.

    • Hormonal Assays: Blood samples are collected at regular intervals (e.g., 0, 2, 4, 8, 24 hours post-treatment for LH surge and daily for progesterone) to measure hormone concentrations.

    • Estrus Detection: Animals are monitored for signs of estrus (e.g., standing to be mounted) following treatment.

    • Artificial Insemination and Pregnancy Diagnosis: Animals are typically inseminated at the first observed estrus after treatment. Pregnancy diagnosis is performed via ultrasonography around 30-40 days post-insemination.

  • Data Analysis: The collected data on cyst resolution rates, hormonal profiles, conception rates, and intervals to estrus and conception are statistically analyzed to compare the efficacy of the different treatments.

Visualizing the Mechanisms and Workflow

Signaling Pathway of GnRH Agonists in Ovarian Cells

GnRH agonists like this compound exert their effects by binding to GnRH receptors on pituitary gonadotrophs, leading to the release of luteinizing hormone (LH). LH then acts on the ovarian cyst, causing its luteinization and a subsequent increase in progesterone production, which helps to resolve the cystic condition. The following diagram illustrates the simplified intracellular signaling cascade initiated by GnRH agonists in ovarian cells.[11][12][13]

GnRH_Signaling_Pathway GnRH_Agonist GnRH Agonist (e.g., this compound) GnRHR GnRH Receptor GnRH_Agonist->GnRHR G_Protein G-Protein (Gq/11) GnRHR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 induces Ca2->PKC activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade activates Cellular_Response Cellular Response (LH Release from Pituitary, Luteinization in Ovary) MAPK_Cascade->Cellular_Response leads to

Caption: Simplified GnRH agonist signaling pathway in target cells.

Experimental Workflow for a Comparative Study

The following diagram outlines a typical workflow for a clinical trial comparing different hormonal treatments for cystic ovarian disease in cattle.

Experimental_Workflow Start Start: Cow Selection (Diagnosis of COD via Ultrasonography) Randomization Randomization Start->Randomization Group_L Group 1: This compound Treatment Randomization->Group_L Group_A Group 2: Alternative GnRH (e.g., Buserelin) Randomization->Group_A Group_H Group 3: hCG Treatment Randomization->Group_H Group_P Group 4: Progesterone Protocol Randomization->Group_P Monitoring Monitoring & Data Collection - Ovarian Ultrasonography - Blood Sampling (Hormone Assays) - Estrus Detection Group_L->Monitoring Group_A->Monitoring Group_H->Monitoring Group_P->Monitoring AI Artificial Insemination (at first observed estrus) Monitoring->AI Pregnancy_Diagnosis Pregnancy Diagnosis (Ultrasonography at Day 30-40) AI->Pregnancy_Diagnosis Data_Analysis Data Analysis - Cyst Resolution Rate - Conception Rate - Hormonal Profiles Pregnancy_Diagnosis->Data_Analysis End End: Comparative Efficacy Determined Data_Analysis->End

References

A Comparative Analysis of LH Surge Profiles Induced by Lecirelin and Buserelin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the luteinizing hormone (LH) surge profiles following the administration of two synthetic gonadotropin-releasing hormone (GnRH) analogues: Lecirelin and Buserelin. This analysis is supported by experimental data to assist researchers and professionals in making informed decisions for veterinary and pharmaceutical applications.

Introduction

This compound and Buserelin are potent GnRH agonists utilized in veterinary medicine, primarily in cattle and other livestock, for the synchronization of estrus, induction of ovulation, and treatment of ovarian disorders.[1] Both molecules are synthetic nonapeptides designed for greater potency and a longer duration of action compared to native GnRH.[2][3] Their primary mechanism of action involves stimulating the anterior pituitary gland to release LH and follicle-stimulating hormone (FSH), which in turn triggers ovulation.[2][4] This guide focuses on the comparative dynamics of the LH surge induced by these two compounds.

Mechanism of Action: GnRH Agonism

Both this compound and Buserelin function as agonists at the GnRH receptors on pituitary gonadotroph cells. By binding to these receptors, they mimic the action of endogenous GnRH, leading to the synthesis and release of LH and FSH. The structural modifications in these synthetic analogues make them more resistant to degradation by peptidases compared to natural GnRH, resulting in a more potent and sustained physiological response.

dot

Caption: GnRH Agonist Signaling Pathway.

Comparative LH Surge Profile: Experimental Data

A key study directly comparing the effects of this compound and Buserelin in Holstein cows provides valuable insights into their induced LH surge profiles. The data from this study is summarized below.

ParameterThis compound (25 µg)This compound (50 µg)Buserelin (10 µg)
Mean Maximal LH Concentration (ng/mL) 10.3 ± 4.211.2 ± 4.610.8 ± 5.0
Time to Peak LH Concentration (hours) 1 - 21 - 21 - 2
Ovulation Rate (%) 82%100%100%

Data adapted from Picard-Hagen et al., Theriogenology, 2015.[1]

The study found no significant difference in the mean maximal LH concentration between the tested doses of this compound and Buserelin.[1] All three treatments resulted in a robust LH surge, with peak concentrations reached between 1 and 2 hours after administration.[1] Notably, both the 50 µg dose of this compound and the 10 µg dose of Buserelin induced a 100% ovulation rate in the treated animals.[1]

Another study comparing Buserelin and Gonadorelin in Bos indicus heifers and cows reported a peak LH concentration of 9.5 ± 1.2 ng/mL in heifers and 9.9 ± 1.5 ng/mL in cows after administration of 10 µg of Buserelin.[4]

Experimental Protocols

Study 1: Comparative LH Surge in Holstein Cows (Picard-Hagen et al., 2015)
  • Subjects: Twelve healthy Holstein female cows.

  • Study Design: A Latin square design was used, with each cow receiving four treatments over four periods.

  • Synchronization: Before each treatment period, the estrous cycle of the cows was synchronized.

  • Treatment Administration: On day 6 or 7 of the estrous cycle, a single intramuscular injection of one of the following was administered:

    • 100 µg of Gonadorelin

    • 25 µg of this compound

    • 50 µg of this compound

    • 10 µg of Buserelin

  • Sampling: Blood samples for LH and progesterone analysis were collected at regular intervals for up to 4 days post-administration. The LH response was evaluated for up to 6 hours after administration.

  • Ovarian Dynamics: Ovarian follicular dynamics were monitored for up to 4 days post-treatment.[1]

dot

Experimental_Workflow_Picard_Hagen_2015 cluster_treatments Treatments (IM Injection) Start Start Sync Estrus Synchronization of 12 Holstein Cows Start->Sync Day6_7 Day 6 or 7 of Estrous Cycle Sync->Day6_7 Gonadorelin Gonadorelin (100 µg) Day6_7->Gonadorelin Lecirelin25 This compound (25 µg) Day6_7->Lecirelin25 Lecirelin50 This compound (50 µg) Day6_7->Lecirelin50 Buserelin Buserelin (10 µg) Day6_7->Buserelin Ultrasound Ovarian Ultrasound (up to 4 days) Day6_7->Ultrasound Sampling Blood Sampling (up to 4 days) Gonadorelin->Sampling Lecirelin25->Sampling Lecirelin50->Sampling Buserelin->Sampling Analysis LH & Progesterone Analysis Sampling->Analysis End End Analysis->End Follicular_Dynamics Follicular Dynamics Assessment Ultrasound->Follicular_Dynamics Follicular_Dynamics->End

Caption: Experimental Workflow for Comparative GnRH Agonist Study.

Study 2: Comparison in Buffalo (Baruselli et al., 2001)

A study conducted in buffalo compared the efficiency of Buserelin and this compound in a fixed-time artificial insemination (FTAI) protocol. While this study did not measure LH surge profiles, its findings on conception rates provide an important clinical endpoint for comparing the two drugs.

  • Subjects: 270 buffaloes, 45 to 60 days postpartum.

  • Group 1 (n=132): Received 20 µg of Buserelin intramuscularly, followed by a prostaglandin F2α analogue 7 days later, and a second dose of 10 µg of Buserelin 2 days after that.

  • Group 2 (n=138): Received the same protocol, but with 50 µg of this compound for the first administration and 25 µg for the second.

  • Insemination: Artificial insemination was performed 16 hours after the last GnRH agonist injection.

  • Outcome: Conception rates were similar between the two groups (47.0% for Buserelin and 50.0% for this compound), indicating that this compound is as efficient as Buserelin for synchronizing ovulation in buffalo.[5][6]

Discussion and Conclusion

The available experimental data indicates that both this compound and Buserelin are highly effective GnRH agonists for inducing a potent LH surge and subsequent ovulation in cattle. At the dosages studied, they produce comparable peak LH concentrations and achieve high rates of ovulation.[1] The similar conception rates observed in the buffalo study further support the comparable clinical efficacy of these two compounds in ovulation synchronization protocols.[5][6]

The choice between this compound and Buserelin may therefore depend on other factors such as cost-effectiveness, availability, and specific clinical protocols. Both drugs represent valuable tools for reproductive management in livestock. Further research directly comparing the full pharmacokinetic and pharmacodynamic profiles, including time to peak, duration of the LH surge, and receptor binding affinities in the same study, would provide a more nuanced understanding of any subtle differences that may exist between these two potent GnRH analogues.

References

Comparing Single vs. Multiple Dose Protocols of Lecirelin for Ovulation Induction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the application of Lecirelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, in reproductive management. This guide provides an objective comparison of single versus multiple dose protocols, supported by experimental data, to inform research and clinical practice.

This compound, a potent GnRH analog, is widely utilized in veterinary medicine to synchronize estrus and induce ovulation in various species. Its efficacy is critically dependent on the dosage and administration protocol. This guide synthesizes findings from several key studies to compare the outcomes of single versus multiple dose regimens of this compound, offering valuable insights for optimizing its use in research and clinical settings.

I. Quantitative Data Summary

The following tables summarize the key performance indicators from various studies investigating different this compound dosage protocols.

Table 1: Efficacy of Single Dose this compound in Rabbits
Dose (µ g/doe )Conception Rate (%) (Nulliparous)Conception Rate (%) (Lactating)Total Rabbits per Litter (Nulliparous)
0.0510.010.0-
0.1--6.64
0.3-Statistically significant increase compared to 0.05 µg> 9.06
1.589.5--
2.0 - 4.0No significant difference from 0.3 µg-9.06 - 10.29

Data extracted from a study on crossbred rabbit does.[1][2]

Table 2: Efficacy of Single Dose this compound in Sows
TreatmentEstrus Duration (h)Interval from Estrus Onset to Ovulation (h)Ovulation Rate within 40h post-treatment (%)
This compound (25 µg)61.3 ± 1.339.9 ± 1.270.9
Saline (Control)66.3 ± 1.344.3 ± 1.248.2

This study demonstrates that a single dose of this compound can effectively shorten the estrus period and synchronize ovulation in sows.[3][4]

Table 3: Efficacy of Single Dose this compound in Dairy Cattle
TreatmentFirst Service Conception Rate (FSCR) (%)
This compound (50 µg at insemination)50
Control (No treatment)44

A field trial in dairy herds showed a tendency for improved conception rates with a single this compound injection at the time of insemination.[5]

Table 4: Comparison of Single vs. Half Dose this compound on LH Surge and Ovulation in Cattle
TreatmentMaximum LH Concentration (Relative to Gonadorelin)Disappearance of Dominant Follicle (%)
This compound (50 µg)2.5x higher100
This compound (25 µg)2.5x higher82
Gonadorelin (100 µg)Baseline73
Buserelin (10 µg)2.5x higher100

This study highlights that even a half dose of this compound induces a significantly higher LH surge and comparable ovulation rates to other GnRH analogs.[6][7]

Table 5: Efficacy of a Multiple Dose this compound Protocol in Buffalo
Treatment ProtocolConception Rate (%)
This compound: 50 µg (Day 0), 25 µg (Day 9)50.0
Buserelin: 20 µg (Day 0), 10 µg (Day 9)47.0

This study utilized a GnRH/PGF2α/GnRH protocol, demonstrating the effectiveness of a multiple-dose this compound regimen for fixed-time artificial insemination in buffalo.[8][9]

II. Experimental Protocols

A. Single Dose Protocol for Ovulation Induction in Rabbits
  • Animals: 295 crossbred female Hyplus strain PS 19 rabbits (nulliparous and lactating).[1][2]

  • Pre-treatment: All does were subcutaneously injected with 25 IU of eCG 48 hours before insemination.[1][2]

  • Treatment: A single intramuscular injection of this compound was administered at the time of insemination. Doses tested were 0.05, 0.1, 0.2, 0.3, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, and 4.0 µ g/doe .[1][2]

  • Parameters Measured: Conception rate, total number of rabbits per litter, number of stillborns per litter, and abortion rate.[1][2]

B. Multiple Dose Protocol for Ovulation Synchronization in Buffalo
  • Animals: 270 buffalo with 45 to 60 days postpartum.[8][9]

  • Protocol: A GnRH/PGF2α/GnRH based protocol was used for fixed-time artificial insemination.

    • Day 0: Intramuscular injection of 50 µg this compound.[8][9]

    • Day 7: Intramuscular injection of 15 mg of a prostaglandin F2α analogue (Luprostiol).[9]

    • Day 9: Intramuscular injection of 25 µg this compound.[8][9]

  • Insemination: Artificial insemination was performed 16 hours after the second this compound injection.[8][9]

  • Parameters Measured: Conception rates were determined by ultrasonography 30 days after artificial insemination.[8][9]

III. Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental designs, the following diagrams are provided.

Signaling Pathway of this compound

Lecirelin_Signaling_Pathway This compound This compound (GnRH Agonist) GnRHR GnRH Receptor This compound->GnRHR Binds to G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK Gonadotropin_Synthesis Gonadotropin (LH & FSH) Synthesis & Secretion MAPK->Gonadotropin_Synthesis Leads to

Caption: Signaling pathway of this compound in pituitary gonadotrophs.

Experimental Workflow: Single vs. Multiple Dose Protocols

Lecirelin_Protocols cluster_single Single Dose Protocol (e.g., Rabbits) cluster_multiple Multiple Dose Protocol (e.g., Buffalo) eCG eCG Injection (48h prior) AI_Single_Dose Artificial Insemination & Single this compound Dose eCG->AI_Single_Dose Outcome_Single Measure Outcomes (Conception, Litter Size) AI_Single_Dose->Outcome_Single GnRH1 Day 0: This compound (50 µg) PGF2a Day 7: PGF2α GnRH1->PGF2a GnRH2 Day 9: This compound (25 µg) PGF2a->GnRH2 AI_Multi_Dose Day 10 (16h later): Fixed-Time AI GnRH2->AI_Multi_Dose Outcome_Multi Day 40: Pregnancy Diagnosis AI_Multi_Dose->Outcome_Multi

Caption: Comparison of single and multiple dose experimental workflows.

IV. Discussion and Conclusion

The available data suggest that both single and multiple dose protocols of this compound are effective in inducing and synchronizing ovulation across different species.

Single dose protocols have been shown to be effective in rabbits and sows, with dose-dependent effects on conception rates and litter sizes.[1][2][3] In cattle, a single dose at the time of insemination can improve conception rates.[5] The primary advantage of a single dose regimen is its simplicity and reduced animal handling. However, the optimal dose can vary significantly between species and even between nulliparous and lactating animals within the same species.[1][2]

Multiple dose protocols , such as the Ovsynch protocol used in the buffalo study, offer a more controlled and synchronized ovulation, making it ideal for fixed-time artificial insemination programs.[8][9] This approach can lead to high conception rates without the need for estrus detection. The study in buffalo demonstrated that a split-dose of this compound is as effective as a standard Buserelin protocol.[8][9]

References

GnRH Agonists in Bovine Reproduction: A Meta-Analytic Comparison of Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of gonadotropin-releasing hormone (GnRH) agonist efficacy in bovine reproductive management, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of treatment protocols, supported by experimental data. The following sections detail the molecular mechanisms, experimental workflows, and quantitative outcomes associated with the use of GnRH agonists to enhance fertility in cattle.

Gonadotropin-releasing hormone (GnRH) and its synthetic agonists are pivotal in orchestrating the reproductive processes in cattle.[1][2] By stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary, these compounds play a critical role in follicular development, ovulation, and the formation of the corpus luteum (CL).[1][2] This has led to their widespread application in estrous synchronization protocols to improve the efficiency of artificial insemination (AI) and overall reproductive performance in dairy and beef cattle.[1][3][4]

The GnRH Signaling Pathway: A Molecular Overview

The physiological effects of GnRH are initiated by its binding to the GnRH receptor (GnRH-R) on pituitary gonadotrophs. This interaction triggers a cascade of intracellular signaling pathways, primarily involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which ultimately lead to the synthesis and release of LH and FSH.[1] The pulsatile nature of GnRH secretion is a key determinant of gonadotropin release, with higher frequencies favoring LH transcription and lower frequencies enhancing FSH transcription.[1]

GnRH_Signaling_Pathway GnRH GnRH Agonist GnRHR GnRH Receptor GnRH->GnRHR PLC Phospholipase C (PLC) GnRHR->PLC PKA cAMP/PKA Pathway GnRHR->PKA indirectly stimulates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG CaM Ca²⁺/Calmodulin IP3->CaM mobilizes intracellular Ca²⁺ PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_Release Gonadotropin (LH & FSH) Release CaM->Gonadotropin_Release MAPK MAPK Cascade PKC->MAPK PKC->Gonadotropin_Release Gonadotropin_Synthesis Gonadotropin (LH & FSH) Synthesis MAPK->Gonadotropin_Synthesis increases transcription PKA->Gonadotropin_Synthesis induces biosynthesis and transcription

Caption: Simplified GnRH signaling cascade in bovine pituitary gonadotrophs.

Comparative Efficacy of GnRH Agonist Protocols

The effectiveness of GnRH agonists is most evident in their application within structured breeding programs. A meta-analysis of 40 trials encompassing 19,019 cows revealed that the administration of GnRH at the time of insemination significantly increased the overall risk of pregnancy by 12.5%.[5][6] The effect was most pronounced in repeat-breeder cows, with a 22.5% increase in pregnancy risk.[3][4][5][6]

The choice of GnRH compound and the specific synchronization protocol employed can influence outcomes. Studies have compared different gonadorelin compounds, such as gonadorelin hydrochloride (GH) and gonadorelin diacetate tetrahydrate (GDT), within various protocols. While some studies in dairy cows have shown a greater rate of ovulation with GDT compared to GH, large-scale experiments in beef cattle have not consistently demonstrated significant differences in pregnancy rates per AI (PR/AI) between these compounds.[7][8]

Presynchronization strategies, such as the 7&7 Synch protocol, have been shown to improve fertility outcomes compared to standard 7-day protocols.[7][8][9] The 7&7 Synch protocol resulted in a greater proportion of cows exhibiting estrus and higher pregnancy rates per AI.[7][9]

Table 1: Comparison of GnRH-Based Estrus Synchronization Protocols in Beef Cows

ProtocolKey FeaturesEstrus Expression (%)Pregnancy Rate per AI (%)Reference
7-day CO-Synch + CIDR (7D) GnRH + CIDR (Day 0), PGF2α (Day 7), GnRH + TAI (Day 10)55.553.9[7][8]
7&7 Synch PGF2α + CIDR (Day -7), GnRH (Day 0), PGF2α (Day 7), GnRH + TAI (Day 10)80.460.9[7][8][9]
7-day EB Estradiol Benzoate + IVPD (Day 0), PGF2α (Day 7), FTAI (Day 9)Not Reported51.4[9]

Table 2: Effect of GnRH Administration at Insemination on Pregnancy Rates (Meta-Analysis)

Cow CategoryIncrease in Pregnancy Risk (%)Reference
Overall 12.5[5][6]
First Service 5.2 (GnRH) - 8.0 (GnRH analogue)[3][4][5][6]
Second Insemination 9.9[5][6]
Repeat Breeders 22.5[3][4][5][6]

Experimental Protocols: A Standardized Approach

The evaluation of GnRH agonist efficacy relies on well-defined experimental protocols. A common workflow involves the synchronization of ovulation in a cohort of cattle, followed by timed artificial insemination (TAI) and subsequent pregnancy diagnosis.

Experimental_Workflow Start Animal Selection (e.g., Postpartum Cows) Protocol_Assignment Random Assignment to Treatment Groups Start->Protocol_Assignment Group_A Control Group (e.g., No GnRH) Protocol_Assignment->Group_A Group_B Treatment Group (e.g., GnRH Protocol) Protocol_Assignment->Group_B Synchronization Synchronization Protocol (e.g., Ovsynch, CO-Synch) Group_B->Synchronization TAI Timed Artificial Insemination (TAI) Synchronization->TAI Pregnancy_Diagnosis Pregnancy Diagnosis (e.g., Ultrasonography) TAI->Pregnancy_Diagnosis Data_Analysis Data Analysis (e.g., Conception Rates) Pregnancy_Diagnosis->Data_Analysis

Caption: A typical experimental workflow for evaluating GnRH agonist efficacy.

A widely used protocol is the Ovsynch protocol. A typical Ovsynch protocol consists of:

  • Day 0: An injection of a GnRH agonist to induce ovulation or luteinization of dominant follicles.

  • Day 7: An injection of prostaglandin F2α (PGF2α) to cause regression of the corpus luteum.

  • Day 9: A second injection of a GnRH agonist to induce a synchronized ovulation.

  • 16-20 hours later: Timed artificial insemination.

Modifications to this basic protocol, such as the addition of a controlled internal drug release (CIDR) device containing progesterone, are common to improve synchronization, particularly in non-cycling cows.[7][8]

Conclusion

The strategic use of GnRH agonists in bovine reproduction has a proven, positive impact on fertility, particularly within well-managed synchronization programs. Meta-analyses and comparative studies consistently demonstrate an increase in pregnancy rates, with the most significant benefits observed in repeat-breeder cows. While different GnRH compounds are available, the choice of the overall synchronization protocol, including presynchronization strategies, appears to be a more critical determinant of success. Future research should continue to refine these protocols to further optimize reproductive efficiency in cattle.

References

Safety Operating Guide

Personal protective equipment for handling Lecirelin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Lecirelin. Adherence to these protocols is vital for ensuring personal safety and minimizing environmental impact.

This compound is a synthetic peptide analogue of gonadotropin-releasing hormone (GnRH) and functions as a GnRH agonist.[1][2][3][4] It is primarily used in veterinary medicine to manage reproductive cycles.[2][3] In a research context, understanding its potent biological activity is key to handling it safely.

Hazard Identification and Classification

This compound is classified with several hazards according to the Globally Harmonized System (GHS).[5][6] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is also recognized as very toxic to aquatic life with long-lasting effects.[6]

Hazard Classification Category Hazard Statement Source
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[5]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[6]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects[6]

Personal Protective Equipment (PPE)

Comprehensive personal protective equipment is mandatory when handling this compound to prevent exposure.[5][6] No occupational exposure limit values have been established for this compound.[5][6][7]

PPE Type Specification Purpose Source
Eye/Face Protection Safety goggles with side-shieldsProtects against splashes and aerosols entering the eyes.[5][6]
Hand Protection Protective gloves (e.g., nitrile, latex)Prevents skin contact and absorption.[5][6]
Skin and Body Protection Impervious clothing (e.g., lab coat, coveralls)Protects skin from contamination and prevents carrying the substance outside the lab.[5][6]
Respiratory Protection Suitable respiratorRequired to prevent inhalation of dust or aerosols, especially when handling the powdered form. Use in a well-ventilated area.[5][6]

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[5][6] Use of a chemical fume hood or other appropriate exhaust ventilation is recommended, especially when handling the powder form to avoid dust and aerosol formation.[5][6][7]

  • Safety Stations: Ensure an accessible safety shower and eye wash station are located near the handling area.[5][6]

2. Pre-Handling Preparations:

  • Read the Safety Data Sheet (SDS) thoroughly before beginning work.

  • Assemble all necessary PPE and ensure it is in good condition.

  • Clearly label all containers with the substance name and hazard pictograms.

3. Handling Procedures:

  • Avoid direct contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in the area where this compound is being handled.[5]

  • Avoid the formation and inhalation of dust and aerosols.[5][7]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5]

  • Special Precautions: Due to its hormonal activity, women of child-bearing potential should handle this compound with extreme caution to prevent accidental self-injection or skin absorption.[8] Pregnant women should not handle the product.[8]

4. Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[6]

  • Store at -20°C in powder form or -80°C when in solvent.[6]

  • Keep away from direct sunlight and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[6]

Emergency and First Aid Procedures

Immediate response is critical in the event of an exposure.

Exposure Route First Aid Measure Source
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7]
In Case of Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention.[5][7][8]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][7]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[5][6][7]
Accidental Self-Injection Seek medical advice immediately and show the package leaflet or label to the physician.[8]

Disposal Plan

Proper disposal is essential to prevent environmental contamination, given this compound's high toxicity to aquatic life.[6]

1. Waste Collection:

  • Collect all this compound waste, including unused product and contaminated disposables (gloves, wipes, etc.), in a dedicated, clearly labeled, and sealed hazardous waste container.

2. Spill Management:

  • Evacuate personnel from the immediate area.

  • Wear full PPE for the cleanup.[5]

  • Prevent further leakage or spillage if it is safe to do so.[5] Do not let the product enter drains or water courses.[5][6]

  • For liquid spills, absorb with an inert, finely-powdered material (e.g., diatomite, universal binders).[5]

  • For solid spills, carefully sweep or scoop up the material without creating dust.

  • Decontaminate the spill surface and any equipment by scrubbing with alcohol.[5]

  • Place all contaminated materials into the hazardous waste container.

3. Final Disposal:

  • Dispose of the hazardous waste container through an approved and licensed waste disposal contractor.[6]

  • Disposal must be in accordance with all local, state, and federal regulations.[9] Incineration at a permitted facility is often the required method for pharmaceutical waste.[9]

  • Do not dispose of this compound in standard laboratory trash or pour it down the sink.[9]

Mechanism of Action and Experimental Workflows

This compound acts as a GnRH agonist.[1] It binds to GnRH receptors in the anterior pituitary gland, stimulating the synthesis and release of gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This surge in LH triggers ovulation.[2]

Lecirelin_Signaling_Pathway This compound This compound GnRHR GnRH Receptor (Anterior Pituitary) This compound->GnRHR Binds to PLC Phospholipase C (PLC) GnRHR->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Gonadotropin Gonadotropin Synthesis & Release (LH, FSH) Ca_PKC->Gonadotropin Stimulates Ovary Ovary Gonadotropin->Ovary Acts on Ovulation Ovulation Ovary->Ovulation Induces

Caption: this compound signaling pathway initiating ovulation.

Lecirelin_Handling_Workflow cluster_0 Prep Preparation - Review SDS - Assemble PPE Handling Handling - Use Fume Hood - Avoid Contact/Inhalation Prep->Handling Experiment Experiment Execution Handling->Experiment Emergency Emergency Procedure (Spill or Exposure) Handling->Emergency If incident occurs Decon Decontamination - Clean work surfaces - Remove PPE correctly Experiment->Decon Waste Waste Collection - Segregate hazardous waste - Seal container Decon->Waste Disposal Disposal - Transfer to licensed waste contractor Waste->Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.